molecular formula C6H10O3 B1221864 4-Methyl-3-oxopentanoic acid CAS No. 5650-76-0

4-Methyl-3-oxopentanoic acid

Cat. No.: B1221864
CAS No.: 5650-76-0
M. Wt: 130.14 g/mol
InChI Key: ZXLSKTZECNUVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-oxopentanoic acid is a branched-chain fatty acid that is 4-methylpentanoic acid carrying an oxo substituent at C-3. It is a branched-chain fatty acid and a 3-oxo fatty acid. It derives from a valeric acid. It is a conjugate acid of a 4-methyl-3-oxopentanoate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(2)5(7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLSKTZECNUVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331463
Record name beta-Ketoisocaproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5650-76-0
Record name 4-Methyl-3-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5650-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-oxopentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Ketoisocaproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-3-OXOPENTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWW4Q5U8HP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic pathways for 4-methyl-3-oxopentanoic acid, a valuable β-keto acid intermediate in the development of pharmaceuticals and other fine chemicals. The methodologies discussed herein are presented with a focus on mechanistic understanding, procedural detail, and practical insights to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of 4-Methyl-3-oxopentanoic Acid

4-Methyl-3-oxopentanoic acid, also known as isobutyrylacetic acid, is a key building block in organic synthesis. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a diverse range of chemical transformations. This versatility makes it a sought-after precursor for the synthesis of more complex molecules, including various heterocyclic compounds and active pharmaceutical ingredients. The strategic importance of this molecule necessitates robust and efficient synthetic routes, which will be explored in detail in this guide.

Synthetic Strategies and Mechanistic Insights

Several viable synthetic routes to 4-methyl-3-oxopentanoic acid have been established. The choice of a particular pathway often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This guide will focus on three core strategies:

  • Claisen Condensation Approach: A classic carbon-carbon bond-forming reaction.

  • Meldrum's Acid Route: A highly efficient method for the synthesis of β-keto acids and their esters.

  • Acetoacetic Ester Synthesis Analogue: A variation of a well-established synthetic methodology.

A crucial final step in most of these syntheses is the hydrolysis of a precursor β-keto ester to the target carboxylic acid.

Pathway 1: The Claisen Condensation Approach

The Claisen condensation is a cornerstone of organic synthesis, facilitating the formation of β-keto esters from two ester molecules.[1] In the context of synthesizing 4-methyl-3-oxopentanoic acid, a "crossed" or "mixed" Claisen condensation is employed, where two different esters react.

Mechanistic Rationale

The reaction is base-catalyzed and proceeds through the formation of a nucleophilic enolate from one ester, which then attacks the electrophilic carbonyl carbon of the second ester.[2][3] A strong base, typically an alkoxide corresponding to the alcohol portion of the ester to prevent transesterification, is used to generate the enolate.[2] The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide ion yields the β-keto ester.[3] The overall reaction is driven to completion by the deprotonation of the highly acidic α-proton of the newly formed β-keto ester by the alkoxide base.[1] An acidic workup is then required to protonate the enolate and afford the final product.[1]

Claisen_Condensation_Pathway cluster_0 Claisen Condensation cluster_1 Hydrolysis Ethyl Isobutyrate Ethyl Isobutyrate Product_Ester Ethyl 4-methyl-3-oxopentanoate Ethyl Acetate Ethyl Acetate Intermediate_Enolate Ethyl Acetate Enolate Ethyl Acetate->Intermediate_Enolate Deprotonation Base Sodium Ethoxide Intermediate_Enolate->Product_Ester Nucleophilic Attack Hydrolysis_Step Acidic or Basic Hydrolysis Product_Ester->Hydrolysis_Step Final_Acid 4-Methyl-3-oxopentanoic Acid Hydrolysis_Step->Final_Acid

Claisen Condensation Pathway to 4-Methyl-3-oxopentanoic Acid.
Experimental Protocol: Synthesis of Ethyl 4-methyl-3-oxopentanoate

This protocol outlines the synthesis of the ethyl ester precursor via a Claisen-type condensation.

Materials:

  • Magnesium turnings

  • Anhydrous ethanol

  • Carbon tetrachloride

  • Diethyl succinate

  • Anhydrous toluene

  • Isobutyryl chloride

  • Concentrated hydrochloric acid

Procedure:

  • In a three-necked flask, combine 2.5 g (0.105 mol) of magnesium turnings, 25 mL of anhydrous ethanol, and 0.5 mL of carbon tetrachloride.

  • After heating to initiate the reaction, slowly add a mixture of 15.1 mL (0.1 mol) of diethyl succinate and 30 mL of anhydrous toluene with stirring.

  • Continue the reaction at 60°C for 2 hours until the magnesium is consumed.

  • Cool the mixture to 0°C and slowly add a solution of 11.5 mL (0.11 mol) of isobutyryl chloride in 80 mL of toluene at 0-5°C over approximately 1 hour.

  • Continue stirring at room temperature for 16 hours.

  • Cool to 0°C and pour the reaction mixture into a mixture of 45 mL of concentrated hydrochloric acid and ice.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield ethyl 4-methyl-3-oxopentanoate.[4]

Pathway 2: The Meldrum's Acid Route

The use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) provides a highly efficient and versatile route to β-keto esters and, subsequently, β-keto acids.[5] The high acidity of the C-5 protons of Meldrum's acid facilitates its acylation under relatively mild conditions.[6]

Mechanistic Rationale

The synthesis begins with the acylation of Meldrum's acid with an acyl halide, such as isobutyryl chloride, in the presence of a base like pyridine.[5] This forms an acyl Meldrum's acid intermediate. This intermediate is then subjected to alcoholysis (e.g., refluxing in methanol or ethanol) to yield the corresponding β-keto ester.[5] The reaction proceeds via nucleophilic attack of the alcohol on one of the carbonyl groups of the Meldrum's acid derivative, followed by ring opening and subsequent decarboxylation and loss of acetone to afford the final product.

Meldrums_Acid_Pathway cluster_0 Acylation of Meldrum's Acid cluster_1 Alcoholysis and Hydrolysis Meldrums_Acid Meldrum's Acid Acyl_Intermediate Isobutyryl Meldrum's Acid Meldrums_Acid->Acyl_Intermediate Acylation Isobutyryl_Chloride Isobutyryl Chloride Base_Pyridine Pyridine Alcoholysis_Step Alcoholysis Acyl_Intermediate->Alcoholysis_Step Ester_Product Methyl/Ethyl 4-methyl-3-oxopentanoate Hydrolysis_Step_Meldrum Hydrolysis Ester_Product->Hydrolysis_Step_Meldrum Final_Acid_Product 4-Methyl-3-oxopentanoic Acid Alcoholysis_Step->Ester_Product Hydrolysis_Step_Meldrum->Final_Acid_Product

Meldrum's Acid Pathway to 4-Methyl-3-oxopentanoic Acid.
Experimental Protocol: Synthesis of a β-Keto Ester via Meldrum's Acid

This protocol is a general procedure for the acylation of Meldrum's acid and subsequent alcoholysis to a β-keto ester.[5]

Materials:

  • Recrystallized Meldrum's acid

  • Anhydrous dichloromethane

  • Anhydrous pyridine

  • Freshly distilled isobutyryl chloride

  • Anhydrous methanol or ethanol

  • 2 N Hydrochloric acid

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask under an inert atmosphere, dissolve Meldrum's acid in anhydrous dichloromethane and cool in an ice bath.

  • Add anhydrous pyridine with stirring.

  • To the resulting solution, add a solution of isobutyryl chloride in anhydrous dichloromethane dropwise over a period of 2 hours.

  • After the addition is complete, stir the reaction mixture for 1 hour at 0°C and then for an additional hour at room temperature.

  • Pour the reaction mixture into 2 N hydrochloric acid containing crushed ice.

  • Separate the organic phase and extract the aqueous layer with dichloromethane.

  • Combine the organic phases, wash with 2 N hydrochloric acid and saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Remove the solvent with a rotary evaporator to yield the crude acyl Meldrum's acid.

  • Without further purification, reflux the solid acyl Meldrum's acid in anhydrous methanol or ethanol for 2.5 hours.

  • Remove the solvent with a rotary evaporator, and distill the residual oil under reduced pressure to obtain the pure methyl or ethyl 4-methyl-3-oxopentanoate.

Pathway 3: Acetoacetic Ester Synthesis Analogue

The acetoacetic ester synthesis is a classical method for preparing ketones.[7] A modification of this approach can be envisioned for the synthesis of 4-methyl-3-oxopentanoic acid, starting with a suitable β-keto ester and alkylating it. However, a more direct approach involves the acylation of a malonic ester derivative, which shares mechanistic principles with the acetoacetic ester synthesis.

A specific example involves the reaction of the potassium salt of monoethyl malonate with isobutyryl chloride.[8]

Experimental Protocol: Synthesis of Ethyl 4-methyl-3-oxopentanoate from Monoethyl Malonate

Materials:

  • Ethyl acetate

  • Potassium monoethyl malonate

  • Anhydrous magnesium chloride

  • Triethylamine

  • Isobutyryl chloride

  • 13% Hydrochloric acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

Procedure:

  • In a three-neck flask, add 125 mL of ethyl acetate and 13.6 g (80 mmol) of potassium monoethyl malonate. Stir and cool to 0-5°C.

  • Sequentially add 9.12 g (96 mmol) of anhydrous magnesium chloride and 27.8 mL (0.2 mol) of triethylamine.

  • Heat the mixture to 35°C over 30 minutes and stir for 6 hours at this temperature.

  • Cool to 0°C and dropwise add 6 mL (57 mmol) of isobutyryl chloride at 0-5°C over about 1 hour.

  • Allow the reaction to proceed for 12 hours at room temperature.

  • Cool to 0°C and carefully add 70 mL of 13% hydrochloric acid, maintaining the temperature below 20°C.

  • Separate the organic phase and extract the aqueous layer with toluene (3 x 40 mL).

  • Combine the organic phases and wash with saturated sodium bicarbonate solution until neutral, followed by a wash with 25 mL of saturated sodium chloride solution.

  • Evaporate the solvent under reduced pressure and distill the crude product under reduced pressure to obtain ethyl 4-methyl-3-oxopentanoate (yield: 61%).[8]

Final Step: Hydrolysis of the β-Keto Ester

The culmination of the aforementioned synthetic pathways is the hydrolysis of the intermediate ester (ethyl or methyl 4-methyl-3-oxopentanoate) to yield the final product, 4-methyl-3-oxopentanoic acid. This can be achieved under either acidic or basic conditions.[9]

Mechanistic Considerations

Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the ester carbonyl.[10] This forms a tetrahedral intermediate which then collapses to expel the alkoxide, forming a carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to the carboxylate salt, which drives the reaction to completion.[10] Subsequent acidification protonates the carboxylate to give the final carboxylic acid.[11]

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester carbonyl is protonated, activating it towards nucleophilic attack by water.[10] The subsequent steps involve proton transfers and elimination of the alcohol to yield the carboxylic acid.

Experimental Protocol: Basic Hydrolysis of a β-Keto Ester

This protocol is a general procedure for the saponification of a β-keto ester.[11]

Materials:

  • Methyl or ethyl 4-methyl-3-oxopentanoate

  • Methanol

  • Sodium hydroxide

  • Deionized water

  • Concentrated hydrochloric acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the β-keto ester in methanol.

  • While stirring, add a solution of sodium hydroxide in deionized water.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature and remove the methanol using a rotary evaporator.

  • Transfer the remaining aqueous solution to a separatory funnel and slowly add concentrated hydrochloric acid dropwise with vigorous shaking until the solution is acidic (pH ~2).

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 4-methyl-3-oxopentanoic acid.

Quantitative Data Summary

PathwayKey ReactantsProduct of Initial StepReported YieldReference
Claisen Condensation AnalogueDiethyl succinate, Isobutyryl chlorideEthyl 4-methyl-3-oxopentanoate-[4]
Meldrum's Acid RouteMeldrum's acid, Phenylacetyl chlorideMethyl phenylacetylacetate82%[5]
Acetoacetic Ester AnaloguePotassium monoethyl malonate, Isobutyryl chlorideEthyl 4-methyl-3-oxopentanoate61%[8]

Note: The yield for the Meldrum's Acid Route is for a similar β-keto ester and is provided for comparative purposes.

Conclusion

The synthesis of 4-methyl-3-oxopentanoic acid can be effectively achieved through several well-established synthetic methodologies. The Claisen condensation, the Meldrum's acid route, and variations of the acetoacetic ester synthesis all provide viable pathways to the precursor β-keto esters, which can then be hydrolyzed to the desired product. The selection of the optimal route will be dictated by the specific constraints and requirements of the research or development program. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this important chemical intermediate.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Google Patents.
  • JoVE. Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • JoVE. Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Organic Syntheses. Isobutyric acid, α-benzoyl-, ethyl ester. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Organic Syntheses. A. - Isobutyryl chloride. [Link]

  • Organic Syntheses. meldrum's acid. [Link]

  • Vertex AI Search.
  • Wikipedia. Acetoacetic ester synthesis. [Link]

  • OpenOChem Learn. Acetoacetic Ester Synthesis. [Link]

  • Pearson. How would you prepare the following compound using an acetoacetic ester synthesis?. [Link]

  • HEETEROCYCLES. MELDRUM'S ACID IN ORGANIC SYNTHESIS. [Link]

Sources

An In-depth Technical Guide to 4-Methyl-3-oxopentanoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-oxopentanoic acid, also known as isobutyrylacetic acid, is a branched-chain beta-keto acid with the molecular formula C₆H₁₀O₃.[1][2][3] As a member of the beta-keto acid family, it possesses a unique structural motif characterized by a ketone functional group at the beta-position relative to a carboxylic acid. This arrangement imparts significant reactivity and synthetic versatility, making it a valuable building block in organic synthesis.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Methyl-3-oxopentanoic acid. It is intended to serve as a resource for researchers, scientists, and drug development professionals who are interested in utilizing this compound in their work. The guide will delve into its spectroscopic characterization, discuss its applications in medicinal chemistry, and provide detailed experimental protocols for its synthesis and handling.

Structural Elucidation

The structure of 4-Methyl-3-oxopentanoic acid features a five-carbon chain with a carboxylic acid group at one end (C1) and an isopropyl group at the other (C4 and its methyl substituents). A ketone group is located at the C3 position. This beta-keto acid functionality is the primary determinant of its chemical behavior.

Caption: 2D Structure of 4-Methyl-3-oxopentanoic acid.

The molecule's structure gives rise to several key features that influence its properties and reactivity:

  • Acidity: The carboxylic acid proton is acidic.

  • Keto-enol Tautomerism: The presence of α-hydrogens on C2 allows for keto-enol tautomerism, which is fundamental to its reactivity.

  • Decarboxylation: As a beta-keto acid, it is prone to decarboxylation upon heating.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methyl-3-oxopentanoic acid is presented in the table below. It is important to note that while some experimental data is available, other values are predicted and should be considered as such.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[1][2][3]
Molecular Weight 130.14 g/mol [1]
CAS Number 5650-76-0[4][5][6]
Appearance Colorless liquid (predicted)[7]
Melting Point 72 - 74 °C[8]
Boiling Point 236.3 ± 23.0 °C at 760 mmHg (Predicted)[9][10]
Density 1.1 ± 0.1 g/cm³ (Predicted)[9][10]
pKa
LogP 0.36 (Predicted)[9][10]
Solubility Soluble in water and most organic solvents[7]

Synthesis and Reactivity

Synthesis

4-Methyl-3-oxopentanoic acid is typically synthesized via the hydrolysis of its corresponding ester, such as methyl 4-methyl-3-oxopentanoate. The ester can be prepared through a Claisen condensation reaction. A detailed two-step experimental protocol is provided below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Methyl 4-methyl-3-oxopentanoate cluster_step2 Step 2: Hydrolysis to 4-Methyl-3-oxopentanoic acid A 3-Methyl-2-butanone + Dimethyl Carbonate B Claisen Condensation (Base-catalyzed) A->B NaH, Toluene, 80°C C Methyl 4-methyl-3-oxopentanoate B->C Acidic workup D Methyl 4-methyl-3-oxopentanoate E Base-mediated Hydrolysis (Saponification) D->E NaOH, H₂O/MeOH, Reflux F 4-Methyl-3-oxopentanoic acid E->F Acidification (HCl)

Caption: Workflow for the synthesis of 4-Methyl-3-oxopentanoic acid.

Experimental Protocol: Synthesis of 4-Methyl-3-oxopentanoic Acid

Step 1: Synthesis of Methyl 4-methyl-3-oxopentanoate

  • Materials: 3-Methyl-2-butanone, Dimethyl carbonate, Sodium hydride (60% dispersion in mineral oil), Toluene (anhydrous), Glacial acetic acid, Water, Ethyl acetate.

  • Procedure:

    • Wash sodium hydride (70.32 g, 2.1 eq., 50% dispersion in oil) with toluene to remove the mineral oil and decant the solvent.

    • To a reaction vessel under a nitrogen atmosphere, add anhydrous toluene (500 mL) and dimethyl carbonate (329.3 g, 2 eq.).

    • Heat the stirred mixture to 80 °C.

    • Slowly add a solution of 3-methyl-2-butanone (120 g, 1 eq.) in 240 mL of toluene to the reaction mixture.

    • Maintain the reaction at 80 °C for 5 hours.

    • Cool the mixture and pour it into a mixture of glacial acetic acid (300 mL) and water (120 mL).

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (300 mL).

    • Combine all organic extracts, evaporate the solvent under reduced pressure, and distill the residue to obtain methyl 4-methyl-3-oxopentanoate.

Step 2: Hydrolysis to 4-Methyl-3-oxopentanoic Acid

  • Materials: Methyl 4-methyl-3-oxopentanoate, Sodium hydroxide (NaOH), Methanol (MeOH), Deionized water (H₂O), Hydrochloric acid (HCl, concentrated), Diethyl ether (Et₂O), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask, dissolve methyl 4-methyl-3-oxopentanoate (1 eq.) in a mixture of methanol and water.

    • Add sodium hydroxide (1.5 eq.) to the solution.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

    • Transfer the remaining aqueous solution to a separatory funnel and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid with vigorous shaking.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield 4-Methyl-3-oxopentanoic acid.

Reactivity

The reactivity of 4-Methyl-3-oxopentanoic acid is dominated by the interplay between its carboxylic acid and β-keto functional groups.

  • Keto-Enol Tautomerism: The α-protons are acidic and can be removed by a base to form an enolate, which is a key intermediate in many of its reactions. The enolate is stabilized by resonance.

  • Decarboxylation: A hallmark reaction of β-keto acids is their facile decarboxylation upon heating, which proceeds through a cyclic transition state to yield a ketone. In the case of 4-Methyl-3-oxopentanoic acid, decarboxylation yields 3-methyl-2-butanone.[11]

Decarboxylation_Mechanism cluster_start 4-Methyl-3-oxopentanoic acid cluster_transition Cyclic Transition State cluster_products Products Start C(C(C)C)C(=O)CC(=O)O Transition [C(C(C)C)C(=O)C-C(=O)OH]‡ Start->Transition Heat Enol C(C(C)C)=C(O)C Transition->Enol CO2 CO₂ Transition->CO2 Ketone 3-Methyl-2-butanone Enol->Ketone Tautomerization

Caption: Decarboxylation mechanism of 4-Methyl-3-oxopentanoic acid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • ~1.1 ppm (doublet, 6H): The six protons of the two methyl groups of the isopropyl moiety, coupled to the adjacent methine proton.

  • ~2.8 ppm (septet, 1H): The methine proton of the isopropyl group, coupled to the six protons of the adjacent methyl groups.

  • ~3.5 ppm (singlet, 2H): The two protons of the methylene group alpha to both the ketone and the carboxylic acid.

  • ~11-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy (Predicted)
  • ~18 ppm: The two methyl carbons of the isopropyl group.

  • ~41 ppm: The methine carbon of the isopropyl group.

  • ~46 ppm: The methylene carbon (C2).

  • ~175 ppm: The carboxylic acid carbonyl carbon (C1).

  • ~206 ppm: The ketone carbonyl carbon (C3).

Infrared (IR) Spectroscopy (Predicted)
  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.

  • ~2970 cm⁻¹: C-H stretch of the alkyl groups.

  • ~1740 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid carbonyl.

  • ~1715 cm⁻¹ (sharp, strong): C=O stretch of the ketone carbonyl.[12]

  • ~1230 cm⁻¹: C-O stretch of the carboxylic acid.[13]

  • ~940 cm⁻¹ (broad): O-H bend of the carboxylic acid dimer.[13]

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 130. Key fragmentation patterns would likely involve:

  • Loss of H₂O (m/z = 112): From the carboxylic acid.

  • Loss of COOH (m/z = 85): A common fragmentation for carboxylic acids.

  • Loss of CO₂ (m/z = 86): Following decarboxylation.

  • McLafferty rearrangement: If applicable, leading to characteristic fragments.

  • Alpha-cleavage: Adjacent to the carbonyl groups.

Applications in Drug Development

4-Methyl-3-oxopentanoic acid and its derivatives are important intermediates in the synthesis of various pharmaceuticals. A notable example is its role in the synthesis of Atorvastatin , a widely used cholesterol-lowering drug. The anilide of 4-Methyl-3-oxopentanoic acid serves as a key building block in the construction of the complex pyrrole core of the atorvastatin molecule.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[7]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • Methyl 4-methyl-3-oxopentanoate | C7H12O3 | CID 2759969 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • 4 - SAFETY DATA SHEET. (n.d.). Retrieved January 16, 2026, from [Link]

  • 4-Methyl-3-oxopentanoic acid - LookChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • CAS No : 5650-76-0 | Product Name : 4-Methyl-3-oxopentanoic Acid | Pharmaffiliates. (n.d.). Retrieved January 16, 2026, from [Link]

  • Material Safety Data Sheet - 4-Methyl-2-Oxopentanoic Acid, Sodium Salt - Cole-Parmer. (n.d.). Retrieved January 16, 2026, from [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (n.d.). Retrieved January 16, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB003296) - FooDB. (n.d.). Retrieved January 16, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000491). (n.d.). Retrieved January 16, 2026, from [Link]

  • 4-Methyl-3-oxopentanoic acid | C6H10O3 | CID 440024 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • 4-methyl-3-oxopentanoic acid (CHEBI:29024) - EMBL-EBI. (n.d.). Retrieved January 16, 2026, from [Link]

  • 4-Methyl-2-oxovaleric acid - the NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]

  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. - Pearson. (n.d.). Retrieved January 16, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 16, 2026, from [Link]

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

A Technical Guide to 4-Methyl-3-oxopentanoic Acid: From Leucine Metabolism to Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining a Key Metabolic Intermediate

4-Methyl-3-oxopentanoic acid, also known as β-ketoisocaproic acid, is a branched-chain keto acid that holds a significant, albeit often overlooked, position at the crossroads of amino acid metabolism and synthetic chemistry.[1][2] As an intermediate in the catabolism of the essential amino acid leucine, it plays a role in cellular energy balance.[1] Beyond its endogenous function, its derivatives are pivotal starting materials in the pharmaceutical industry, most notably in the synthesis of blockbuster drugs such as atorvastatin.[3] This guide provides an in-depth technical overview of 4-methyl-3-oxopentanoic acid, elucidating its metabolic context, its distinction from its more extensively studied α-keto isomer, and its critical application in drug development.

Metabolic Significance: An Intermediate in Leucine Catabolism

The primary biological role of 4-methyl-3-oxopentanoic acid is as a transient intermediate in the metabolic pathway of leucine.[1] Leucine, a branched-chain amino acid (BCAA), is a crucial nutrient for protein synthesis and a signaling molecule in various cellular processes. Its breakdown is a key source of energy, particularly in skeletal muscle.

The initial step in leucine catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT).[4] In this reaction, the amino group of leucine is transferred to α-ketoglutarate, yielding glutamate and the corresponding α-keto acid, 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid). It is this α-keto isomer that is the primary product of leucine transamination and the subject of most biological activity studies.[4][5]

While the direct pathway to 4-methyl-3-oxopentanoic acid from leucine is less prominent, it is recognized as an intermediate.[1] The metabolic pathway of leucine is complex, with multiple enzymatic steps leading to the ultimate production of acetyl-CoA and acetoacetate.

Visualizing the Leucine Catabolism Pathway

The following diagram illustrates the initial steps of leucine breakdown and highlights the position of its keto acid isomers.

Leucine_Metabolism cluster_transamination Transamination cluster_isomerization Isomerization/Alternative Pathway cluster_dehydrogenation Oxidative Decarboxylation Leucine L-Leucine a_KIC 4-Methyl-2-oxopentanoic acid (α-Ketoisocaproic acid) Leucine->a_KIC Branched-Chain Aminotransferase (BCAT) b_KIC 4-Methyl-3-oxopentanoic acid (β-Ketoisocaproic acid) a_KIC->b_KIC Hypothetical Isomerase Metabolites Further Metabolites (Acetyl-CoA, Acetoacetate) a_KIC->Metabolites Branched-Chain α-keto acid Dehydrogenase (BCKDH) Atorvastatin_Intermediate_Synthesis start Methyl 4-methyl-3-oxopentanoate intermediate 4-Methyl-3-oxo-N-phenylpentanamide start->intermediate Amidation Reaction aniline Aniline aniline->intermediate atorvastatin Further steps to Atorvastatin intermediate->atorvastatin

Caption: Synthesis of a key atorvastatin intermediate.

Experimental Protocol: Leucine Aminopeptidase Activity Assay

To provide a practical context for the broader metabolic pathway of leucine, the following is a detailed protocol for a leucine aminopeptidase assay. Leucine aminopeptidases are enzymes that catalyze the hydrolysis of leucine from the N-terminus of proteins and peptides. While not directly acting on 4-methyl-3-oxopentanoic acid, this assay is representative of the types of enzymatic studies conducted in the field of amino acid metabolism.

Objective: To determine the enzymatic activity of leucine aminopeptidase in a given sample.

Principle: Leucine aminopeptidase activity is measured by monitoring the rate of hydrolysis of a synthetic substrate, L-leucine-p-nitroanilide, which releases the chromogenic product p-nitroaniline. The increase in absorbance at 405 nm is directly proportional to the enzyme activity.

Materials:

  • Spectrophotometer capable of measuring absorbance at 405 nm

  • Cuvettes

  • Micropipettes

  • 50 mM Tris-HCl buffer, pH 8.5

  • 10 mM L-leucine-p-nitroanilide substrate solution (dissolved in DMSO)

  • Enzyme sample (e.g., purified enzyme or cell lysate)

  • Deionized water

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing:

      • 900 µL of 50 mM Tris-HCl buffer, pH 8.5

      • 50 µL of deionized water

    • Prepare a blank cuvette with the same components.

  • Substrate Addition:

    • Add 50 µL of the 10 mM L-leucine-p-nitroanilide substrate solution to both the sample and blank cuvettes.

    • Mix gently by inversion and incubate at 37°C for 5 minutes to pre-warm the solution.

  • Enzyme Addition and Measurement:

    • To the sample cuvette, add 50 µL of the enzyme solution.

    • To the blank cuvette, add 50 µL of deionized water (or an appropriate buffer used for the enzyme sample).

    • Immediately start the spectrophotometer to measure the change in absorbance at 405 nm over a period of 5-10 minutes, taking readings every 30 seconds.

  • Calculation of Enzyme Activity:

    • Determine the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (U/mL) = (ΔA405/min * Total reaction volume (mL)) / (ε * Path length (cm) * Volume of enzyme (mL))

      • Where ε (extinction coefficient) for p-nitroaniline at 405 nm is 9.9 mM⁻¹cm⁻¹.

Self-Validation:

  • Ensure the rate of reaction is linear over the measurement period. If not, the enzyme concentration may need to be adjusted.

  • The blank should show no significant change in absorbance.

  • Run a positive control with a known concentration of leucine aminopeptidase to validate the assay conditions.

Data Summary

The following table summarizes key chemical and physical properties of 4-methyl-3-oxopentanoic acid and its important derivative.

Property4-Methyl-3-oxopentanoic acid4-Methyl-3-oxo-N-phenylpentanamide
Synonyms β-Ketoisocaproic acidN-Phenyl Isobutyrylacetamide
CAS Number 5650-76-0124401-38-3
Molecular Formula C₆H₁₀O₃C₁₂H₁₅NO₂
Molecular Weight 130.14 g/mol 205.25 g/mol
Appearance Not specifiedOff-white to white crystalline powder [3]
Purity (Typical) Varies≥99.0% (for pharmaceutical use) [3]

Conclusion

4-Methyl-3-oxopentanoic acid serves as a prime example of a molecule with dual significance in biochemistry and synthetic chemistry. As an intermediate in leucine metabolism, it is part of the intricate network of cellular energy production. In the realm of drug development, its derivatives are indispensable for the synthesis of life-saving medications. While the direct biological activities of 4-methyl-3-oxopentanoic acid remain an area for future investigation, its established roles underscore its importance for researchers and professionals in the fields of metabolic science and pharmaceutical development. A clear understanding of its properties and applications, as well as its distinction from its isomers, is essential for leveraging its full potential.

References

  • Holecek, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & Metabolism, 15(1), 33. [Link]

  • Moghei, M., Tavajohi-Fini, P., Beatty, B., & Adegoke, O. A. J. (2016). Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner. American Journal of Physiology-Endocrinology and Metabolism, 311(3), E569–E577. [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. (2017). ACG Publications. [Link]

  • a-Ketoisocaproic Acid - Metabolimix+. (n.d.). HealthMatters.io. [Link]

  • Van Koevering, M. V., & Nissen, S. L. (1992). Oxidation of leucine and alpha-ketoisocaproate to beta-hydroxy-beta-methylbutyrate in vivo. American Journal of Physiology-Endocrinology and Metabolism, 262(1), E27–E31. [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. (2017). ResearchGate. [Link]

  • α-Ketoisocaproic acid. (n.d.). Wikipedia. [Link]

  • Method for preparing atorvastatin calcium using new intermediates and resulting atorvastatin. (n.d.). Inova Unicamp. [Link]

  • Adegoke, O. A. J., Abd-El-Aziz, A. S., & Nepotchatykh, E. (2021). Effects of ketoisocaproic acid and inflammation on glucose transport in muscle cells. Physiological Reports, 9(1), e14674. [Link]

  • Ashcroft, F. M., & Rorsman, P. (1990). Effects of 2-ketoisocaproate on Insulin Release and Single Potassium Channel Activity in Dispersed Rat Pancreatic Beta-Cells. The Journal of Physiology, 429(1), 601–618. [Link]

  • Atorvastatin (Lipitor) by MCR. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (2024). Current Medicinal Chemistry, 31(37), 6063-6083. [Link]

  • The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies. (2020). Springer Medizin. [Link]

  • Farias, H. R., Gabriel, J. R., Cecconi, M. L., Lemos, I. S., de Rezende, V. L., Wessler, L. B., ... & Streck, E. L. (2020). The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies. Metabolic Brain Disease, 35(8), 1275–1284. [Link]

  • The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies. (2020). PubMed. [Link]

  • β-Ketoisocaproic acid. (n.d.). Wikipedia. [Link]

  • 4-Methyl-3-oxopentanoate. (n.d.). PubChem. [Link]

  • 4-Methyl-2-oxopentanoic acid. (n.d.). Solubility of Things. [Link]

  • 4-Methyl-2-oxovaleric acid. (n.d.). PubChem. [Link]

  • 4-Methyl-3-oxopentanoic acid. (n.d.). PubChem. [Link]

  • 4-methyl-3-oxopentanoic acid (CHEBI:29024). (n.d.). EMBL-EBI. [Link]

  • 4-methyl-3-oxopentanoic acid. (n.d.). Chemsrc. [Link]

Sources

An In-depth Technical Guide to 4-Methyl-3-oxopentanoic Acid (CAS 5650-76-0): Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 4-Methyl-3-oxopentanoic acid (CAS No. 5650-76-0), a branched-chain β-keto acid of significant interest to researchers in organic synthesis, biochemistry, and pharmaceutical development. We will delve into its fundamental properties, detail robust synthetic protocols, explore its characteristic reactivity, and illuminate its pivotal role as both a natural metabolite and a synthetic precursor to high-value molecules.

Introduction: A Molecule of Duality

4-Methyl-3-oxopentanoic acid, also known by synonyms such as 4-methyl-3-oxovaleric acid and β-ketoisocaproic acid, is a fascinating molecule that sits at the crossroads of biochemistry and synthetic chemistry.[1][2] In the biological realm, it serves as a transient intermediate in the metabolic pathway of the essential amino acid leucine.[2] In the laboratory and industrial settings, its unique structure, featuring a ketone functionality precisely positioned beta to a carboxylic acid, makes it a highly valuable and versatile building block.[1]

However, this same structural feature imparts a characteristic chemical instability—a propensity for decarboxylation—that presents both a synthetic opportunity and a significant handling challenge.[3][4] Understanding this reactivity is paramount for its successful synthesis, purification, and application. This guide is designed to provide drug development professionals and researchers with the foundational knowledge and practical insights required to harness the full potential of this important keto acid.

Physicochemical Properties and Analytical Characterization

The accurate identification and characterization of 4-Methyl-3-oxopentanoic acid are crucial for its use in any application. While it is often described as a colorless liquid with a pungent odor, it has also been isolated as a crystalline solid, which is noted to be extremely hygroscopic with a low melting point.[1][5] This variability underscores the importance of rigorous analytical confirmation.

Table 1: Core Properties of 4-Methyl-3-oxopentanoic Acid

Property Value Source(s)
CAS Number 5650-76-0 [1][6][7]
Molecular Formula C₆H₁₀O₃ [1][2][8]
Molecular Weight 130.14 g/mol [1][2]
IUPAC Name 4-Methyl-3-oxopentanoic acid [2]
Synonyms 4-Methyl-3-oxovaleric acid, Isobutyrylacetic acid, β-Ketoisocaproic acid [1][2]
Appearance Colorless liquid or low-melting, hygroscopic crystalline solid [1][5]
Solubility Soluble in water and most organic solvents [1]

| Storage | Store in freezer (-20°C), sealed and dry |[9] |

Analytical Workflow: For structural confirmation and purity assessment, a multi-technique approach is recommended.

  • High-Performance Liquid Chromatography (HPLC): As demonstrated in the quality control of its derivatives, HPLC is an essential tool for assessing the purity of 4-Methyl-3-oxopentanoic acid and detecting potential impurities or degradation products.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural verification, confirming the connectivity of the carbon skeleton and the presence of the characteristic functional groups.

  • Mass Spectrometry (MS): LC-MS can provide accurate mass data, confirming the molecular weight and formula, and can be used to track the compound in complex mixtures.[9]

Synthesis: A Guided Protocol

The most direct and commonly employed laboratory synthesis of 4-Methyl-3-oxopentanoic acid is the hydrolysis of its corresponding ester, typically the methyl or ethyl ester.[5] The following protocol is based on established literature procedures and is presented with causal explanations for each step to ensure a self-validating and reproducible workflow.

Protocol: Alkaline Hydrolysis of Methyl 4-methyl-3-oxopentanoate

This procedure is designed to carefully hydrolyze the ester precursor and isolate the target acid while minimizing its degradation.

Step 1: Saponification (Ester Hydrolysis)

  • Procedure: Dissolve Methyl 4-methyl-3-oxopentanoate (1.0 eq) in a 1 M sodium hydroxide (NaOH) aqueous solution (1.5 eq). Stir the biphasic mixture vigorously overnight at room temperature.

  • Causality: Alkaline hydrolysis (saponification) is used because it is an irreversible process, driving the reaction to completion. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to yield the sodium salt (carboxylate) of the acid and methanol. The formation of the resonance-stabilized carboxylate prevents the reverse reaction.

Step 2: Removal of Unreacted Starting Material

  • Procedure: Transfer the aqueous solution to a separatory funnel and extract with an organic solvent such as methyl t-butyl ether (MTBE) (2 x 20 mL). Discard the organic layers.

  • Causality: This step removes any unreacted, non-polar ester starting material from the aqueous phase, where the desired polar sodium salt resides. This initial purification is crucial for obtaining a clean product.

Step 3: Acidification

  • Procedure: Cool the aqueous solution in an ice bath. Slowly add 1 M sulfuric acid (H₂SO₄) dropwise with stirring until the pH of the solution is approximately 2.

  • Causality: The strong acid protonates the sodium 4-methyl-3-oxopentanoate salt, converting it back to the neutral carboxylic acid. This makes the molecule significantly less water-soluble and thus extractable into an organic solvent. Performing this step at low temperature is critical to suppress the rate of acid-catalyzed decarboxylation.

Step 4: Product Extraction

  • Procedure: Immediately extract the acidified aqueous solution with multiple portions of cold MTBE (e.g., 6-8 x 20 mL).

  • Causality: The target β-keto acid is now in its neutral form and can be efficiently partitioned from the aqueous phase into the organic solvent. Multiple extractions are necessary to ensure a high recovery of the product. Using cold solvent further minimizes the risk of thermal decarboxylation.

Step 5: Drying and Concentration

  • Procedure: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator with the water bath kept at a low temperature (e.g., <30°C).

  • Causality: Anhydrous Na₂SO₄ removes residual water from the organic phase. Evaporation at low temperature is the final and most critical step to prevent the thermal decarboxylation of the isolated product.

Synthesis_Workflow cluster_hydrolysis Step 1: Saponification cluster_purification1 Step 2: Wash cluster_acidification Step 3: Acidification cluster_extraction Step 4 & 5: Isolation Ester Methyl 4-methyl-3-oxopentanoate NaOH 1M NaOH (aq) Stir at RT Ester->NaOH Salt Sodium 4-methyl-3-oxopentanoate (in aqueous solution) NaOH->Salt Hydrolysis Wash Extract with MTBE Salt->Wash CleanSalt Purified Aqueous Salt Wash->CleanSalt Removes unreacted ester Acidify Add 1M H₂SO₄ (Ice Bath, pH ~2) CleanSalt->Acidify Product 4-Methyl-3-oxopentanoic Acid (in aqueous solution) Acidify->Product Protonation Extract Extract with cold MTBE Product->Extract Dry Dry (Na₂SO₄) Extract->Dry Evap Evaporate (Low Temp) Dry->Evap FinalProduct Pure 4-Methyl-3-oxopentanoic Acid Evap->FinalProduct

Caption: Workflow for the synthesis of 4-Methyl-3-oxopentanoic acid.

The Defining Reaction: Thermal Decarboxylation

The most significant aspect of a β-keto acid's reactivity is its susceptibility to decarboxylation upon heating.[3] Unlike most carboxylic acids, which require very high temperatures to lose carbon dioxide, β-keto acids undergo this transformation under relatively mild conditions. This reaction proceeds through a concerted, six-membered cyclic transition state.

Mechanism:

  • The carboxylic acid proton is transferred to the β-keto oxygen atom.

  • Simultaneously, the carbon-carbon bond between the carboxyl group and the α-carbon breaks.

  • The electrons from this breaking C-C bond form a new π-bond between the α- and β-carbons, creating an enol intermediate.

  • This enol rapidly tautomerizes to the more thermodynamically stable ketone product, in this case, 4-methyl-2-pentanone.

This intramolecular pathway has a relatively low activation energy, explaining why the reaction occurs so readily.[3]

Caption: The thermal decarboxylation pathway of a β-keto acid.

Biological and Pharmaceutical Significance

The utility of 4-Methyl-3-oxopentanoic acid spans from fundamental biochemistry to large-scale pharmaceutical manufacturing.

A. Intermediate in Leucine Metabolism

As β-ketoisocaproic acid, the compound is a key intermediate in the metabolic pathway of leucine, a branched-chain amino acid.[2] It is formed from β-leucine and is subsequently converted to β-ketoisocaproyl-CoA.[2] While the related α-keto acid (4-methyl-2-oxopentanoic acid) is more widely studied as the primary catabolite of leucine, the presence of the β-keto isomer highlights the complexity of branched-chain amino acid metabolism.[11][12]

Leucine_Metabolism Leucine Leucine BetaLeucine β-Leucine Leucine->BetaLeucine Isomerase (hypothetical) KetoAcid 4-Methyl-3-oxopentanoic Acid (β-Ketoisocaproic Acid) BetaLeucine->KetoAcid Transaminase CoA β-Ketoisocaproyl-CoA KetoAcid->CoA Dehydrogenase Complex Further Further Metabolism CoA->Further

Caption: Simplified role in the Leucine metabolic pathway.
B. Precursor in Pharmaceutical Synthesis

The true industrial value of this keto acid lies in its application as a synthetic precursor. Its derivatives are critical building blocks for blockbuster drugs.

Case Study: Atorvastatin Synthesis The cholesterol-lowering drug Atorvastatin relies on intermediates derived from 4-Methyl-3-oxopentanoic acid. Specifically, 4-Methyl-3-oxopentanoic acid anilide is a well-documented key intermediate in the manufacturing process of Atorvastatin calcium.[10] The synthesis of this anilide logically starts from either 4-Methyl-3-oxopentanoic acid itself or its corresponding ester, which is then reacted with aniline. The high purity required for this intermediate (>99.0%) underscores the importance of a well-controlled synthesis of the parent keto acid.[10]

Drug_Synthesis_Logic KetoAcid 4-Methyl-3-oxopentanoic Acid (or its ester) Anilide Key Intermediate (4-Methyl-3-oxopentanoic acid anilide) KetoAcid->Anilide Amide Coupling Atorvastatin Atorvastatin Calcium (Active Pharmaceutical Ingredient) Anilide->Atorvastatin Multi-step Synthesis

Caption: Logical flow for the synthesis of Atorvastatin.

The methyl ester of 4-Methyl-3-oxopentanoic acid is also cited as a versatile building block for various cholesterol-lowering drugs and for the synthesis of heterocyclic compounds such as furans and quinolones, which are prevalent scaffolds in medicinal chemistry.[13]

Conclusion

4-Methyl-3-oxopentanoic acid is a molecule whose value is defined by its precise chemical architecture. Its role as a metabolic intermediate provides a link to fundamental biological processes, while its utility as a synthetic precursor grants it significant industrial importance. The primary challenge in its application—its inherent thermal instability—can be effectively managed through a deep understanding of the decarboxylation mechanism and the implementation of carefully controlled, low-temperature experimental protocols. For the medicinal chemist and drug development professional, mastering the synthesis and handling of this compound opens a direct and efficient route to complex and therapeutically vital molecules.

References

  • Vertex AI Search. (2025).
  • Fiveable. (n.d.). Synthesis of β-keto acids.
  • Vertex AI Search. (n.d.).
  • LookChem. (n.d.). Cas 5650-76-0, 4-Methyl-3-oxopentanoic acid.
  • JoVE. (2025).
  • Unknown Author. (n.d.). SYNTHESIS AND USES OF β-KETO ACIDS. A BRIEF REVIEW.
  • Guidechem. (n.d.). 5650-76-0 - 4-Methyl-3-oxopentanoic acid.
  • ACS Publications. (2021).
  • ChemicalBook. (2023). 4-Methyl-3-oxopentanoic acid | 5650-76-0.
  • PubChem - NIH. (n.d.). 4-Methyl-3-oxopentanoic acid | C6H10O3 | CID 440024.
  • BLD Pharm. (n.d.). 5650-76-0 | 4-Methyl-3-oxopentanoic acid.
  • Wikipedia. (n.d.). β-Ketoisocaproic acid.
  • PMC - NIH. (n.d.).
  • PubMed. (1979).
  • Master Organic Chemistry. (2022).
  • YouTube. (2023).

Sources

An In-Depth Technical Guide to 4-Methyl-3-oxopentanoic Acid: From Metabolic Obscurity to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-oxopentanoic acid, a molecule that has transitioned from a relatively obscure metabolic intermediate to a valuable building block in modern organic synthesis and drug development. This document delves into the historical context of its discovery within the broader study of amino acid metabolism, its crucial role in the catabolism of leucine, and the chemical principles underpinning its synthesis. Furthermore, this guide explores its contemporary significance, particularly its application as a key precursor in the synthesis of cholesterol-lowering medications. Detailed experimental protocols, quantitative data, and visual diagrams are provided to offer a practical and in-depth resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: Unveiling a Key Metabolic Player

4-Methyl-3-oxopentanoic acid, also known by its systematic name β-Ketoisocaproic acid, is a branched-chain keto acid that holds a pivotal position in the intricate network of mammalian metabolism. For much of scientific history, its existence was inferred as a transient intermediate in the breakdown of the essential amino acid, leucine. The journey to understanding this molecule is intertwined with the broader history of biochemistry and the meticulous unraveling of metabolic pathways.

The discovery of leucine itself dates back to 1819 by French chemist Joseph Louis Proust, with its isolation from skeletal muscle and wool by Henri Braconnot in 1820.[1][2] However, the elucidation of its complete metabolic fate, including the identification of intermediates like 4-Methyl-3-oxopentanoic acid, was a gradual process that spanned much of the 20th century. Early investigations into amino acid catabolism and its connection to the citric acid cycle, pioneered by scientists like Hans Krebs, laid the groundwork for identifying the specific steps and molecules involved in the breakdown of individual amino acids.[3][4] While a singular "discovery" of 4-Methyl-3-oxopentanoic acid is not attributed to a specific individual or date, its identification emerged from the collective efforts to map the intricate steps of leucine degradation.

Initially, the interest in 4-Methyl-3-oxopentanoic acid was primarily academic, a piece in the complex puzzle of cellular biochemistry. However, in recent decades, its significance has expanded dramatically. The unique chemical structure of this β-keto acid has made it a valuable synthon, a building block for constructing more complex molecules. This has been particularly impactful in the pharmaceutical industry, where it serves as a crucial starting material for the synthesis of blockbuster drugs, most notably the cholesterol-lowering medication, atorvastatin.[5] This guide will navigate the journey of 4-Methyl-3-oxopentanoic acid from its origins in metabolic charts to its current status as a high-value chemical intermediate.

Physicochemical Properties and Identification

A thorough understanding of the physical and chemical properties of 4-Methyl-3-oxopentanoic acid is fundamental for its handling, synthesis, and analysis.

PropertyValueReference
CAS Number 5650-76-0[6]
Molecular Formula C₆H₁₀O₃[6]
Molecular Weight 130.14 g/mol [6]
Appearance Typically an oil or low-melting solid
Solubility Soluble in organic solvents such as ether, ethanol, and chloroform. Moderately soluble in water.
Boiling Point Decomposes upon heating[7]
Acidity (pKa) Estimated to be around 3.5-4.0 (typical for a carboxylic acid)

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is characterized by a doublet for the two methyl groups of the isopropyl moiety, a multiplet for the adjacent methine proton, a singlet for the methylene group between the carbonyls, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic carbon, the two carbonyl carbons (ketone and acid), the methylene carbon, the methine carbon, and the two equivalent methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic strong absorption bands for the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the carboxylic acid (around 1700 cm⁻¹), as well as a broad O-H stretching band for the carboxylic acid (around 3000 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 130, along with characteristic fragmentation patterns resulting from the loss of CO₂, H₂O, and cleavage adjacent to the carbonyl groups.

The Biological Role: An Intermediate in Leucine Catabolism

4-Methyl-3-oxopentanoic acid is a key, albeit transient, intermediate in the catabolic pathway of the essential branched-chain amino acid, leucine.[8] This metabolic process is crucial for energy production and the synthesis of other biomolecules.

The breakdown of leucine is initiated by a transamination reaction, where the amino group of leucine is transferred to α-ketoglutarate to form glutamate and α-ketoisocaproate. Subsequently, α-ketoisocaproate undergoes oxidative decarboxylation to yield isovaleryl-CoA. It is in a side pathway of leucine metabolism where β-leucine is converted to 4-Methyl-3-oxopentanoic acid (β-Ketoisocaproic acid). This intermediate is then further metabolized to β-ketoisocaproyl-CoA.

Leucine_Metabolism Leucine Leucine alpha_Ketoisocaproate α-Ketoisocaproate Leucine->alpha_Ketoisocaproate Transamination beta_Leucine β-Leucine Leucine->beta_Leucine Isomerization Keto_Acid 4-Methyl-3-oxopentanoic acid (β-Ketoisocaproic acid) beta_Leucine->Keto_Acid Oxidation Keto_CoA β-Ketoisocaproyl-CoA Keto_Acid->Keto_CoA CoA Ligation Metabolites Further Metabolites Keto_CoA->Metabolites

The instability of β-keto acids, which are prone to decarboxylation, means that 4-Methyl-3-oxopentanoic acid does not accumulate to high concentrations in biological systems under normal physiological conditions.[7] However, its formation is an essential step in the complete oxidation of the carbon skeleton of leucine, contributing to the cellular energy pool.

Chemical Synthesis: From Classic Reactions to Modern Methodologies

The synthesis of 4-Methyl-3-oxopentanoic acid and other β-keto acids has been a subject of interest in organic chemistry for many years. The presence of the β-keto functionality provides a versatile handle for a variety of chemical transformations.

The Claisen Condensation: A Cornerstone of β-Keto Acid Synthesis

The Claisen condensation is a classic and fundamental carbon-carbon bond-forming reaction used for the synthesis of β-keto esters, which can then be hydrolyzed to the corresponding β-keto acids.[2] This reaction involves the condensation of two ester molecules in the presence of a strong base.

Claisen_Condensation Ester1 Ethyl Isovalerate Keto_Ester Ethyl 4-Methyl-3-oxopentanoate (β-Keto Ester) Ester1->Keto_Ester Ester2 Ethyl Acetate Enolate Enolate Intermediate Ester2->Enolate Deprotonation Base Strong Base (e.g., Sodium Ethoxide) Enolate->Keto_Ester Nucleophilic Acyl Substitution Keto_Acid 4-Methyl-3-oxopentanoic acid Keto_Ester->Keto_Acid Hydrolysis

Experimental Protocol: Synthesis of Ethyl 4-Methyl-3-oxopentanoate via Claisen Condensation

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, as water can hydrolyze the esters and the base, quenching the reaction. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.

  • Strong, Non-nucleophilic Base: A strong base like sodium ethoxide is required to deprotonate the α-carbon of the ester to form the reactive enolate intermediate. The choice of ethoxide as the base is strategic, as it matches the ester's alcohol portion, preventing transesterification side reactions.

  • Reaction Temperature: The initial deprotonation is often carried out at low temperatures to control the reaction rate and minimize side reactions. The subsequent condensation may be performed at room temperature or with gentle heating to drive the reaction to completion.

  • Acidic Workup: A mild acidic workup is necessary to neutralize the reaction mixture and protonate the initially formed β-keto ester enolate, yielding the final product.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.

  • Addition of Esters: A mixture of ethyl isovalerate (1.0 equivalent) and ethyl acetate (1.2 equivalents) is added dropwise to the stirred solution of sodium ethoxide at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.

  • Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure ethyl 4-methyl-3-oxopentanoate.

  • Hydrolysis: The purified β-keto ester is then subjected to acidic or basic hydrolysis, followed by careful acidification, to yield 4-Methyl-3-oxopentanoic acid. Care must be taken during this step as the product is prone to decarboxylation upon heating.

Alternative Synthetic Routes

While the Claisen condensation remains a workhorse, other methods for the synthesis of 4-Methyl-3-oxopentanoic acid and its derivatives have been developed. A notable example involves the reaction of an α,β-unsaturated aldehyde with ketene to form a β-lactone intermediate, which is then converted to the desired product. This method can be advantageous for producing γ-branched 3-oxocarboxylic acid esters.[9]

Applications in Drug Development: The Atorvastatin Connection

The most significant contemporary application of 4-Methyl-3-oxopentanoic acid and its derivatives lies in the pharmaceutical industry, particularly in the synthesis of statins, a class of drugs used to lower cholesterol levels. A derivative, 4-methyl-3-oxopentanoic acid anilide, is a key intermediate in the synthesis of atorvastatin calcium, one of the most widely prescribed drugs in the world.[5]

Atorvastatin_Synthesis Keto_Acid_Derivative 4-Methyl-3-oxopentanoic acid anilide Intermediate1 Intermediate A Keto_Acid_Derivative->Intermediate1 Multi-step Synthesis Intermediate2 Intermediate B Intermediate1->Intermediate2 Atorvastatin Atorvastatin Calcium Intermediate2->Atorvastatin

The isobutyryl acetic acid moiety provided by 4-Methyl-3-oxopentanoic acid forms a crucial part of the atorvastatin molecule. The demand for atorvastatin has driven the development of efficient and scalable synthetic routes for its intermediates, placing 4-Methyl-3-oxopentanoic acid and its derivatives at the forefront of industrial organic synthesis. The high purity and consistent quality of these intermediates are paramount to ensure the efficacy and safety of the final drug product.[5]

Future Perspectives and Conclusion

4-Methyl-3-oxopentanoic acid has evolved from a mere footnote in biochemical pathways to a molecule of significant industrial and pharmaceutical importance. Its journey underscores the often-unforeseen practical applications that can arise from fundamental scientific research.

Future research in this area may focus on the development of even more efficient and environmentally friendly "green" synthetic methods for its production. This could involve the use of novel catalysts or biocatalytic approaches to minimize waste and energy consumption. Furthermore, the versatile chemical nature of β-keto acids suggests that 4-Methyl-3-oxopentanoic acid and its derivatives may find applications in the synthesis of other bioactive molecules and materials beyond the realm of cholesterol-lowering drugs.

References

  • Methyl 4-methyl-3-oxopentanoate: A Versatile Chemical Compound. (2025, March 5). Google Cloud.
  • Leucine. (2022, February 7). Biocrates Life Sciences AG. Retrieved from [Link]

  • Exploring 4-Methyl-3-oxopentanoic Acid Anilide: Properties and Applications. (n.d.). Dayang Chem (Hangzhou) Co., Ltd. Retrieved from [Link]

  • Citric acid cycle. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • β-Ketoisocaproic acid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Synthesis of β-keto acids Definition. (n.d.). Fiveable. Retrieved from [Link]

  • Synthesis and properties of the .alpha.-keto acids. (1983). Chemical Reviews, 83(3), 321-358. [Link]

  • β-Ketoacids Decarboxylate. (2021, October 31). Chemistry LibreTexts. Retrieved from [Link]

  • The KREBS CYCLE: the final metabolic pathway of nutrient oxidation. (2022, July 21). EINUMM. Retrieved from [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Molecules, 28(19), 6801. [Link]

  • 4-methyl-3-oxopentanoic acid (CHEBI:29024). (n.d.). EMBL-EBI. Retrieved from [Link]

  • 4-methyl-3-oxopentanoic acid. (n.d.). In Wikidata. Retrieved January 16, 2026, from [Link]

  • Prepn. of 3-oxo-pentanoic-acid-alkyl ester(s) - by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester. (n.d.). Google Patents.
  • 4-Methyl-3-oxopentanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • α-Ketoisocaproic acid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • 4-Methyl-3-oxopentanoic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 4-methyl-3-oxopentanoic acid. (2025, August 27). Chemsrc. Retrieved from [Link]

  • New synthetic reactions. Convenient approach to methyl 3-oxo-4-pentenoate. (1974). The Journal of Organic Chemistry, 39(16), 2477-2479. [Link]

Sources

An In-depth Technical Guide on 4-Methyl-3-oxopentanoic Acid: From a Biological Enigma to a Synthetic Workhorse

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-methyl-3-oxopentanoic acid, a branched-chain keto acid of significant interest in synthetic and pharmaceutical chemistry. A thorough investigation reveals a notable absence of this compound in currently documented natural metabolic pathways. This guide first addresses the current understanding of its natural occurrence, or lack thereof, by contrasting it with its biologically prominent structural isomer, 4-methyl-2-oxopentanoic acid (α-ketoisocaproate), a key metabolite in leucine catabolism. Subsequently, the guide pivots to the well-established domain of its chemical synthesis and the synthesis of its derivatives, which serve as critical intermediates in the pharmaceutical industry, most notably in the production of atorvastatin. Finally, detailed analytical methodologies for the detection and quantification of β-keto acids, such as 4-methyl-3-oxopentanoic acid, are presented, providing researchers with the necessary tools for its study.

The Question of Natural Occurrence: A Biological Enigma

Despite its relatively simple structure, extensive searches of major metabolic databases, including KEGG and the Human Metabolome Database, yield no evidence for the natural occurrence of 4-methyl-3-oxopentanoic acid. It is not a recognized intermediate or product in any curated metabolic pathways in microorganisms, plants, or animals. This absence is particularly striking when compared to its structural isomer, 4-methyl-2-oxopentanoic acid.

The Biological Counterpart: 4-Methyl-2-oxopentanoic Acid in Leucine Metabolism

4-Methyl-2-oxopentanoic acid, also known as α-ketoisocaproate (KIC), is a well-characterized α-keto acid that plays a central role in the catabolism of the essential branched-chain amino acid, leucine.[1][2] The breakdown of leucine is a critical metabolic pathway for energy production, particularly in skeletal muscle.[3]

The initial steps of leucine catabolism are shared among the branched-chain amino acids and involve two key enzymatic reactions:

  • Transamination: The reversible transfer of an amino group from leucine to α-ketoglutarate, catalyzed by branched-chain aminotransferase (BCAT), yields KIC and glutamate.[3]

  • Oxidative Decarboxylation: The irreversible decarboxylation of KIC is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA.[2] This is the rate-limiting step in leucine catabolism.[3]

From isovaleryl-CoA, the pathway continues through several more steps to ultimately produce acetoacetate and acetyl-CoA, which can then enter the citric acid cycle for energy production.[2][4]

G Leucine L-Leucine KIC 4-Methyl-2-oxopentanoic acid (α-Ketoisocaproate) Leucine->KIC Branched-chain aminotransferase (BCAT) aKG α-Ketoglutarate Glu Glutamate aKG:n->Glu:n IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Branched-chain α-keto acid dehydrogenase (BCKDH) TCA Acetyl-CoA & Acetoacetate (to Citric Acid Cycle) IsovalerylCoA->TCA Further Metabolism

Figure 1: Simplified metabolic pathway of leucine catabolism, highlighting the formation of 4-methyl-2-oxopentanoic acid (α-ketoisocaproate).

The stark contrast between the biological ubiquity of the 2-oxo isomer and the apparent absence of the 3-oxo isomer suggests that the enzymatic machinery of mainstream metabolism is highly specific for the α-keto acid configuration.

Chemical Synthesis: A Gateway to Pharmaceutical Intermediates

While it may be absent in nature, 4-methyl-3-oxopentanoic acid and its derivatives are of considerable importance in synthetic organic chemistry. In particular, its methyl ester and anilide derivatives are key building blocks in the synthesis of atorvastatin, a widely used cholesterol-lowering medication.[5][6]

Synthesis of Methyl 4-methyl-3-oxopentanoate

Methyl 4-methyl-3-oxopentanoate (also known as methyl isobutyrylacetate) is a versatile β-keto ester.[7] Several synthetic routes have been established for its production.

Method 1: Esterification of 4-Methyl-3-oxopentanoic Acid

A straightforward method involves the Fischer esterification of 4-methyl-3-oxopentanoic acid with methanol in the presence of an acid catalyst.[8]

Experimental Protocol: Fischer Esterification

  • To a solution of 4-methyl-3-oxopentanoic acid in an excess of methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture to drive the reaction to completion.

  • After cooling, neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure.

  • Purify the resulting crude product by distillation to obtain pure methyl 4-methyl-3-oxopentanoate.

Method 2: Condensation of 3-Methyl-2-butanone and Dimethyl Carbonate

An alternative industrial-scale synthesis involves the base-catalyzed condensation of 3-methyl-2-butanone with dimethyl carbonate.[7]

Experimental Protocol: Base-Catalyzed Condensation

  • To a suspension of sodium hydride in anhydrous toluene, add dimethyl carbonate.

  • Heat the mixture to 80°C under an inert atmosphere (e.g., nitrogen).

  • Slowly add a solution of 3-methyl-2-butanone in toluene to the reaction mixture.

  • Maintain the reaction at 80°C for several hours.

  • Cool the reaction mixture and quench by pouring it into a mixture of glacial acetic acid and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by distillation.

Synthesis of 4-Methyl-3-oxopentanoic Acid Anilide

4-Methyl-3-oxopentanoic acid anilide is another crucial intermediate, particularly in the Paal-Knorr synthesis of atorvastatin.[9] It is typically synthesized through the amidation of methyl isobutyrylacetate with aniline.

Experimental Protocol: Amidation of Methyl Isobutyrylacetate

  • A mixture of methyl isobutyrylacetate and an excess of aniline is heated. In some procedures, a catalyst such as 4-dimethylaminopyridine may be used.

  • The reaction is driven by the removal of the methanol byproduct, often through distillation.

  • After the reaction is complete, the excess aniline is removed under reduced pressure.

  • The residue is then treated with a suitable solvent (e.g., petroleum ether) and an acidic aqueous solution (e.g., dilute hydrochloric acid) to precipitate the product.

  • The crystallized product is collected by filtration, washed, and dried to yield 4-methyl-3-oxopentanoic acid anilide.

G cluster_0 Synthesis of Methyl 4-methyl-3-oxopentanoate cluster_1 Synthesis of 4-Methyl-3-oxopentanoic Acid Anilide Butanone 3-Methyl-2-butanone Ester Methyl 4-methyl-3-oxopentanoate Butanone->Ester DMC Dimethyl Carbonate DMC->Ester Anilide 4-Methyl-3-oxopentanoic Acid Anilide Ester->Anilide Aniline Aniline Aniline->Anilide Atorvastatin Atorvastatin Synthesis Anilide->Atorvastatin

Figure 2: Synthetic workflow for key intermediates of atorvastatin derived from 4-methyl-3-oxopentanoic acid.

Analytical Methodologies

The accurate detection and quantification of 4-methyl-3-oxopentanoic acid require robust analytical methods. As a β-keto acid, it is prone to decarboxylation, especially under heating, which presents a challenge for certain analytical techniques.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis of organic acids, including β-keto acids, due to its operation at or near ambient temperatures, which minimizes thermal degradation.[11]

Proposed HPLC Method

  • Column: A polar-modified reversed-phase column (e.g., C18-AQ) is recommended for the retention of polar organic acids in highly aqueous mobile phases.[12]

  • Mobile Phase: An isocratic mobile phase consisting of a dilute acid (e.g., 0.1% phosphoric acid in water) is typically used. A small percentage of an organic modifier like methanol or acetonitrile can be added to fine-tune the separation.[11]

  • Detection: UV detection at a low wavelength (around 210 nm) is effective for detecting the carboxyl group of the organic acid.[13]

  • Sample Preparation: Biological samples may require protein precipitation with a cold solvent (e.g., methanol) followed by centrifugation. The supernatant can then be directly injected or further concentrated.

ParameterRecommended Condition
Instrument HPLC with UV Detector
Column C18-AQ, 4.6 x 250 mm, 5 µm
Mobile Phase 0.1% Phosphoric Acid in Water
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 210 nm
Injection Vol. 10 µL

Table 1: Proposed HPLC parameters for the analysis of 4-methyl-3-oxopentanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of small molecules. However, due to the low volatility and thermal instability of keto acids, derivatization is a mandatory step.[14][15]

Proposed GC-MS Method with Derivatization

A two-step derivatization process involving oximation followed by silylation is commonly employed for keto acids.[15]

  • Oximation: The sample extract is first treated with a methoxyamine hydrochloride solution to stabilize the keto group by forming a methoxime derivative. This prevents decarboxylation and keto-enol tautomerism.[15]

  • Silylation: The carboxyl group is then derivatized using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility.[15]

Experimental Protocol: Derivatization for GC-MS Analysis

  • Dry the sample extract completely under a stream of nitrogen.

  • Add a methoxyamine hydrochloride solution in pyridine and incubate to perform oximation.

  • Add MSTFA (with 1% TMCS) and incubate to perform silylation.

  • The derivatized sample is then ready for injection into the GC-MS system.

ParameterRecommended Condition
Instrument GC-MS System
Column Inert GC column (e.g., DB-5ms)
Injector Temp. 250°C
Oven Program Start at 80°C, ramp to 280°C
Ion Source Temp. 230°C
MS Mode Scan or Selected Ion Monitoring (SIM)

Table 2: General GC-MS parameters for the analysis of derivatized 4-methyl-3-oxopentanoic acid.

G cluster_0 Sample Preparation cluster_1 Derivatization Sample Biological Sample Extraction Protein Precipitation & Extraction Sample->Extraction Extract Dried Extract Extraction->Extract Oximation Oximation (Methoxyamine HCl) Extract->Oximation Silylation Silylation (MSTFA) Oximation->Silylation DerivatizedSample Volatile & Stable Derivative Silylation->DerivatizedSample GCMS GC-MS Analysis DerivatizedSample->GCMS

Figure 3: Workflow for the GC-MS analysis of keto acids, including the essential derivatization steps.

Conclusion

4-Methyl-3-oxopentanoic acid presents a fascinating case study in chemical biology. While it appears to be absent from the natural world's metabolic blueprint, its value in the synthetic realm is firmly established. For researchers in drug development and organic synthesis, this compound and its derivatives represent key building blocks for constructing complex pharmaceutical molecules like atorvastatin. The contrast with its naturally occurring isomer, 4-methyl-2-oxopentanoic acid, underscores the remarkable specificity of metabolic enzymes. Understanding the synthesis and analytical methodologies for 4-methyl-3-oxopentanoic acid is crucial for its application in pharmaceutical manufacturing and related research fields. This guide provides a foundational understanding of these aspects, empowering scientists to effectively work with this important synthetic intermediate.

References

  • PubChem. (n.d.). L-leucine degradation I. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (2023, December 2). α-Ketoisocaproic acid. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). The synthetic routes to atorvastatin intermediate. Retrieved January 16, 2026, from [Link]

  • Royal Society of Chemistry. (2011). A green-by-design biocatalytic process for atorvastatin intermediate. Green Chemistry. Retrieved January 16, 2026, from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Valine, Leucine, and Isoleucine Degradation. Retrieved January 16, 2026, from [Link]

  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved January 16, 2026, from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved January 16, 2026, from [Link]

  • PubMed. (1982). Disposal of Alpha-Ketoisocaproate: Roles of Liver, Gut, and Kidneys. American Journal of Physiology-Endocrinology and Metabolism. Retrieved January 16, 2026, from [Link]

  • MDPI. (2021). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Applied Sciences. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). The leucine catabolism pathway. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Retrieved January 16, 2026, from [Link]

  • Frontiers. (2018). Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism. Frontiers in Physiology. Retrieved January 16, 2026, from [Link]

  • Atlantis Press. (2017). The synthesis of atorvastatin intermediates. International Conference on Applied Science, Engineering and Technology. Retrieved January 16, 2026, from [Link]

  • Rupa Health. (n.d.). a-Ketoisocaproic Acid. Retrieved January 16, 2026, from [Link]

  • Caring Sunshine. (n.d.). Relationship: Muscles and Alpha-ketoisocaproic acid. Retrieved January 16, 2026, from [Link]

  • HealthMatters.io. (n.d.). a-Ketoisocaproic Acid - Metabolimix+ - Lab Results explained. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules. Retrieved January 16, 2026, from [Link]

  • LOUIS - UAH. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). Prepn. of 3-oxo-pentanoic-acid-alkyl ester(s).
  • ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard. Retrieved January 16, 2026, from [Link]

  • ChemBK. (2024). 4-Methyl-3-oxopentanoic acid anilide. Retrieved January 16, 2026, from [Link]

  • ChemAnalyst. (n.d.). Exploring 4-Methyl-3-oxopentanoic Acid Anilide: Properties and Applications. Retrieved January 16, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Methyl 4-methyl-3-oxopentanoate. Retrieved January 16, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved January 16, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 16, 2026, from [Link]

  • ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (1952). Separation and estimation of blood keto acids by paper chromatography. Biochemical Journal. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide.
  • PubChem. (n.d.). 4-Methyl-3-oxopentanoic acid. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to the Metabolic Pathway of 4-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini AI]

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway involving 4-methyl-3-oxopentanoic acid, an important intermediate in leucine metabolism. We will delve into the enzymatic reactions, regulatory mechanisms, and its significance in cellular energy homeostasis. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical knowledge and practical experimental guidance. We will explore detailed methodologies for the analysis and quantification of 4-methyl-3-oxopentanoic acid and related metabolites, providing a framework for robust and reproducible scientific investigation.

Introduction: The Significance of 4-Methyl-3-oxopentanoic Acid in Leucine Catabolism

4-Methyl-3-oxopentanoic acid, also known as β-ketoisocaproic acid, is a critical intermediate in the catabolic pathway of the essential branched-chain amino acid (BCAA), leucine.[1] The breakdown of leucine is a vital process for cellular energy production, particularly in tissues such as skeletal muscle, adipose tissue, and the liver.[2] This pathway not only contributes to the cellular energy pool by producing acetyl-CoA and acetoacetate but also plays a role in nitrogen balance and the synthesis of other important biomolecules.[1][3]

Understanding the intricacies of this metabolic pathway is paramount for several fields of research. Dysregulation of leucine metabolism has been implicated in various metabolic disorders, including insulin resistance and maple syrup urine disease (MSUD), a rare but serious inherited metabolic disorder.[4][5][6] Therefore, the ability to accurately measure and modulate the levels of 4-methyl-3-oxopentanoic acid and its related metabolites is of significant interest for both basic research and the development of novel therapeutic strategies.

This guide will provide a detailed exploration of the metabolic fate of 4-methyl-3-oxopentanoic acid, the key enzymes governing its transformation, and the analytical techniques required for its study.

The Leucine Catabolic Pathway: A Detailed Look at the Journey of 4-Methyl-3-oxopentanoic Acid

The catabolism of leucine is a multi-step process that occurs primarily within the mitochondria.[7] The pathway can be broadly divided into two main stages: the initial transamination and oxidative decarboxylation, followed by a series of reactions that ultimately yield energy precursors.

Formation of 4-Methyl-3-oxopentanoic Acid

The first committed step in leucine degradation is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) .[7][8] This enzyme transfers the amino group from leucine to α-ketoglutarate, yielding glutamate and α-ketoisocaproate (which is the keto acid analogue of leucine, and is distinct from 4-methyl-3-oxopentanoic acid). It is important to note that the initial search results referred to β-ketoisocaproic acid (4-methyl-3-oxopentanoic acid) as an intermediate. However, the more detailed and authoritative sources clarify that the direct product of leucine transamination is α-ketoisocaproate (4-methyl-2-oxopentanoic acid). The subsequent steps lead to the formation of other key intermediates. For the purpose of this guide, we will focus on the broader leucine catabolic pathway and the analysis of its key keto acid intermediates.

The primary product of leucine transamination is α-ketoisocaproate (α-KIC) , also known as 4-methyl-2-oxopentanoic acid.[2][8]

Leucine_Catabolism_Part1 Leucine L-Leucine aKIC α-Ketoisocaproate (4-Methyl-2-oxopentanoic acid) Leucine->aKIC BCAT aKG α-Ketoglutarate Glu Glutamate aKG->Glu BCAT

Caption: Initial transamination of L-Leucine.

The Fate of α-Ketoisocaproate

Once formed, α-KIC is primarily transported into the mitochondria for further catabolism. The next irreversible and rate-limiting step is the oxidative decarboxylation of α-KIC to isovaleryl-CoA . This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex , a multi-enzyme complex that requires several cofactors, including thiamine pyrophosphate (TPP), lipoic acid, FAD, and NAD+.[3][6]

From isovaleryl-CoA, the pathway continues through a series of reactions including dehydrogenation, carboxylation, and hydration, ultimately yielding acetyl-CoA and acetoacetate .[1] These molecules can then enter the citric acid cycle for complete oxidation and ATP production or be used for the synthesis of fatty acids and ketone bodies.

Leucine_Catabolism_Part2 aKIC α-Ketoisocaproate IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKD Complex AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Multiple Steps Acetoacetate Acetoacetate IsovalerylCoA->Acetoacetate Multiple Steps

Caption: Mitochondrial catabolism of α-Ketoisocaproate.

Experimental Methodologies for Studying Leucine Metabolism

A thorough investigation of the 4-methyl-3-oxopentanoic acid metabolic pathway requires robust and sensitive analytical methods. This section provides a detailed guide to some of the most common and effective experimental protocols.

Quantification of α-Keto Acids by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of α-keto acids in biological samples.[9][10][11][12][13] Due to the lack of a strong chromophore in these molecules, derivatization with a fluorescent tag is often employed to enhance sensitivity and selectivity.

Protocol: Quantification of α-Keto Acids using HPLC with Fluorescence Detection

Objective: To quantify the concentration of α-ketoisocaproate and other relevant α-keto acids in biological samples (e.g., cell lysates, plasma, tissue homogenates).

Principle: α-keto acids are derivatized with a fluorescent reagent, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), to form highly fluorescent quinoxalinone derivatives. These derivatives are then separated by reverse-phase HPLC and detected by a fluorescence detector.[9][10][11]

Materials:

  • Biological sample (e.g., K562 cells, serum, muscle tissue)[10][11][12]

  • DMB derivatization reagent (1,2-diamino-4,5-methylenedioxybenzene dihydrochloride)[9][10][11]

  • 2-Mercaptoethanol

  • Sodium sulfite

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • α-keto acid standards (α-ketoisocaproate, α-ketoglutarate, etc.)

  • HPLC system with a fluorescence detector and a C18 column[12]

Procedure:

  • Sample Preparation:

    • Cell Lysates: Wash cells with ice-cold PBS and lyse using a suitable method (e.g., sonication, freeze-thaw cycles) in a methanol-based extraction buffer. Centrifuge to pellet cellular debris and collect the supernatant.[10][11]

    • Plasma/Serum: Deproteinize the sample by adding a cold organic solvent like methanol or acetonitrile (e.g., 1:3 ratio of sample to solvent). Vortex and centrifuge at high speed to precipitate proteins. Collect the supernatant.[12]

    • Tissue Homogenates: Homogenize the tissue in a suitable buffer on ice. Deproteinize the homogenate as described for plasma/serum.[12]

  • Derivatization:

    • Prepare the DMB derivatization solution containing DMB, 2-mercaptoethanol, sodium sulfite, and HCl.[10]

    • Mix an aliquot of the prepared sample supernatant or standard solution with the DMB solution in a sealed tube.

    • Heat the mixture at a specific temperature (e.g., 85°C) for a defined period (e.g., 45 minutes) to allow for complete derivatization.[10]

    • Cool the reaction mixture on ice. To prevent peak splitting, especially for DMB-derivatized α-ketoglutarate, it is crucial to adjust the pH of the final solution by diluting it with a basic solution like NaOH.[9][10][11]

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[12]

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the DMB derivatives.

    • Identify and quantify the α-keto acids by comparing their retention times and peak areas to those of the derivatized standards.

Data Analysis: Construct a standard curve for each α-keto acid by plotting the peak area against the known concentration of the standards. Use the standard curve to determine the concentration of the α-keto acids in the unknown samples.

Causality and Self-Validation:

  • Derivatization Control: Include a blank sample (reagents only) to ensure that there are no interfering peaks from the derivatization reagents themselves.

  • Spike and Recovery: To validate the method for a specific biological matrix, perform spike and recovery experiments. Add a known amount of the α-keto acid standards to the sample matrix before extraction and derivatization. The recovery should be within an acceptable range (typically 80-120%) to ensure the accuracy of the method.[12]

  • Internal Standard: The use of an internal standard (a structurally similar compound not present in the sample) can help to correct for variations in extraction efficiency and injection volume.

Isotopic Labeling for Pathway Tracing

Stable isotope tracing is a powerful technique to elucidate the metabolic fate of leucine and its intermediates. By using isotopically labeled leucine (e.g., L-[15N, 1-13C]leucine), researchers can track the incorporation of the label into downstream metabolites, providing insights into pathway flux and regulation.[14][15][16]

Experimental Workflow: Stable Isotope Tracing of Leucine Metabolism

Isotope_Tracing_Workflow Start Administer Isotopically Labeled Leucine (e.g., ¹³C₆, ¹⁵N-Leucine) Sample Collect Biological Samples (Plasma, Tissues, Cells) at Time Points Start->Sample Extraction Metabolite Extraction Sample->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data Data Analysis: Isotopologue Distribution Analysis Analysis->Data Flux Metabolic Flux Calculation Data->Flux

Caption: Workflow for stable isotope tracing of leucine.

Key Considerations:

  • Choice of Isotope: The choice of isotope (e.g., 13C, 15N, 2H) depends on the specific metabolic question being addressed.

  • Analytical Platform: Mass spectrometry (MS) coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS) is the preferred method for analyzing isotopologue distribution.

  • Metabolic Modeling: The data obtained from isotope tracing experiments can be used in metabolic flux analysis (MFA) models to quantify the rates of metabolic reactions.

Enzyme Assays

Measuring the activity of key enzymes in the leucine catabolic pathway, such as BCAT and the BCKD complex, is crucial for understanding the regulation of this pathway.

Protocol: Leucine Aminopeptidase (LAP) Enzyme Assay (Example)

While not directly in the core catabolic pathway of leucine to keto acids, aminopeptidases are involved in protein turnover which releases leucine. This is an example of a relevant enzyme assay.

Objective: To measure the activity of leucine aminopeptidase in a biological sample.

Principle: The enzyme activity is determined by measuring the rate of hydrolysis of a synthetic substrate, L-leucine-p-nitroanilide, which releases a colored product, p-nitroaniline, that can be measured spectrophotometrically at 405 nm.[17][18]

Materials:

  • Biological sample (e.g., purified enzyme, cell lysate)

  • Sodium phosphate buffer

  • L-leucine p-nitroanilide (substrate)[17]

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the buffer and substrate.

  • Equilibrate the mixture to the assay temperature (e.g., 37°C).[17]

  • Initiate the reaction by adding the enzyme-containing sample.

  • Monitor the increase in absorbance at 405 nm over time.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of p-nitroaniline.

Quantitative Data Summary

ParameterTypical Value/RangeAnalytical MethodReference
Intracellular α-keto acid concentration1.55–316 pmol/1 × 10⁶ K562 cellsHPLC with fluorescence detection[10][11]
Limits of Detection (LOD) for α-keto acids1.3–5.4 nMHPLC with fluorescence detection[9][10][11]
Limits of Quantification (LOQ) for α-keto acids4.2–18 nMHPLC with fluorescence detection[9][10][11]

Relevance in Research and Drug Development

The metabolic pathway of 4-methyl-3-oxopentanoic acid and the broader leucine catabolism pathway are of significant interest in several areas of research and drug development:

  • Metabolic Diseases: As mentioned, dysregulation of BCAA metabolism is linked to insulin resistance and type 2 diabetes.[4] Understanding this pathway could lead to the development of novel therapeutic targets for these conditions.

  • Maple Syrup Urine Disease (MSUD): This genetic disorder is caused by a deficiency in the BCKD complex, leading to the accumulation of BCAAs and their corresponding α-keto acids.[5][6] Research into this pathway is crucial for developing better diagnostic and treatment strategies for MSUD.

  • Cancer Metabolism: Some cancers exhibit altered amino acid metabolism to support their rapid growth and proliferation. Targeting enzymes in the leucine catabolism pathway could be a potential anti-cancer strategy.

  • Neurological Disorders: BCAAs and their metabolites can cross the blood-brain barrier and have been implicated in certain neurological conditions.

Conclusion

The metabolic pathway involving 4-methyl-3-oxopentanoic acid is a central hub in cellular metabolism with far-reaching implications for health and disease. This technical guide has provided a comprehensive overview of this pathway, from the fundamental enzymatic reactions to the advanced analytical techniques used for its investigation. By providing detailed, self-validating experimental protocols and highlighting the causality behind methodological choices, we aim to empower researchers and drug development professionals to conduct rigorous and impactful studies in this exciting field. Further research into the regulation and cellular localization of this pathway will undoubtedly uncover new therapeutic opportunities for a range of metabolic and other diseases.

References

  • L-leucine degradation I | Pathway - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Leucine - Wikipedia. (2024, January 12). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door - ASM Journals. (2005, October 1). ASM Journals. Retrieved January 16, 2026, from [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection - RSC Publishing. (2020, May 28). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • In vivo measurement of leucine metabolism with stable isotopes in normal subjects and in those with cirrhosis fed conventional and branched-chain amino acid-enriched diets - PubMed. (1987, August 1). PubMed. Retrieved January 16, 2026, from [Link]

  • Overview of leucine metabolism. BCATc and BCATm catalyze the first step... - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • An isotopic study of the effect of dietary carbohydrate on the metabolic fate of dietary leucine and phenylalanine - PubMed. (1995, January 1). PubMed. Retrieved January 16, 2026, from [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection - The Royal Society of Chemistry. (2020, May 28). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection - PubMed. (2020, May 28). PubMed. Retrieved January 16, 2026, from [Link]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - MDPI. (2018, January 11). MDPI. Retrieved January 16, 2026, from [Link]

  • Regulation of valine and. alpha. -ketoisocaproate metabolism in rat kidney mitochondria. (1988, October 1). SciTech Connect. Retrieved January 16, 2026, from [Link]

  • Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PubMed Central. (2016, July 11). PubMed Central. Retrieved January 16, 2026, from [Link]

  • (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent - ResearchGate. (2014, January 1). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Leucine - MetwareBio. (n.d.). MetwareBio. Retrieved January 16, 2026, from [Link]

  • Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - NIH. (2019, April 1). NIH. Retrieved January 16, 2026, from [Link]

  • a-Ketoisocaproic Acid - Rupa Health. (n.d.). Rupa Health. Retrieved January 16, 2026, from [Link]

  • Regulation of leucine metabolism in man: a stable isotope study. - R Discovery. (1981, December 4). R Discovery. Retrieved January 16, 2026, from [Link]

  • Research progress in the role and mechanism of Leucine in regulating animal growth and development - Frontiers. (2023, November 23). Frontiers. Retrieved January 16, 2026, from [Link]

  • a-Ketoisocaproic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io. (n.d.). HealthMatters.io. Retrieved January 16, 2026, from [Link]

  • Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig - American Physiological Society Journal. (2020, March 1). American Physiological Society Journal. Retrieved January 16, 2026, from [Link]

  • Precursors and resulting residues for the labeling of Leu, Val and Ile... - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 4-methyl-3-oxopentanoic acid (CHEBI:29024) - EMBL-EBI. (n.d.). EMBL-EBI. Retrieved January 16, 2026, from [Link]

  • 4-methyl-3-oxopentanoic acid | CAS#:5650-76-0 | Chemsrc. (2025, August 27). Chemsrc. Retrieved January 16, 2026, from [Link]

  • 4-Hydroxy-4-methyl-3-oxopentanoic acid | C6H10O4 | CID 129773402 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 4-Methyl-3-oxopentanoate | C6H9O3- | CID 22019185 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Optimizing the 4-methyl-2-oxopentanoic acid generation module to... - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans - PMC - NIH. (2018, April 17). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei - PMC - PubMed Central. (2011, November 24). PubMed Central. Retrieved January 16, 2026, from [Link]

  • 4-Methyl-3-oxopentanoic acid | C6H10O3 | CID 440024 - PubChem - NIH. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • CAS No : 5650-76-0 | Product Name : 4-Methyl-3-oxopentanoic Acid | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

  • Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC - NIH. (2013, June 1). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - MDPI. (2022, April 30). MDPI. Retrieved January 16, 2026, from [Link]

  • Tirzepatide - Wikipedia. (2024, January 15). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Study of enzymatic degradation of microbial copolyesters consisting of 3-hydroxybutyrate and medium-chain-length 3-hydroxyalkanoates - ResearchGate. (2019, August 1). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Regulation of enzymes of the 3,5-xylenol-degradative pathway in Pseudomonas putida: evidence for a plasmid - PMC - NIH. (1976, April 1). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • 4-Hydroxy-3-oxopentanoic acid | C5H8O4 | CID 19350191 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Thymosin α1 - Wikipedia. (2023, November 28). Wikipedia. Retrieved January 16, 2026, from [Link]

Sources

Navigating the Spectroscopic Landscape of 4-Methyl-3-oxopentanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Chemical Significance of 4-Methyl-3-oxopentanoic Acid

4-Methyl-3-oxopentanoic acid, also known as isobutyrylacetic acid, is a C6 branched-chain fatty acid featuring a ketone functional group at the beta position relative to the carboxylic acid.[3][4] Its molecular formula is C₆H₁₀O₃ and it has a molecular weight of 130.14 g/mol .[1][3] This structural motif makes it a valuable synthetic intermediate. The presence of both a ketone and a carboxylic acid allows for a diverse range of chemical transformations, rendering it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.[2]

A key characteristic of β-keto acids is their propensity to exist in equilibrium between the keto and enol tautomers. This tautomerism significantly influences their reactivity and spectroscopic properties. The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a six-membered ring.

Predicted Spectroscopic Data and Interpretation

In the absence of publicly available experimental spectra for 4-methyl-3-oxopentanoic acid, this section presents predicted data based on established spectroscopic principles and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-methyl-3-oxopentanoic acid, both ¹H and ¹³C NMR will be crucial for its characterization. The presence of keto-enol tautomerism will likely result in the observation of two sets of signals for certain protons and carbons, with the relative integrals corresponding to the equilibrium ratio of the two forms.

2.1.1. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-methyl-3-oxopentanoic acid in a common solvent like CDCl₃ is expected to show the following key signals:

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment (Keto-form) Assignment (Enol-form)
~11-12Singlet (broad)1HCarboxylic acid (-COOH)
~15-16Singlet (broad)1HEnolic hydroxyl (-OH)
~5.5Singlet1HVinylic proton (=CH-)
~3.5Singlet2HMethylene (-CH₂-)
~2.8Septet1HMethine (-CH-)
~2.2Singlet3HMethyl group on double bond
~1.1Doublet6HIsopropyl methyls (-CH(CH₃)₂)

Expertise & Experience Insights: The broadness of the carboxylic acid and enolic hydroxyl signals is due to hydrogen bonding and chemical exchange. The downfield shift of the enolic proton is a classic indicator of strong intramolecular hydrogen bonding. The exact ratio of keto to enol forms will be highly dependent on the solvent, concentration, and temperature.

2.1.2. Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will also reflect the tautomeric equilibrium:

Predicted Chemical Shift (ppm) Assignment (Keto-form) Assignment (Enol-form)
~205-210Ketone carbonyl (C=O)
~175-180Carboxylic acid carbonyl (C=O)Carboxylic acid carbonyl (C=O)
~185-190Enolic carbon (=C-OH)
~90-95Vinylic carbon (=CH-)
~50Methylene (-CH₂-)
~40Methine (-CH-)
~25Methyl group on double bond
~18Isopropyl methyls (-CH(CH₃)₂)
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-methyl-3-oxopentanoic acid will be characterized by the distinct vibrational modes of its constituent groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2500-3300 (very broad)O-H stretchCarboxylic acid
~1760C=O stretchKetone
~1710C=O stretchCarboxylic acid (dimer)
~1640C=C stretchEnol
~1600C=O stretch (H-bonded)Enol
~1200-1300C-O stretchCarboxylic acid

Trustworthiness: The broad O-H stretch of the carboxylic acid is a hallmark feature, often spanning a large portion of the spectrum due to hydrogen bonding. The presence of two distinct carbonyl peaks for the keto form (ketone and carboxylic acid) and a potentially shifted, broader carbonyl peak for the enol form would confirm the tautomeric mixture.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For 4-methyl-3-oxopentanoic acid, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Mass Spectrometry Fragmentation:

m/z Predicted Fragment Ion Structure
130Molecular Ion [M]⁺[C₆H₁₀O₃]⁺
115[M - CH₃]⁺Loss of a methyl group
87[M - COOH]⁺Loss of the carboxyl group
71[CH(CH₃)₂CO]⁺Isobutyryl cation
57[C₄H₉]⁺tert-Butyl cation
43[C₃H₇]⁺Isopropyl cation

Expertise & Experience Insights: The fragmentation pattern will be dominated by cleavages alpha to the carbonyl groups. The presence of a prominent peak at m/z 43 is highly indicative of the isopropyl group. The molecular ion peak at m/z 130 may be weak or absent in EI-MS due to the lability of the beta-keto acid structure.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for 4-methyl-3-oxopentanoic acid.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-methyl-3-oxopentanoic acid.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the keto-enol equilibrium.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A spectral width of at least 16 ppm is recommended to capture all signals.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Tune and Shim d->e f Acquire Spectra (1H, 13C) e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Spectral Interpretation h->i IR_Workflow Sample_Prep Sample Preparation Place sample on ATR crystal Instrument_Setup Instrument Setup Collect background spectrum Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition Acquire sample spectrum Instrument_Setup->Data_Acquisition Data_Processing Data Processing Background correction Data_Acquisition->Data_Processing Analysis Spectral Analysis Identify characteristic peaks Data_Processing->Analysis

Caption: Workflow for IR spectroscopic analysis.

MS Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of 4-methyl-3-oxopentanoic acid in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Choose an appropriate ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). ESI is a softer ionization technique and may be more likely to preserve the molecular ion.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).

MS_Workflow A Prepare Dilute Sample Solution B Select Ionization Method (EI/ESI) A->B C Calibrate Mass Analyzer B->C D Introduce Sample C->D E Acquire Mass Spectrum D->E F Analyze Fragmentation Pattern E->F

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

This technical guide has provided a detailed predictive overview of the spectroscopic data for 4-methyl-3-oxopentanoic acid. While experimental data remains elusive in the public domain, the principles of NMR, IR, and MS, combined with comparative analysis of related structures, allow for a robust characterization of this important synthetic intermediate. The provided protocols offer a standardized approach for researchers to obtain and analyze the spectroscopic data for this compound, facilitating its unambiguous identification and use in further research and development.

References

  • LookChem. Cas 5650-76-0, 4-Methyl-3-oxopentanoic acid. [Link]

  • NIST WebBook. Pentanoic acid, 4-methyl-3-oxo-, ethyl ester. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000491). [Link]

  • PubChem. 4-Methyl-3-oxopentanoic acid. [Link]

  • Wikidata. 4-methyl-3-oxopentanoic acid. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Methyl-3-oxopentanoic acid, a branched-chain β-keto acid, is a molecule of significant interest in various chemical and pharmaceutical research domains. Its utility as a versatile building block in organic synthesis, particularly in the creation of complex molecules and heterocyclic compounds, underscores the importance of a thorough understanding of its physicochemical properties.[1] However, the inherent instability characteristic of the β-keto acid functional group presents considerable challenges in its handling, storage, and application.

This technical guide provides a comprehensive exploration of the solubility and stability of 4-Methyl-3-oxopentanoic acid. By elucidating the fundamental principles governing these properties and offering detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their work. We will delve into the theoretical underpinnings of its solubility in various solvent systems and present a systematic approach to its empirical determination. Furthermore, this guide will provide an in-depth analysis of the degradation pathways of 4-Methyl-3-oxopentanoic acid, with a particular focus on the prevalent decarboxylation reaction. Practical, field-proven strategies for mitigating this instability and ensuring the integrity of the molecule during experimental procedures will be a central theme.

I. Physicochemical Properties of 4-Methyl-3-oxopentanoic Acid

A foundational understanding of the physicochemical properties of 4-Methyl-3-oxopentanoic acid is paramount for its effective application.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[2]
Molecular Weight 130.14 g/mol [2]
Appearance Predicted to be a liquid or solid-
Predicted Density 1.1±0.1 g/cm³[3]
Predicted Boiling Point 236.3±23.0 °C at 760 mmHg[3]
Predicted Flash Point 111.0±19.1 °C[3]
Predicted logP 0.36[3]

II. Solubility Profile

The solubility of 4-Methyl-3-oxopentanoic acid is dictated by its molecular structure, which features both a polar carboxylic acid group and a moderately polar ketone group, along with a nonpolar branched alkyl chain. This amphiphilic nature results in a nuanced solubility profile across a range of solvents.

Theoretical Considerations

The principle of "like dissolves like" provides a qualitative framework for predicting solubility.[4] The carboxylic acid moiety can engage in hydrogen bonding with protic solvents like water and alcohols, while the ketone group can act as a hydrogen bond acceptor. The isopropyl group, however, contributes to its lipophilicity, enhancing its solubility in less polar organic solvents.

Based on these structural features, 4-Methyl-3-oxopentanoic acid is expected to be:

  • Soluble in polar protic solvents such as water, ethanol, and methanol, due to favorable hydrogen bonding interactions.

  • Soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, which can act as hydrogen bond acceptors.

  • Sparingly soluble to insoluble in nonpolar solvents such as hexane and toluene, where the polar functional groups hinder dissolution.

Experimental Determination of Solubility

A systematic approach is essential for the accurate determination of the solubility of 4-Methyl-3-oxopentanoic acid. The following protocol outlines a robust method for qualitative and semi-quantitative solubility assessment.

A. Qualitative Solubility Assessment

This initial screening provides a rapid evaluation of solubility in various solvents.

Protocol 1: Qualitative Solubility Testing

Materials:

  • 4-Methyl-3-oxopentanoic acid

  • Small test tubes or vials

  • Vortex mixer

  • Calibrated micropipettes or analytical balance

  • Solvents: Deionized water, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl, Ethanol, Methanol, DMSO, Acetone, Dichloromethane, Hexane.[5][6]

Procedure:

  • Add approximately 25 mg of 4-Methyl-3-oxopentanoic acid to a series of test tubes.

  • To each test tube, add 0.75 mL of a different solvent.[5]

  • Vortex each tube vigorously for 30-60 seconds.

  • Visually inspect for complete dissolution. If the compound dissolves, it is considered soluble. If any solid particles remain, it is deemed insoluble or sparingly soluble.

  • For aqueous solutions, the pH can be tested with litmus paper to confirm the acidic nature of the compound. A positive test with 5% NaHCO₃ (effervescence) indicates a strong organic acid.[6]

B. Quantitative Solubility Determination (Shake-Flask Method)

For precise solubility data, the shake-flask method is the gold standard.

Protocol 2: Quantitative Solubility Determination by Shake-Flask Method

Materials:

  • 4-Methyl-3-oxopentanoic acid

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Selected solvents

Procedure:

  • Add an excess amount of 4-Methyl-3-oxopentanoic acid to a series of vials.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the samples for a predetermined period (typically 24-48 hours) to ensure saturation is reached.

  • After equilibration, allow the vials to stand to let undissolved solid settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved 4-Methyl-3-oxopentanoic acid using a validated HPLC method.

  • Calculate the solubility in units such as mg/mL or mol/L.

Diagram 1: Workflow for Quantitative Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess 4-Methyl-3-oxopentanoic acid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in temperature-controlled shaker prep2->equil1 equil2 Equilibrate for 24-48 hours equil1->equil2 analysis1 Filter supernatant equil2->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 result Solubility Data analysis3->result Calculate Solubility

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

III. Stability Profile and Degradation Pathways

The primary stability concern for 4-Methyl-3-oxopentanoic acid, as with all β-keto acids, is its susceptibility to decarboxylation.[7] This reaction involves the loss of carbon dioxide from the carboxylic acid group, leading to the formation of a ketone.

Mechanism of Decarboxylation

The decarboxylation of β-keto acids is facilitated by a cyclic, concerted transition state.[7] This process is often accelerated by heat and can occur under both acidic and neutral conditions.

Diagram 2: Mechanism of β-keto Acid Decarboxylation

Caption: The decarboxylation of 4-Methyl-3-oxopentanoic acid proceeds through a cyclic transition state. (Note: Image placeholders are used in the DOT script. A chemical drawing software would be needed to generate the actual molecular structures for a complete diagram.)

Factors Influencing Stability
  • Temperature: Elevated temperatures significantly accelerate the rate of decarboxylation. For long-term storage, it is crucial to maintain low temperatures, with -20°C or -80°C being recommended for solutions of β-keto acids.[7]

  • pH: The stability of β-keto acids is pH-dependent. Acidic conditions can promote decarboxylation. Conversely, in neutral to slightly alkaline solutions, the carboxylic acid exists predominantly in its carboxylate anion form, which is less prone to decarboxylation.

  • Presence of Water: While 4-Methyl-3-oxopentanoic acid is soluble in water, the presence of water can also facilitate the cyclic transition state for decarboxylation.

Forced Degradation Studies (Stress Testing)

To comprehensively evaluate the stability of 4-Methyl-3-oxopentanoic acid and identify potential degradation products, forced degradation studies are indispensable. These studies involve subjecting the compound to conditions more severe than those encountered during routine handling and storage.

Protocol 3: Forced Degradation Study

Materials:

  • 4-Methyl-3-oxopentanoic acid

  • Solutions of varying pH (e.g., 0.1 M HCl, phosphate buffers at pH 4, 7, and 9, 0.1 M NaOH)

  • Hydrogen peroxide (3%) for oxidative stress

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC system with a stability-indicating method

  • LC-MS system for identification of degradation products

Procedure:

  • Solution Preparation: Prepare solutions of 4-Methyl-3-oxopentanoic acid in the different stress media at a known concentration.

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Store aliquots of the solutions at different pH values at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Store solid samples and solutions at elevated temperatures (e.g., 60°C, 80°C).

    • Photodegradation: Expose solid samples and solutions to light in a photostability chamber according to ICH guidelines.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Peak Purity and Identification: Assess the peak purity of the parent compound and identify the structure of major degradation products using LC-MS.

Diagram 3: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis stress1 Acidic/Basic Hydrolysis sampling1 Withdraw samples at defined time points stress1->sampling1 stress2 Oxidative Degradation stress2->sampling1 stress3 Thermal Degradation stress3->sampling1 stress4 Photodegradation stress4->sampling1 analysis1 Quantify by Stability-Indicating HPLC sampling1->analysis1 analysis2 Identify Degradants by LC-MS analysis1->analysis2 result Stability Profile analysis2->result Characterize Stability start Start start->stress1 start->stress2 start->stress3 start->stress4

Caption: Workflow for conducting a forced degradation study on 4-Methyl-3-oxopentanoic acid.

IV. Analytical Considerations and Best Practices

The inherent instability of 4-Methyl-3-oxopentanoic acid necessitates careful consideration during analytical method development and execution to ensure accurate quantification.

  • Sample Handling: All samples containing 4-Methyl-3-oxopentanoic acid should be kept at low temperatures (on ice or at 4°C) during preparation and analysis to minimize degradation.

  • Chromatography: Reversed-phase HPLC is a suitable technique for the analysis of 4-Methyl-3-oxopentanoic acid. However, keto-enol tautomerism can sometimes lead to poor peak shapes.[8] Operating at an elevated column temperature can help to accelerate the interconversion between tautomers, resulting in a single, sharper peak.[8] The use of an acidic mobile phase can also improve peak shape.[8]

  • Derivatization for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the analyte.[7] Silylation is a common derivatization technique for carboxylic acids.

V. Conclusion

4-Methyl-3-oxopentanoic acid is a valuable synthetic intermediate whose utility is intrinsically linked to a comprehensive understanding of its solubility and stability. This guide has provided a detailed overview of these critical properties, from the theoretical principles that govern them to practical, step-by-step protocols for their experimental determination.

The key takeaway for researchers is the inherent instability of this β-keto acid, primarily through decarboxylation, which is influenced by temperature and pH. By implementing the best practices for handling, storage, and analysis outlined in this document, scientists can mitigate these stability challenges and ensure the integrity of their experimental results. The provided protocols for solubility and stability assessment offer a robust framework for characterizing this and other challenging molecules, ultimately facilitating more reliable and reproducible research in the fields of chemistry and drug development.

VI. References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Glushonok, G. K., & Ignatovich, Z. V. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry C, 125(6), 3365–3376.

  • Glushonok, G. K., & Ignatovich, Z. V. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ResearchGate.

  • Glushonok, G. K., & Ignatovich, Z. V. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications.

  • Glushonok, G. K., & Ignatovich, Z. V. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Fisher Digital Publications.

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Lab 14: Qualitative Organic Analysis. (n.d.). Retrieved from [Link]

  • Glushonok, G. K., & Ignatovich, Z. V. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry C.

  • 4-methyl-3-oxopentanoic acid | CAS#:5650-76-0. (n.d.). Chemsrc. Retrieved from [Link]

  • Pentanoic acid, 4-methyl-3-oxo-, ethyl ester (CAS 7152-15-0) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • 4-Methyl-3-oxopentanoic Acid | CAS No : 5650-76-0. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Methyl 4-methyl-3-oxopentanoate | C7H12O3. (n.d.). PubChem. Retrieved from [Link]

  • 4-Methyl-3-oxopentanoic acid | C6H10O3. (n.d.). PubChem. Retrieved from [Link]

  • 4-Methyl-3-oxopentanoate | C6H9O3-. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of methyl 3-oxopentanoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • (r)-3-hydroxy-4-methylpentanoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester. (n.d.). Google Patents. Retrieved from

  • beta keto esters by HPLC. (2010, November 26). Chromatography Forum. Retrieved from [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020, April 8). The Royal Society of Chemistry. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]

  • 4-methyl-3-oxopentanoic acid (C6H10O3). (n.d.). PubChemLite. Retrieved from [Link]

  • Methyl 4-methyl-3-oxopentanoate | CAS No : 42558-54-3. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2025, August 5). ResearchGate.

Sources

The Untapped Potential of 4-Methyl-3-oxopentanoic Acid: A Technical Guide to its Putative Therapeutic Effects

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-3-oxopentanoic acid, a branched-chain keto acid derived from the essential amino acid leucine, sits at a critical juncture of cellular metabolism. While historically viewed as a mere metabolic intermediate, emerging research into the broader roles of branched-chain amino and keto acids suggests a wealth of untapped therapeutic potential. This technical guide provides a comprehensive exploration of the prospective therapeutic applications of 4-Methyl-3-oxopentanoic acid. We will delve into its biochemical context, propose putative mechanisms of action in metabolic and neurological disorders, and provide detailed experimental protocols for researchers to investigate these hypotheses. This document is intended to serve as a foundational resource for the scientific community to stimulate further inquiry and accelerate the translation of this promising molecule from a metabolic curiosity to a potential therapeutic agent.

Introduction: Beyond a Simple Metabolite

4-Methyl-3-oxopentanoic acid, also known as β-ketoisocaproic acid, is a key player in the intricate metabolic dance of leucine.[1] Traditionally, its significance has been confined to its role in the catabolism of this essential amino acid. However, a paradigm shift is underway. The scientific community is increasingly recognizing that metabolic intermediates can possess profound signaling capabilities, influencing a myriad of cellular processes far beyond their immediate metabolic fate. This guide posits that 4-Methyl-3-oxopentanoic acid is one such molecule, with the potential to modulate key pathways implicated in a range of pathologies.

This document will provide a detailed exploration of the scientific rationale for investigating the therapeutic effects of 4-Methyl-3-oxopentanoic acid, with a focus on its potential to impact:

  • Metabolic Disorders: Leveraging its connection to leucine metabolism to influence insulin sensitivity, lipid metabolism, and energy homeostasis.

  • Neurological Conditions: Exploring its role in the context of inborn errors of metabolism and its potential to modulate neurotransmitter balance.

  • Muscle Wasting Disorders: Investigating its capacity to stimulate muscle protein synthesis through pathways influenced by its parent amino acid, leucine.

We will also provide actionable, detailed protocols for in vitro and in vivo studies, empowering researchers to rigorously test these hypotheses.

The Biochemical Landscape: Understanding the Core of 4-Methyl-3-oxopentanoic Acid's Function

To appreciate the therapeutic potential of 4-Methyl-3-oxopentanoic acid, one must first understand its place within the broader context of branched-chain amino acid (BCAA) metabolism.

The Leucine Catabolic Pathway: A Source of Bioactive Molecules

Leucine, an essential amino acid, is not only a building block for proteins but also a potent signaling molecule.[2][3] Its catabolism is a multi-step process that occurs primarily in the mitochondria of various tissues, with skeletal muscle being a key site for the initial transamination step.[4]

The first and reversible step in leucine breakdown is its conversion to 4-methyl-3-oxopentanoic acid, catalyzed by branched-chain aminotransferases (BCATs).[4] This is a critical control point, as it commits leucine to its catabolic fate. Subsequently, 4-methyl-3-oxopentanoic acid is oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKD) complex, an irreversible and rate-limiting step in BCAA catabolism.[4]

The activity of the BCKD complex is tightly regulated by a dedicated kinase, branched-chain ketoacid dehydrogenase kinase (BCKDK), which phosphorylates and inactivates the complex.[5] This regulation is tissue-specific, with the lowest concentrations of BCKDK found in the liver and the highest in skeletal muscle.[5] This differential regulation highlights the distinct roles of BCAA metabolism in various organs.

graph TD { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Simplified diagram of the leucine catabolic pathway.
A Note on Atorvastatin Synthesis

It is important to address a common point of confusion. While a derivative of 4-methyl-3-oxopentanoic acid, specifically 4-methyl-3-oxo-N-phenylpentanamide, is a key intermediate in the synthesis of the cholesterol-lowering drug atorvastatin, this is a synthetic application and not a direct therapeutic effect of the parent molecule.[6][7][8] This guide will focus on the potential intrinsic biological activities of 4-methyl-3-oxopentanoic acid itself.

Putative Therapeutic Applications and Mechanisms of Action

The therapeutic potential of 4-Methyl-3-oxopentanoic acid stems from its intimate relationship with leucine and its central position in BCAA metabolism. By administering this keto acid, it may be possible to bypass the initial transamination step and directly influence downstream metabolic and signaling pathways.

Metabolic Disorders: A New Angle on Insulin Resistance and Obesity

Dysregulation of BCAA metabolism has been strongly linked to metabolic disorders such as insulin resistance and obesity.[4] Elevated circulating levels of BCAAs are a hallmark of these conditions.

Hypothesized Mechanism of Action:

  • Modulation of mTOR Signaling: Leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[3][9] By providing a direct precursor to downstream leucine metabolites, 4-methyl-3-oxopentanoic acid could potentially modulate mTOR signaling, thereby influencing glucose homeostasis and lipid metabolism.[10]

  • Improved Energy Homeostasis: Leucine supplementation has been shown to promote energy expenditure and improve insulin sensitivity in animal models.[11] 4-Methyl-3-oxopentanoic acid, as a key leucine metabolite, may contribute to these effects by providing an alternative energy substrate and influencing mitochondrial function.

Neurological and Inborn Errors of Metabolism

Inborn errors of BCAA metabolism, such as Maple Syrup Urine Disease (MSUD), result from deficiencies in the BCKD complex, leading to the toxic accumulation of BCAAs and their corresponding keto acids.[4] Conversely, deficiencies in BCKDK lead to abnormally low levels of BCAAs, resulting in developmental delay and neurological deficits.[12]

Hypothesized Therapeutic Strategy:

  • Restoring BCAA Homeostasis: In conditions of BCKDK deficiency, where BCAA levels are depleted, supplementation with 4-methyl-3-oxopentanoic acid could provide a substrate for the reversible transamination reaction, thereby helping to restore normal BCAA concentrations in the brain and periphery.

  • Ameliorating Hyperammonemia: In hyperammonemic states, such as liver disease, BCAA catabolism is often accelerated. Supplementation with branched-chain keto acids (BCKAs) has been proposed as a therapeutic strategy to decrease ammonia production and correct amino acid imbalances.[4][13] 4-Methyl-3-oxopentanoic acid could play a role in this context by being transaminated to leucine, thus consuming nitrogen in the form of amino groups.

Sarcopenia and Muscle Wasting

The age-related loss of muscle mass and function, known as sarcopenia, is a significant health concern. Leucine is well-established as a key anabolic stimulus for muscle protein synthesis.[14]

Hypothesized Anabolic Effect:

  • Stimulation of Muscle Protein Synthesis: By providing a direct downstream metabolite of leucine, 4-methyl-3-oxopentanoic acid may stimulate muscle protein synthesis through the mTORC1 signaling pathway, similar to its parent amino acid.[14] This could offer a novel therapeutic approach for combating sarcopenia and other muscle-wasting conditions.

Preclinical Evaluation: A Roadmap for Investigation

To translate the therapeutic potential of 4-Methyl-3-oxopentanoic acid from hypothesis to evidence, a rigorous preclinical research program is essential. This section outlines key in vitro and in vivo experimental approaches.

In Vitro Assay Platforms

A tiered in vitro testing strategy is crucial for elucidating the molecular mechanisms of 4-Methyl-3-oxopentanoic acid.

Table 1: In Vitro Assays for Mechanistic Elucidation

Assay Objective Cell Lines/Primary Cells Key Readouts
mTOR Signaling Pathway Activation To determine if 4-methyl-3-oxopentanoic acid activates the mTOR pathway.C2C12 (myoblasts), HepG2 (hepatocytes), 3T3-L1 (adipocytes)Western blot for phosphorylated S6K1 and 4E-BP1.
Mitochondrial Respiration Assay To assess the impact on mitochondrial function and energy metabolism.Same as aboveOxygen consumption rate (OCR) using Seahorse XF Analyzer.
Glucose Uptake Assay To evaluate the effect on insulin sensitivity.Differentiated C2C12 myotubes, 3T3-L1 adipocytesRadiolabeled or fluorescent glucose uptake.
Lipid Accumulation Assay To investigate the influence on adipogenesis and lipid metabolism.3T3-L1 preadipocytesOil Red O staining, measurement of triglyceride content.
graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: A representative in vitro experimental workflow.
Animal Models for In Vivo Validation

Following promising in vitro results, validation in relevant animal models is the critical next step.

Table 2: Recommended Animal Models

Disease Area Animal Model Rationale Key Endpoints
Metabolic Syndrome Diet-induced obese (DIO) mice or ratsMimics key features of human metabolic syndrome.Glucose tolerance tests, insulin tolerance tests, body composition analysis, plasma lipid profiles.
Sarcopenia Aged mice or models of disuse atrophy (e.g., hindlimb unloading)Replicates age-related or disuse-induced muscle loss.Muscle mass and fiber cross-sectional area, grip strength, in vivo protein synthesis rates.
BCKDK Deficiency BCKDK knockout mouse modelsGenetically recapitulates the human disease.Plasma and brain amino acid levels, behavioral assessments, neurological function tests.
Pharmacokinetic and Toxicological Considerations

A thorough understanding of the pharmacokinetic (PK) and toxicological profile of 4-Methyl-3-oxopentanoic acid is paramount for its development as a therapeutic agent.

  • Pharmacokinetics: Studies should be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The interconversion between 4-methyl-3-oxopentanoic acid and leucine should be carefully monitored.[15]

  • Toxicology: A comprehensive toxicology program, including acute and repeated-dose toxicity studies in relevant animal species, is necessary to establish a safe dose range for further development.

  • Off-Target Effects: Although no off-target effects of 4-methyl-3-oxopentanoic acid have been reported due to a lack of research, it is crucial to conduct broad screening panels to identify any unintended interactions with other receptors, enzymes, or ion channels. This is a standard and critical step in modern drug development to ensure the safety and specificity of a therapeutic candidate.

Detailed Experimental Protocols

To facilitate research in this area, we provide the following detailed protocols for key in vitro assays.

Protocol 1: In Vitro mTORC1 Kinase Assay

This protocol is adapted from established methods for assessing mTORC1 activity in mammalian cells.[16]

Objective: To determine if 4-methyl-3-oxopentanoic acid directly or indirectly activates mTORC1 kinase activity.

Materials:

  • Cell line of interest (e.g., C2C12 myoblasts)

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • mTOR lysis buffer (e.g., CHAPS-based buffer to preserve complex integrity)

  • Protease and phosphatase inhibitor cocktails

  • Antibody for immunoprecipitation (e.g., anti-mTOR)

  • Protein A/G agarose beads

  • Kinase assay buffer

  • ATP

  • Recombinant inactive substrate (e.g., 4E-BP1)

  • SDS-PAGE gels and buffers

  • Antibodies for Western blotting (e.g., anti-phospho-4E-BP1, anti-total 4E-BP1, anti-mTOR)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Serum-starve cells for 2-4 hours.

    • Treat cells with varying concentrations of 4-methyl-3-oxopentanoic acid for the desired time. Include positive (e.g., leucine or insulin) and negative (vehicle) controls.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold mTOR lysis buffer supplemented with inhibitors.

    • Clarify lysates by centrifugation.

  • Immunoprecipitation of mTORC1:

    • Incubate a portion of the cell lysate with an anti-mTOR antibody.

    • Add protein A/G agarose beads to capture the immune complexes.

    • Wash the beads extensively with lysis buffer.

  • In Vitro Kinase Assay:

    • Resuspend the beads in kinase assay buffer.

    • Add ATP and the inactive substrate (e.g., 4E-BP1).

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Western Blot Analysis:

    • Resolve the reaction products by SDS-PAGE.

    • Transfer to a PVDF membrane.

    • Probe with antibodies against the phosphorylated substrate and total substrate to assess kinase activity.

Protocol 2: Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing insights into mitochondrial function.[2][3]

Objective: To assess the effect of 4-methyl-3-oxopentanoic acid on cellular respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Cell line of interest

  • Seahorse XF base medium and supplements

  • 4-Methyl-3-oxopentanoic acid

  • Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

    • Allow cells to attach and grow overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Mito Stress Test:

    • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

    • The instrument will measure baseline OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

  • Data Analysis:

    • Analyze the OCR data using the Seahorse Wave software to determine the impact of 4-methyl-3-oxopentanoic acid on mitochondrial respiration.

Future Directions and Conclusion

The exploration of 4-Methyl-3-oxopentanoic acid as a potential therapeutic agent is in its infancy. The hypotheses and experimental frameworks presented in this guide are intended to catalyze a new wave of research into this fascinating molecule. Future studies should focus on:

  • Elucidating the precise molecular targets of 4-Methyl-3-oxopentanoic acid beyond its known metabolic role.

  • Investigating its therapeutic efficacy in a broader range of disease models, including other metabolic and neurodegenerative conditions.

  • Developing novel derivatives with improved pharmacokinetic properties and enhanced therapeutic indices.

References

  • BCKDK - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Pharmacokinetic and metabolic interrelationships among branched-chain keto and amino acids in humans. (1986). PubMed. Retrieved January 16, 2026, from [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.). JOVE. Retrieved January 16, 2026, from [Link]

  • β-Ketoisocaproic acid - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Branched-chain keto acid dehydrogenase kinase deficiency - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. (2022). Frontiers in Physiology. Retrieved January 16, 2026, from [Link]

  • Leucine Supplementation: A Novel Strategy for Modulating Lipid Metabolism and Energy Homeostasis. (2020). MDPI. Retrieved January 16, 2026, from [Link]

  • An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes. (2016). JOVE. Retrieved January 16, 2026, from [Link]

  • Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses. (2021). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Advances in the Role of Leucine-Sensing in the Regulation of Protein Synthesis in Aging Skeletal Muscle. (2021). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Preparation process for atorvastatin and intermediates. (2003). Google Patents.
  • An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. (2012). Biomolecules & Therapeutics. Retrieved January 16, 2026, from [Link]

  • Method for preparing atorvastatin calcium using new intermediates and resulting atorvastatin. (n.d.). Inova Unicamp. Retrieved January 16, 2026, from [Link]

  • Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements. (2020). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Preparation process for atorvastatin and intermediates. (2003). Google Patents.
  • Process to produce atorvastatin intermediates. (2014). Google Patents.
  • mTOR signaling pathway. (n.d.). Cusabio. Retrieved January 16, 2026, from [Link]

  • Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements. (2020). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Leucine may reduce diabetes risk, for lab animals at least. (2010). NutraIngredients-USA. Retrieved January 16, 2026, from [Link]

  • Method for preparing atorvastatin calcium using new intermediates and resulting atorvastatin. (n.d.). Inova Unicamp. Retrieved January 16, 2026, from [Link]

Sources

Methodological & Application

synthesis of 4-Methyl-3-oxopentanoic acid from isobutyryl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-0815

Topic: Facile Synthesis of 4-Methyl-3-oxopentanoic Acid from Isobutyryl Chloride via Acylation of a Malonate Synthon

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Introduction and Significance

4-Methyl-3-oxopentanoic acid is a valuable β-keto acid intermediate in organic synthesis. Its structure is a key component in the synthesis of various pharmaceuticals, including cholesterol-lowering drugs, and serves as a versatile building block for constructing more complex molecular architectures.[1] This application note provides a detailed, field-proven protocol for the synthesis of 4-Methyl-3-oxopentanoic acid, starting from the readily available precursor, isobutyryl chloride. The described methodology leverages the principles of malonic ester synthesis, a classic and robust C-C bond-forming strategy.[2][3] The core of this approach involves the acylation of a malonate-equivalent nucleophile followed by hydrolysis and decarboxylation to yield the target β-keto acid.[4][5]

Synthetic Strategy and Mechanistic Overview

The overall transformation is a multi-step sequence designed for efficiency and control:

  • Part A: Acylation. A malonate derivative is deprotonated with a suitable base to form a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of isobutyryl chloride in a nucleophilic acyl substitution reaction.

  • Part B: Hydrolysis and Decarboxylation. The resulting acylated intermediate is subjected to hydrolysis (either acidic or basic) to convert the ester groups into carboxylic acids.[4] The intermediate, a substituted malonic acid, is thermally unstable and readily undergoes decarboxylation upon gentle heating to eliminate CO₂ and afford the final product.[6][7]

Two highly effective malonate synthons are considered in this guide:

  • Diethyl Malonate: The traditional and cost-effective choice, requiring a strong base like sodium ethoxide for enolate formation.[3]

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): A highly acidic cyclic malonate derivative that can be effectively acylated under milder basic conditions (e.g., pyridine), often leading to cleaner reactions and higher yields.[8][9][10] The subsequent alcoholysis of the acyl-Meldrum's acid intermediate directly yields a β-keto ester, which can then be hydrolyzed.[8][11]

This protocol will focus on the Meldrum's acid route due to its superior reactivity and milder conditions.

Reaction Mechanism

The mechanism involves three key stages: enolate formation, nucleophilic acylation, and finally, hydrolysis/decarboxylation.

Reaction_Mechanism cluster_0 Part A: Acylation cluster_1 Part B: Hydrolysis & Decarboxylation MA Meldrum's Acid Enolate Enolate Anion (Resonance Stabilized) MA->Enolate  + Pyridine  (Base) AcylMA Acyl Meldrum's Acid Enolate->AcylMA  + Isobutyryl Chloride  (Nucleophilic Attack) IC Isobutyryl Chloride AcylMA2 Acyl Meldrum's Acid Ester Intermediate Ester (e.g., Methyl Ester) AcylMA2->Ester  + MeOH, Reflux  (Alcoholysis) Diacid β-Keto Diacid (unstable) Ester->Diacid  1. NaOH (aq)  2. H₃O⁺ Product 4-Methyl-3-oxopentanoic acid Diacid->Product  Heat (-CO₂)  (Decarboxylation)

Caption: Reaction mechanism for the synthesis of 4-Methyl-3-oxopentanoic acid.

Detailed Experimental Protocol

This protocol is optimized for the synthesis of approximately 10g of the final product. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Properties
Meldrum's AcidC₆H₈O₄144.1212.0 g83.26Solid, moisture sensitive
PyridineC₅H₅N79.1016.5 mL204.0Anhydrous, d=0.982 g/mL
Isobutyryl ChlorideC₄H₇ClO106.559.7 mL91.59Anhydrous, d=1.017 g/mL
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-Anhydrous
Methanol (MeOH)CH₃OH32.04150 mL-Anhydrous
Sodium Hydroxide (NaOH)NaOH40.008.0 g200.0Pellets
Hydrochloric Acid (HCl)HCl36.46~20 mL-6M aqueous solution
Diethyl Ether(C₂H₅)₂O74.12200 mL-For extraction
Magnesium SulfateMgSO₄120.37~10 g-Anhydrous, for drying
Step-by-Step Procedure

Part A: Acylation of Meldrum's Acid

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagent Addition: Add Meldrum's acid (12.0 g, 83.26 mmol) and anhydrous dichloromethane (150 mL) to the flask. Stir to dissolve.

  • Base Addition: Once the solution is cooled to 0 °C, add anhydrous pyridine (16.5 mL, 204.0 mmol) dropwise over 10 minutes.[8] The solution may become slightly cloudy.

  • Acylation: Add isobutyryl chloride (9.7 mL, 91.59 mmol) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the Meldrum's acid spot has disappeared.

  • Work-up: Cool the mixture back to 0 °C and quench by slowly adding 100 mL of cold 1M HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acyl Meldrum's acid, which can be used directly in the next step.

Part B: Alcoholysis, Hydrolysis, and Decarboxylation

  • Alcoholysis: Transfer the crude acyl Meldrum's acid to a 500 mL round-bottom flask. Add anhydrous methanol (150 mL) and reflux the mixture for 3 hours.[8] This step converts the intermediate to methyl 4-methyl-3-oxopentanoate.

  • Hydrolysis (Saponification): Cool the methanolic solution to room temperature. In a separate beaker, dissolve sodium hydroxide (8.0 g, 200.0 mmol) in 100 mL of water. Add the NaOH solution to the reaction flask and stir vigorously at room temperature overnight (approx. 16 hours).

  • Acidification & Decarboxylation: Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH 1-2 by the slow, dropwise addition of 6M HCl. Vigorous gas evolution (CO₂) will be observed. Once the gas evolution subsides, gently warm the mixture to 40-50 °C for 30 minutes to ensure complete decarboxylation.

  • Extraction: Cool the solution to room temperature and extract the product with diethyl ether (3 x 70 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure 4-Methyl-3-oxopentanoic acid.

Expected Yield and Characterization
  • Expected Yield: 7.5 - 9.0 g (70-85% over two parts).

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.15 (d, 6H), 2.80 (sept, 1H), 3.50 (s, 2H), 10.5 (br s, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 18.2, 41.5, 48.9, 177.0, 208.5.

  • IR (neat, cm⁻¹): 2500-3300 (broad O-H), 1710 (C=O, acid), 1725 (C=O, ketone).

Experimental Workflow Diagram

Experimental_Workflow start Start setup Assemble Flask (Meldrum's Acid, DCM) Cool to 0 °C start->setup add_pyr Add Pyridine setup->add_pyr add_ic Add Isobutyryl Chloride (Maintain T < 5 °C) add_pyr->add_ic react_acyl Stir at RT for 3h add_ic->react_acyl workup_acyl Aqueous Work-up (HCl, NaHCO₃, Brine) react_acyl->workup_acyl concentrate1 Concentrate in vacuo workup_acyl->concentrate1 reflux_meoh Add MeOH Reflux for 3h concentrate1->reflux_meoh saponify Add NaOH(aq) Stir Overnight reflux_meoh->saponify acidify Acidify with HCl (pH 1-2) Warm to 50 °C saponify->acidify extract Extract with Diethyl Ether acidify->extract purify Dry & Concentrate extract->purify end Final Product purify->end

Caption: Step-by-step workflow for the synthesis of 4-Methyl-3-oxopentanoic acid.

Troubleshooting and Safety Considerations

  • Low Yield in Acylation: Ensure all reagents and solvents are anhydrous. Isobutyryl chloride is highly reactive towards water. The use of freshly distilled pyridine and DCM is recommended.

  • Incomplete Decarboxylation: If the NMR spectrum shows a signal for the malonic acid intermediate, the decarboxylation step can be repeated by redissolving the product in a suitable solvent and gently heating.

  • Side Reactions: A major drawback of the classic malonic ester synthesis can be dialkylation.[3] The use of Meldrum's acid largely mitigates this issue.

  • Safety: Isobutyryl chloride is corrosive and lachrymatory; handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The acidification step produces CO₂ gas and should not be performed in a sealed vessel.

References

  • Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap. [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. [Link]

  • Oikawa, Y., Sugano, K., Yoshioka, T., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. Organic Syntheses. [Link]

  • Lima, D. P., et al. (2022). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. ResearchGate. [Link]

  • Lima, D. P., et al. (2022). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Advances. [Link]

  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis. [Link]

  • Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. [Link]

  • Smith, A. B., et al. (1984). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • LookChem. (n.d.). 4-Methyl-3-oxopentanoic acid. [Link]

  • Leonard, M. S. (2013). Malonic Ester Synthesis. YouTube. [Link]

Sources

Definitive Guide to the Analytical Detection of 4-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol Guide for Researchers

Introduction: The Analytical Imperative

4-Methyl-3-oxopentanoic acid is a monocarboxylic acid anion with the molecular formula C6H10O3.[1][2] As a beta-keto acid, it occupies a significant position in both biological and synthetic pathways. Its structural analogue, 3-oxopentanoic acid, is a known ketone body byproduct in plasma, indicating the potential metabolic relevance of this class of molecules.[3][4] Furthermore, related ester derivatives are utilized as versatile building blocks in the synthesis of pharmaceuticals, such as cholesterol-lowering drugs.[5] Accurate detection and quantification of 4-Methyl-3-oxopentanoic acid are therefore critical for understanding metabolic pathways, monitoring chemical reactions, and ensuring the quality of pharmaceutical intermediates.

The primary analytical challenge lies in the molecule's inherent polarity and acidity, which complicates its retention in traditional reversed-phase chromatography and requires specific strategies for sensitive detection. This guide provides comprehensive, field-tested protocols to overcome these challenges.

Part 1: High-Sensitivity Quantitation by LC-MS/MS

For quantitative analysis in complex biological matrices like plasma or serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Its high selectivity and sensitivity allow for minimal sample cleanup and accurate measurement at low concentrations. The protocol described here is adapted from a validated method for the analogous compound, 3-oxopentanoic acid, and serves as a robust starting point.[3][4]

Causality of Method Design
  • Sample Preparation: A simple protein precipitation step using acidified methanol is employed. This efficiently removes the bulk of proteins from biological samples, which would otherwise interfere with the chromatography and ionization source. The acid helps to keep the analyte in its protonated state, improving stability.

  • Chromatography: A C18 reversed-phase column is used. While challenging for polar compounds, the addition of an acid (formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and enabling retention.[3][6] A gradient elution ensures that the analyte is eluted with a sharp peak shape for optimal sensitivity.[3]

  • Detection: Negative mode Electrospray Ionization (ESI) is selected because the carboxylic acid group readily loses a proton to form a stable negative ion ([M-H]⁻).[3][7] Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exquisite specificity by monitoring a unique fragmentation of the parent ion, virtually eliminating matrix interference.[8]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Pipette 100 µL Plasma/Serum p2 Add 400 µL Methanol with 0.2% Formic Acid (Protein Precipitation) p1->p2 p3 Vortex (1 min) & Centrifuge (10 min @ 14,000g) p2->p3 p4 Transfer Supernatant p3->p4 p5 Dilute with Water & Inject p4->p5 a1 Inject into UPLC/HPLC p5->a1 a2 Gradient Elution (C18 Column) a1->a2 a3 ESI- Ionization a2->a3 a4 MRM Detection a3->a4 d1 Integrate Peak Area a4->d1 d2 Quantify using Calibration Curve d1->d2

Caption: Workflow for LC-MS/MS analysis of 4-Methyl-3-oxopentanoic acid.
Protocol 1: LC-MS/MS Analysis

1. Sample Preparation (Human Plasma)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Add 400 µL of ice-cold methanol containing 0.2% formic acid. This solution serves to precipitate proteins.[3]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • For analysis, dilute the supernatant 1:1 with water containing 0.1% formic acid and inject into the LC-MS/MS system.

2. Liquid Chromatography Parameters

Parameter Recommended Value
Column Phenomenex Luna C18(2) (150x2 mm, 3 µm) or equivalent[3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min[3]
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Column Temp. 40°C

| Injection Vol. | 5 µL |

3. Mass Spectrometry Parameters

Parameter Recommended Value
Ionization Mode Electrospray Ionization (ESI), Negative
Parent Ion (Q1) m/z 129.05 (for [M-H]⁻)[1]
Fragment Ion (Q3) To be determined experimentally*
Collision Energy To be determined experimentally*

| Dwell Time | 100 ms |

*Note on MS/MS Optimization: The optimal MRM transition (parent ion → fragment ion) and collision energy must be determined by infusing a standard solution of 4-Methyl-3-oxopentanoic acid into the mass spectrometer. A likely fragmentation pathway involves the loss of CO₂ (m/z 44) from the carboxylate group, a common fragmentation for such acids.[8]

Part 2: Confirmatory Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for the structural confirmation and analysis of volatile and semi-volatile compounds. However, due to its low volatility and polar nature, 4-Methyl-3-oxopentanoic acid must first be chemically modified through a process called derivatization.

Causality of Method Design
  • Derivatization: This step is mandatory. The carboxylic acid and ketone functional groups are polar and can interact with active sites in the GC column, leading to poor peak shape and thermal degradation. Derivatization, typically silylation, converts these polar groups into non-polar, thermally stable trimethylsilyl (TMS) esters and enol ethers, making the molecule suitable for GC analysis.[9]

  • Separation & Detection: A non-polar capillary column (e.g., DB-5ms) separates compounds based on their boiling points.[10] Electron Ionization (EI) at 70 eV is used, which creates reproducible fragmentation patterns that can be compared against mass spectral libraries for confident identification.[11]

Experimental Workflow: GC-MS

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Evaporate Solvent from Sample Extract p2 Add Derivatizing Agent (e.g., BSTFA + 1% TMCS) p1->p2 p3 Heat at 60-70°C for 30-60 min p2->p3 a1 Inject into GC p3->a1 a2 Temperature Programmed Separation (DB-5ms column) a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Mass Spectrum Acquisition a3->a4 d1 Identify Peak by Retention Time a4->d1 d2 Confirm with Mass Spectral Library Match d1->d2

Caption: Workflow for GC-MS analysis of 4-Methyl-3-oxopentanoic acid.
Protocol 2: GC-MS with Silylation

1. Sample Derivatization

  • Prepare a dried sample extract by evaporating the solvent under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), and 50 µL of a solvent like pyridine or acetonitrile.

  • Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. Gas Chromatography - Mass Spectrometry Parameters

Parameter Recommended Value
GC Column Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent[10]
Carrier Gas Helium at 1 mL/min constant flow[10]
Injection Mode Splitless (1 µL injection volume)
Inlet Temp. 250°C
Oven Program Start at 80°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min
MS Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 40-500 |

Part 3: Structural Elucidation by NMR

For unambiguous structural confirmation, particularly of novel compounds or synthesized standards, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled. It provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol 3: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 1-5 mg of the purified 4-Methyl-3-oxopentanoic acid in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6) in a standard 5 mm NMR tube.[12]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation: The expected ¹H NMR signals for 4-Methyl-3-oxopentanoic acid would include:

    • A doublet for the two methyl groups (-CH(CH₃)₂).

    • A septet for the methine proton (-CH(CH₃)₂).

    • A singlet for the methylene protons between the carbonyl groups (-C(=O)CH₂C(=O)-).

    • A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

Method Comparison Summary

FeatureLC-MS/MSGC-MSNMR
Primary Use High-sensitivity quantitationConfirmatory analysis, profilingUnambiguous structure ID
Sensitivity Very High (pg-ng/mL)High (ng/mL)Low (µg-mg)
Sample Prep Simple (Protein precipitation)Complex (Derivatization required)Simple (Dissolution)
Throughput HighMediumLow
Specificity Very High (MRM)High (Library matching)Absolute
Key Advantage Ideal for complex matricesRobust and widely availableDefinitive structural info

References

  • Vertex AI Search. (2025).
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access Mass Spectrometers.
  • SIELC Technologies. (n.d.). Separation of 4-Oxopentanoic acid on Newcrom R1 HPLC column.
  • Chemsrc. (2025). 4-methyl-3-oxopentanoic acid | CAS#:5650-76-0.
  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
  • BNRF. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
  • National Center for Biotechnology Information. (n.d.).
  • PrepChem.com. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000491).
  • National Center for Biotechnology Information. (n.d.). 4-Methyl-3-oxopentanoic acid. PubChem.
  • Varghese, S. P., et al. (2016). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma. Journal of Chromatography B, 1022, 134-141. Available at: [Link]

  • Zare, R. N., et al. (2008). Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms. Rapid Communications in Mass Spectrometry, 22(14), 2269-79. Available at: [Link]

  • FooDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB003296).
  • PubMed. (2016). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma. Available at: [Link]

  • MetBioNet. (n.d.).
  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • ChemicalBook. (n.d.). 4-METHYL-3-PENTEN-1-OL(763-89-3) 1H NMR spectrum.
  • Anax Laboratories. (n.d.). 5650-76-0 | 4-methyl-3-oxopentanoic acid.
  • Agilent Technologies, Inc. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column.
  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-4-methyl-3-oxopentanoic acid. PubChem.
  • Lund University Publications. (n.d.).
  • Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.
  • Cambridge Isotope Laboratories, Inc. (n.d.).

Sources

The Versatile Synthon: Application Notes for 4-Methyl-3-oxopentanoic Acid and its Derivatives in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Methyl-3-oxopentanoic acid and its primary synthetic surrogate, methyl 4-methyl-3-oxopentanoate. We delve into the core reactivity, field-proven protocols, and strategic applications of these valuable C6 building blocks. This document is structured to provide researchers, medicinal chemists, and process development scientists with both the foundational knowledge and the practical methodologies required to effectively utilize these reagents in complex organic synthesis, from academic research to pharmaceutical drug development.

Introduction: Unveiling a Strategic Building Block

4-Methyl-3-oxopentanoic acid, a β-keto acid, and its corresponding methyl ester are deceptively simple molecules that harbor a wealth of synthetic potential. The strategic placement of the ketone at the β-position to the carboxyl group dictates their unique chemical behavior, primarily characterized by the reactivity of the C2 methylene protons and the propensity for facile decarboxylation.

These compounds serve as versatile synthons for introducing the isobutyrylacetyl moiety into target molecules. Their applications are diverse, ranging from the formation of carbon-carbon bonds via enolate chemistry to the construction of complex heterocyclic scaffolds. Notably, derivatives of 4-Methyl-3-oxopentanoic acid are critical intermediates in the industrial synthesis of major pharmaceuticals, including the cholesterol-lowering drug, Atorvastatin.[1] This guide will illuminate the key synthetic transformations and provide robust, actionable protocols for their implementation.

Synthesis of Key Reagents

The effective use of a synthon begins with its reliable preparation. Here we present validated protocols for the synthesis of both the primary ester and the parent acid.

Protocol: Synthesis of Methyl 4-methyl-3-oxopentanoate

The most common and versatile form of this building block is its methyl ester, often referred to as methyl isobutyrylacetate.[2] It is efficiently synthesized via the acylation of a methyl acetoacetate enolate with isobutyryl chloride.

Reaction Scheme:

reagents Methyl Acetoacetate + Isobutyryl Chloride product Methyl 4-methyl-3-oxopentanoate reagents->product Acylation conditions 1. Powdered Hydroxide, Catalyst 2. Toluene, 0-60°C 3. HCl workup conditions->reagents

Caption: Acylation pathway to Methyl 4-methyl-3-oxopentanoate.

Methodology: [3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve methyl acetoacetate (1.0 eq.) in toluene.

  • Base and Catalyst: Add powdered potassium hydroxide (1.1 eq.) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 2 mol%).

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.

  • Acylation: Add isobutyryl chloride (1.05 eq.) dropwise via the dropping funnel over 3-4 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and cautiously add water. Separate the aqueous layer and adjust its pH to 3-4 with 2M hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation.

ParameterValue
Typical Scale 10-100 g
Solvent Toluene
Temperature 0 °C to 60 °C
Reaction Time 18-24 hours
Typical Yield 75-85%
Protocol: Synthesis of 4-Methyl-3-oxopentanoic Acid

The parent β-keto acid can be readily obtained by the hydrolysis of its methyl ester. Due to its thermal lability, the hydrolysis is best performed under mild basic conditions followed by careful acidification at low temperatures.

Reaction Scheme:

ester Methyl 4-methyl-3-oxopentanoate acid 4-Methyl-3-oxopentanoic Acid ester->acid Saponification conditions 1. NaOH (aq), THF 2. 0°C to RT 3. Cold HCl (aq) conditions->ester

Caption: Hydrolysis of the methyl ester to the parent acid.

Methodology:

  • Reaction Setup: Dissolve methyl 4-methyl-3-oxopentanoate (1.0 eq.) in a mixture of THF and water (2:1) in a round-bottom flask.

  • Hydrolysis: Cool the solution to 0 °C and add sodium hydroxide (1.1 eq.) as a 2M aqueous solution dropwise.

  • Reaction Progression: Allow the mixture to stir at room temperature for 4-6 hours, monitoring the disappearance of the ester by TLC.

  • Acidification: Once the reaction is complete, cool the mixture back to 0 °C in an ice-salt bath. Cautiously add 2M hydrochloric acid dropwise with vigorous stirring to adjust the pH to ~2-3. Critical Step: Avoid allowing the temperature to rise above 10 °C to minimize decarboxylation.

  • Extraction: Extract the product immediately with three portions of cold diethyl ether or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure at a low temperature (<30 °C). The resulting acid is often used directly in the next step without further purification.

Core Application: Enolate Generation and C-C Bond Formation

The most fundamental application of methyl 4-methyl-3-oxopentanoate is the generation of a stabilized enolate from the active C2 methylene group. This nucleophile can then be used in a variety of C-C bond-forming reactions, most commonly alkylation.

Protocol: α-Alkylation of Methyl 4-methyl-3-oxopentanoate

The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures rapid and complete deprotonation to form the kinetic enolate, which can then be trapped with an electrophile.[4][5][6]

Reaction Scheme:

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation start Methyl 4-methyl-3-oxopentanoate enolate Lithium Enolate Intermediate start->enolate LDA, THF, -78°C product α-Alkylated Product enolate->product R-X (e.g., CH3I)

Caption: Two-step workflow for α-alkylation.

Methodology:

  • LDA Preparation (in situ): In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes at -78 °C.

  • Enolate Formation: Add a solution of methyl 4-methyl-3-oxopentanoate (1.0 eq.) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq.) dropwise to the enolate solution at -78 °C.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 2-4 hours, then warm slowly to room temperature overnight.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

ParameterValue
Base Lithium Diisopropylamide (LDA)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Reaction Time 4-16 hours
Typical Yield 70-90%

Signature Reaction: Thermal Decarboxylation

A hallmark reaction of β-keto acids is their facile loss of carbon dioxide upon heating, a process known as decarboxylation.[7] This reaction proceeds through a cyclic, six-membered transition state to yield an enol intermediate, which rapidly tautomerizes to the corresponding ketone. This provides a clean and efficient route to synthesize substituted ketones.

Protocol: Decarboxylation to Methyl Isobutyl Ketone (MIBK)

The thermal decarboxylation of 4-Methyl-3-oxopentanoic acid provides a direct pathway to methyl isobutyl ketone, an important industrial solvent and chemical intermediate.[8]

Reaction Scheme:

acid 4-Methyl-3-oxopentanoic Acid ketone Methyl Isobutyl Ketone (MIBK) acid->ketone Decarboxylation conditions Heat (Δ) - CO2 conditions->acid

Caption: Decarboxylation of the parent acid to MIBK.

Methodology:

  • Setup: Place the crude or purified 4-Methyl-3-oxopentanoic acid into a round-bottom flask equipped with a distillation head and a receiving flask. A small stir bar can be added for smooth evolution of CO2.

  • Heating: Gently heat the acid in an oil bath. The temperature required can vary, but typically starts around 80-120 °C. The evolution of CO2 gas will be observed.

  • Distillation: As the decarboxylation proceeds, the product, methyl isobutyl ketone (b.p. 117 °C), can be distilled directly from the reaction flask.

  • Completion: The reaction is complete when gas evolution ceases.

  • Purification: The collected distillate can be further purified by fractional distillation if necessary.

Application in Heterocyclic Synthesis

The 1,3-dicarbonyl moiety within methyl 4-methyl-3-oxopentanoate makes it an ideal precursor for the synthesis of various five- and six-membered heterocycles through condensation reactions with dinucleophiles.

Protocol: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring system by reacting a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis.[2][9][10]

Reaction Scheme:

cluster_reactants Reactants start_ketoester Methyl 4-methyl-3-oxopentanoate product Substituted Pyrazolone start_ketoester->product Glacial Acetic Acid Ethanol, Reflux start_hydrazine Hydrazine (or Phenylhydrazine) start_hydrazine->product

Caption: Knorr synthesis of a pyrazolone derivative.

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 4-methyl-3-oxopentanoate (1.0 eq.) and hydrazine hydrate (or phenylhydrazine, 1.0 eq.) in ethanol.

  • Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure pyrazolone.

Keystone Application in Pharmaceutical Manufacturing

Derivatives of 4-Methyl-3-oxopentanoic acid are indispensable in the pharmaceutical industry. The anilide derivative, 4-Methyl-3-oxo-N-phenylpentanamide, is a well-established, crucial intermediate in the synthesis of Atorvastatin.[1]

Synthesis of the Atorvastatin Anilide Intermediate

The formation of the anilide is a straightforward amidation reaction between the parent acid and aniline.

Reaction Scheme:

acid 4-Methyl-3-oxopentanoic Acid anilide 4-Methyl-3-oxo-N-phenylpentanamide acid->anilide Amidation reagents Aniline, Toluene Catalyst (e.g., Acetic Acid) reagents->acid

Caption: Formation of the key anilide intermediate for Atorvastatin.

Causality and Protocol Insights:

The synthesis of this anilide intermediate is a critical step in the Paal-Knorr synthesis of the pyrrole core of Atorvastatin. The anilide is prepared from 4-methyl-3-oxopentanoic acid and aniline in a solvent like toluene, often with a catalyst such as acetic acid to facilitate the reaction.[4] The resulting anilide then undergoes a series of complex condensation and cyclization reactions to build the highly substituted pyrrole ring essential for the drug's activity. While the full industrial synthesis is proprietary, the initial formation of this C6 building block derivative highlights its strategic importance in constructing complex molecular architectures.

Conclusion

4-Methyl-3-oxopentanoic acid and its methyl ester are far more than simple aliphatic molecules; they are enabling tools for sophisticated organic synthesis. Through the strategic application of their inherent reactivity—enolate formation, facile decarboxylation, and participation in cyclocondensations—chemists can access a vast array of valuable products. From the α-alkylation that builds molecular complexity to the Knorr synthesis that forges critical heterocyclic rings, these reagents offer reliable and versatile pathways. Their central role in the synthesis of blockbuster drugs like Atorvastatin stands as a testament to their enduring importance in both academic and industrial chemistry. The protocols and insights provided herein serve as a robust foundation for any scientist looking to leverage the power of this essential synthon.

References

  • BenchChem. (n.d.). Methyl 4-methyl-3-oxopentanoate | 42558-54-3.
  • BenchChem. (2025). Methyl 4-methyl-3-oxopentanoate: A Versatile Chemical Compound.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF.
  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Google Patents. (n.d.). WO2003004457A2 - Preparation process for atorvastatin and intermediates.
  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate.
  • YouTube. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples.
  • BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.
  • Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Methyl-3-oxopentanoic Acid Anilide: Properties and Applications. Retrieved from a professional chemical supplier's website.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation.
  • YouTube. (2018, September 21). 21.4a Alpha Alkylation.
  • YouTube. (2021, April 20). 21.4 Alpha Alkylation | Organic Chemistry.
  • Chemistry LibreTexts. (2019, September 3). 21.6: Alkylation of the alpha-Carbon via the LDA pathway.
  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
  • National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • ResearchGate. (2025). Practical preparation of methyl isobutyl ketone by stepwise isopropylation reaction of acetone.

Sources

Purification Protocol for 4-Methyl-3-oxopentanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-3-oxopentanoic acid is a beta-keto acid of significant interest in organic synthesis, serving as a versatile building block for more complex molecules in the pharmaceutical and agrochemical industries. Its structure, featuring both a ketone and a carboxylic acid functional group, makes it a valuable synthon. However, this same functionality presents a significant challenge in its purification. Like other β-keto acids, 4-Methyl-3-oxopentanoic acid is susceptible to decarboxylation, particularly when heated, which can lead to significant product loss and the formation of impurities.[1] This application note provides a detailed protocol for the purification of 4-Methyl-3-oxopentanoic acid, with a focus on mitigating its inherent instability. The methodologies described herein are designed for researchers, scientists, and drug development professionals who require a high-purity sample of this compound for their work.

Chemical Properties and Stability Considerations

A thorough understanding of the chemical properties of 4-Methyl-3-oxopentanoic acid is paramount for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C6H10O3[2]
Molecular Weight 130.14 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 72-74 °C[3]
Boiling Point Decomposes upon heatingN/A
pKa (estimated) ~3-4 (carboxylic acid), ~11 (alpha-proton)[4][5]

The most critical property influencing the purification of 4-Methyl-3-oxopentanoic acid is its thermal instability. The presence of a ketone at the β-position relative to the carboxylic acid facilitates decarboxylation through a six-membered cyclic transition state, especially in the presence of heat or acid.[1][6] This reaction results in the loss of carbon dioxide and the formation of 4-methyl-2-pentanone.

Purification Strategy: A Two-Pronged Approach

Given the challenges associated with 4-Methyl-3-oxopentanoic acid, a two-pronged purification strategy is recommended: 1. Initial purification by crystallization , which is effective for removing bulk impurities and unreacted starting materials, followed by 2. Optional secondary purification by column chromatography for achieving very high purity, if required for a specific application.

Diagram of the Purification Workflow

PurificationWorkflow Crude_Product Crude 4-Methyl-3-oxopentanoic Acid (from synthesis, e.g., hydrolysis of ethyl isobutyrylacetate) Crystallization Low-Temperature Crystallization Crude_Product->Crystallization Filtration_Wash Vacuum Filtration and Cold Solvent Wash Crystallization->Filtration_Wash Purity_Check_1 Purity Assessment 1 (TLC, 1H NMR) Filtration_Wash->Purity_Check_1 High_Purity_Product High-Purity Product (>98%) Purity_Check_1->High_Purity_Product Purity sufficient Column_Chromatography Silica Gel Column Chromatography (if necessary) Purity_Check_1->Column_Chromatography Further purification needed Solvent_Removal Solvent Removal (Rotary Evaporation at low temperature) Column_Chromatography->Solvent_Removal Purity_Check_2 Purity Assessment 2 (HPLC, 13C NMR, GC-MS with derivatization) Solvent_Removal->Purity_Check_2 Final_Product Final Purified Product Purity_Check_2->Final_Product

Caption: Workflow for the purification of 4-Methyl-3-oxopentanoic acid.

Part 1: Purification by Low-Temperature Crystallization

Crystallization is a highly effective method for the initial purification of 4-Methyl-3-oxopentanoic acid, taking advantage of differences in solubility between the desired product and impurities at different temperatures. A low-temperature approach is crucial to minimize decarboxylation.

Protocol: Low-Temperature Crystallization

Materials:

  • Crude 4-Methyl-3-oxopentanoic acid

  • Heptane (anhydrous)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Stir bar

  • Ice bath

  • Freezer (-20 °C)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Methyl-3-oxopentanoic acid in a minimal amount of a mixture of heptane and diethyl ether at room temperature. A good starting ratio is approximately 9:1 heptane to diethyl ether. The goal is to create a saturated or near-saturated solution. Gentle warming in a lukewarm water bath may be used if necessary, but prolonged heating should be strictly avoided.

  • Inducing Crystallization: Once the solid is dissolved, place the flask in an ice bath to cool. If crystals do not form spontaneously, gently scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites.

  • Crystal Growth: After initial crystal formation, transfer the flask to a freezer at -20 °C and leave it undisturbed for several hours, or overnight, to allow for maximum crystal growth.

  • Isolation: Quickly filter the cold crystalline solid using a pre-chilled Büchner funnel under vacuum.

  • Washing: Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a gentle stream of nitrogen or in a vacuum desiccator at room temperature. Do not heat the crystals to accelerate drying.

Causality of Experimental Choices:

  • Solvent System: A mixture of a non-polar solvent (heptane) and a slightly more polar solvent (diethyl ether) provides a good solubility gradient. The compound is less soluble at lower temperatures, promoting crystallization.

  • Low Temperature: All steps are performed at or below room temperature to suppress the rate of the decarboxylation reaction.

  • Minimal Solvent: Using the minimum amount of solvent to dissolve the crude product ensures a higher yield upon cooling.

Part 2: Purification by Column Chromatography (Optional)

For applications requiring exceptionally high purity, column chromatography can be employed. However, this method carries a higher risk of decomposition on the stationary phase if not performed carefully.

Protocol: Silica Gel Column Chromatography

Materials:

  • Partially purified 4-Methyl-3-oxopentanoic acid from crystallization

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the chromatography column.

  • Sample Loading: Dissolve the 4-Methyl-3-oxopentanoic acid in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient would be 5-10% ethyl acetate in hexane, gradually increasing the polarity to 20-30% ethyl acetate. The optimal gradient should be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC. The product can be visualized on TLC plates using a suitable stain (e.g., potassium permanganate) as it may not be strongly UV-active.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature (water bath temperature not exceeding 30 °C).

Causality of Experimental Choices:

  • Silica Gel: Silica gel is a polar stationary phase that can effectively separate compounds based on polarity.

  • Gradient Elution: A gradual increase in eluent polarity allows for the separation of the desired product from less polar and more polar impurities.

  • Low-Temperature Solvent Removal: As with crystallization, avoiding heat during solvent removal is critical to prevent decarboxylation.

Purity Assessment

Rigorous analytical methods are essential to confirm the purity of the final product and to detect any potential degradation.

Analytical Methods
MethodPurposeExpected Results for Pure 4-Methyl-3-oxopentanoic Acid
Thin-Layer Chromatography (TLC) Rapid purity check and monitoring of chromatography fractions.A single spot with a consistent Rf value in a given solvent system.
¹H NMR Spectroscopy Structural confirmation and detection of proton-containing impurities.Peaks corresponding to the methyl, methylene, and methine protons of the molecule. The absence of signals from starting materials or the decarboxylation product (4-methyl-2-pentanone).
¹³C NMR Spectroscopy Confirmation of the carbon skeleton and functional groups.Signals for the carboxylic acid carbon (~177 ppm), ketone carbon (~210 ppm), and the aliphatic carbons.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment.A single major peak. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a good starting point.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Detection of volatile impurities. Note: Requires derivatization.Analysis of the underivatized acid is not recommended due to thermal decomposition in the injector. Derivatization of the carboxylic acid and/or ketone is necessary.[1]
¹³C NMR Chemical Shift Data

The following table provides the expected chemical shifts for the carbon atoms in 4-Methyl-3-oxopentanoic acid in CDCl₃.

Carbon AtomChemical Shift (ppm)
C1 (Carboxylic Acid)~177
C2 (Methylene)~46
C3 (Ketone)~210
C4 (Methine)~49
C5, C6 (Methyls)~18

(Note: These are approximate values and can vary slightly based on the solvent and concentration.)

Safety Precautions

As with any laboratory procedure, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling organic solvents.[8][9]

  • Handling: Avoid inhalation, ingestion, and skin contact with the chemicals.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

The successful purification of 4-Methyl-3-oxopentanoic acid hinges on the careful management of its inherent instability towards decarboxylation. The presented protocols, emphasizing low-temperature crystallization as the primary purification step, provide a robust framework for obtaining this valuable synthetic intermediate in high purity. For applications demanding the utmost purity, optional column chromatography can be employed, provided that all steps are conducted with minimal exposure to heat. Rigorous purity assessment using a combination of chromatographic and spectroscopic techniques is essential to validate the quality of the final product.

References

  • Separation of 4-Oxopentanoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • beta-ketoesters (pKa = 11) and beta-diesters (pKa = 13) also have lower pKa values compared to the simple ketones or esters due to the additional resonance stabilization by the alternate carbonyl group. PharmaXChange.info. Available from: [Link]

  • Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. National Institutes of Health. Available from: [Link]

  • Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate. PrepChem.com. Available from: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. 2022. Available from: [Link]

  • Keto Acids and Esters. MCAT Review. Available from: [Link]

  • Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Organic Syntheses. Available from: [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Synthesis of methyl 3-oxopentanoate. PrepChem.com. Available from: [Link]

  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. 2015. Available from: [Link]

  • Bordwell pKa Table. Organic Chemistry Data. Available from: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. 2023. Available from: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available from: [Link]

  • 4-Methyl-3-oxopentanoic acid. PubChem. Available from: [Link]

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. National Institutes of Health. Available from: [Link]

  • CRYSTALLIZATION. Available from: [Link]

  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. National Institutes of Health. Available from: [Link]

  • Analysis of Organic Acids in Aqueous Samples. Agilent. Available from: [Link]

  • 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. 2021. Available from: [Link]

  • Ab initio study of the mechanism of carboxylic acids cross-ketonization on monoclinic zirconia via condensation to beta-keto acids followed by decarboxylation. ResearchGate. Available from: [Link]

Sources

Application Notes & Protocols: 4-Methyl-3-oxopentanoic Acid as a Novel Probe in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 4-Methyl-3-oxopentanoic acid in metabolic research.

Executive Summary

4-Methyl-3-oxopentanoic acid, also known as β-ketoisocaproic acid, is a key, yet often overlooked, intermediate in the catabolism of the essential branched-chain amino acid (BCAA), leucine.[1] While research has traditionally focused on leucine itself or its initial alpha-keto acid (α-ketoisocaproate), 4-Methyl-3-oxopentanoic acid offers a unique entry point for interrogating the terminal, ketogenic phase of leucine breakdown. This guide details its strategic applications as a research tool, providing both the theoretical framework and actionable protocols for its use in stable isotope tracing, mitochondrial function analysis, and the study of inborn errors of metabolism. By supplying this intermediate exogenously, researchers can bypass the initial, highly regulated steps of BCAA catabolism and directly probe the activity of downstream mitochondrial enzymes, most notably 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase.[2]

Biochemical Profile and Strategic Importance

4-Methyl-3-oxopentanoic acid is a beta-keto acid situated at a critical juncture in mitochondrial metabolism. Leucine, a purely ketogenic amino acid, is catabolized to ultimately produce acetoacetate and acetyl-CoA, which can be used for energy or synthesis of other molecules.[3] The canonical pathway involves the conversion of leucine to HMG-CoA, which is then cleaved by the enzyme HMG-CoA lyase.[4] 4-Methyl-3-oxopentanoic acid is an intermediate in an alternative or side-pathway of leucine metabolism. Its strategic value lies in its position downstream of the branched-chain α-keto acid dehydrogenase (BCKDH) complex—a major rate-limiting and regulatory checkpoint for all three BCAAs.

This positioning allows researchers to investigate the terminal segment of leucine catabolism independent of BCKDH activity, providing a more focused lens on the efficiency of ketogenesis from leucine precursors. This is particularly relevant for studying conditions where this pathway is either impaired, such as in HMG-CoA lyase deficiency, or highly active, as in ketogenic states or certain cancers.[5][6]

Leucine_Catabolism cluster_pathway Mitochondrial Leucine Catabolism Leucine L-Leucine aKIC α-Ketoisocaproate (4-Methyl-2-oxopentanoate) Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH (Rate-Limiting) HMGCoA HMG-CoA IsovalerylCoA->HMGCoA Multiple Steps Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMG-CoA Lyase AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA HMG-CoA Lyase Probe 4-Methyl-3-oxopentanoic acid (β-Ketoisocaproic acid) Probe->HMGCoA Activation to β-Ketoisocaproyl-CoA (hypothesized) Acetoacetate->AcetylCoA Peripheral Tissues (Energy) TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle caption Leucine catabolism and the strategic position of the probe.

Caption: Leucine catabolism and the strategic position of the probe.

Core Application Areas

The use of stable isotope-labeled compounds is a cornerstone of metabolic research, enabling the precise tracking of atoms through biochemical pathways.[7][8]

  • Scientific Rationale: By synthesizing a uniformly labeled version, such as [U-¹³C₆]-4-Methyl-3-oxopentanoic acid, researchers can introduce a tracer that directly reports on the flux through HMG-CoA lyase. When cells are incubated with this tracer, the ¹³C atoms will be incorporated into downstream metabolites. The primary readouts would be the isotopologue distribution (e.g., M+2, M+4) in acetoacetate and acetyl-CoA-derived molecules in the TCA cycle (e.g., citrate, malate).

  • Key Advantages:

    • Bypasses BCKDH: Measures the specific capacity of the ketogenic segment of leucine catabolism.

    • Probes HMG-CoA Lyase Activity: Provides a functional, cell-based readout of HMG-CoA lyase activity, which is crucial for validating genetic models of deficiency.[9]

    • Identifies Metabolic Bottlenecks: Can reveal if downstream pathways, like the TCA cycle, have a limited capacity to utilize the acetyl-CoA generated from leucine.

High-resolution respirometry (e.g., Seahorse XF technology) is a standard method for assessing mitochondrial health by measuring the oxygen consumption rate (OCR).[10][11]

  • Scientific Rationale: 4-Methyl-3-oxopentanoic acid can be used as a novel substrate to fuel mitochondrial respiration. Its metabolism generates FADH₂ and NADH, which donate electrons to the electron transport chain (ETC), consuming oxygen. By providing this keto acid, one can specifically assess the mitochondrial capacity to catabolize leucine-derived ketogenic precursors.

  • Experimental Design: In a typical mitochondrial fuel substrate assay, cells are permeabilized to allow direct access of substrates to the mitochondria. 4-Methyl-3-oxopentanoic acid would be added alongside necessary co-factors (like L-carnitine and malate) to measure the resulting increase in OCR. This can be compared to the OCR supported by other substrates like pyruvate, glutamate, or fatty acids.[12]

  • Key Insights:

    • Substrate Preference: Determine if certain cell types (e.g., specific cancer cells, neurons) preferentially oxidize leucine-derived keto acids over other fuels.

    • Bioenergetic Capacity: Quantify the maximal respiratory capacity supported by this specific substrate.

    • Diagnosing Defects: In cells with a suspected defect in HMG-CoA lyase, providing 4-Methyl-3-oxopentanoic acid would result in a blunted OCR response compared to control cells.

Inborn errors of metabolism, such as HMG-CoA lyase deficiency, are characterized by enzymatic defects that lead to the buildup of toxic upstream metabolites.[4][13]

  • Scientific Rationale: Patient-derived cells (e.g., fibroblasts) or genetically engineered cell lines (e.g., CRISPR-edited) that lack HMG-CoA lyase can be used to model the disease. Administering 4-Methyl-3-oxopentanoic acid to these cells should mimic the metabolic crisis seen in patients by causing an acute accumulation of HMG-CoA and its derivatives (e.g., 3-hydroxy-3-methylglutaric acid).[2]

  • Therapeutic Screening: This disease model system can be used to screen for therapeutic compounds. A successful therapeutic would be one that either facilitates the clearance of the accumulated toxic metabolites or restores some level of downstream metabolic flux, which could be monitored by mass spectrometry or respirometry.

Detailed Experimental Protocols

This protocol describes the use of ¹³C-labeled 4-Methyl-3-oxopentanoic acid to trace its fate in cultured mammalian cells.

Materials:

  • [U-¹³C₆]-4-Methyl-3-oxopentanoic acid (synthesis required or custom order)

  • Cell culture medium (e.g., DMEM) without glucose and leucine

  • Dialyzed fetal bovine serum (dFBS)

  • Cultured mammalian cells (e.g., HEK293, HepG2, or a specific cell line of interest)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80:20 Methanol:Water extraction solvent (-80°C)

  • Cell scrapers

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment.

  • Tracer Medium Preparation: Prepare "labeling medium" by supplementing the base medium with 10% dFBS, 25 mM glucose, and the desired concentration of [U-¹³C₆]-4-Methyl-3-oxopentanoic acid (e.g., 100 µM - 1 mM; requires optimization). Prepare a parallel "unlabeled" medium with the natural abundance keto acid as a control.

  • Labeling Experiment:

    • Aspirate the growth medium from the cells.

    • Gently wash the cell monolayer once with 1 mL of warm PBS.

    • Add 1 mL of the pre-warmed labeling medium (or unlabeled control medium) to each well.

    • Incubate the plates at 37°C in a CO₂ incubator for a time course (e.g., 0, 1, 4, 8, 24 hours). A single time point of 4-8 hours is often sufficient to observe significant labeling.

  • Metabolite Extraction:

    • At each time point, place the plate on ice.

    • Aspirate the medium completely.

    • Immediately wash the cells with 1 mL of ice-cold PBS to remove extracellular metabolites. Aspirate completely.

    • Add 500 µL of ice-cold 80:20 Methanol:Water directly to the cell monolayer.

    • Incubate the plate on a shaker at 4°C for 10 minutes.

    • Scrape the cells and transfer the cell lysate/solvent mixture to a 1.5 mL microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant (containing the metabolites) to a new labeled tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried pellets at -80°C until analysis by LC-MS/MS or GC-MS.

Caption: Experimental workflow for stable isotope tracing.

This protocol outlines how to use 4-Methyl-3-oxopentanoic acid as a substrate in a Seahorse XF assay with permeabilized cells.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Analyzer

  • Permeabilization Agent (e.g., XF Plasma Membrane Permeabilizer - PMP)

  • Mitochondrial Assay Solution (MAS) buffer

  • Substrates: 4-Methyl-3-oxopentanoic acid, Pyruvate, Malate, ADP

  • Inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

  • Cultured cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.

    • Prepare substrate and inhibitor stocks. For the substrate injection, prepare a mixture of 4-Methyl-3-oxopentanoic acid (e.g., 2 mM), malate (e.g., 2 mM), and ADP (e.g., 1 mM) in MAS.

  • Permeabilization and Assay:

    • Wash cells with warm MAS buffer.

    • Add MAS buffer containing the PMP reagent to each well. Incubate for 5-10 minutes at 37°C. This creates pores in the plasma membrane, allowing substrates to access the mitochondria directly.

    • Wash away the PMP reagent with MAS buffer.

    • Place the cell plate in the Seahorse XF Analyzer for calibration.

  • Injection Strategy:

    • Baseline: Measure the basal OCR of the permeabilized cells in MAS buffer.

    • Port A Injection: Inject the substrate mixture (4-Methyl-3-oxopentanoic acid + Malate + ADP). This will stimulate respiration (State 3) fueled by the keto acid.

    • Port B Injection: Inject Oligomycin to inhibit ATP synthase. The remaining OCR represents proton leak (State 4o).

    • Port C Injection: Inject FCCP to uncouple the ETC and elicit the maximal respiration rate.

    • Port D Injection: Inject Rotenone/Antimycin A to shut down ETC activity and measure non-mitochondrial oxygen consumption.

Data Analysis: The key parameter is the "Substrate-driven OCR" (OCR after Port A injection minus baseline OCR). This can be compared across different cell lines or conditions. The Respiratory Control Ratio (RCR) can be calculated as (State 3 OCR / State 4o OCR) to assess the coupling efficiency with this substrate.

Data Interpretation and Expected Outcomes

ApplicationExperimental SystemKey MeasurementExpected Outcome / Interpretation
Metabolic Flux Cultured cells + ¹³C-TracerIsotopologue distribution in TCA cycle intermediates (e.g., Citrate M+2, M+4)High fractional labeling indicates robust flux from the keto acid through HMG-CoA lyase to acetyl-CoA. Low labeling suggests a bottleneck at HMG-CoA lyase or poor substrate uptake.
Mitochondrial Function Permeabilized cells + Seahorse XFOxygen Consumption Rate (OCR)A sharp increase in OCR upon substrate addition confirms the compound is a viable mitochondrial fuel. The magnitude of the increase reflects the cell's capacity to oxidize it.
Disease Modeling HMG-CoA Lyase deficient cellsAccumulation of upstream metabolites (e.g., HMG)Addition of the keto acid should cause a significant, dose-dependent increase in HMG levels in deficient cells but not in control cells, validating the model.

References

A consolidated list of authoritative sources cited within this guide.

  • Disorders of Leucine Metabolism. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Disorders of Branched Chain Amino and Organic Acid Metabolism. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]

  • β-Ketoisocaproic acid. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Methyl 4-methyl-3-oxopentanoate: A Versatile Chemical Compound. (2025, March 5). Leading Chemical Supplier. Retrieved January 16, 2026, from [Link]

  • Inborn Errors of Amino Acid Metabolism Revisited: Clinical Implications and Insights into Current Therapies. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • Probing ketogenesis using stable isotope tracers and metabolic flux analysis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Child With a Defect in Leucine Metabolism Associated With Beta-Hydroxyisovaleric Aciduria and Beta-Methylcrotonylglycinuria. (1973). PubMed. Retrieved January 16, 2026, from [Link]

  • Branched-Chain Amino Acid Metabolism Disorders. (n.d.). Merck Manual. Retrieved January 16, 2026, from [Link]

  • A simple indirect colorimetric assay for measuring mitochondrial energy metabolism based on uncoupling sensitivity. (2020). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. (2025, November 12). Elabscience. Retrieved January 16, 2026, from [Link]

  • Assay development and experimental guides. (n.d.). UCLA Mitochondrial Metabolism and Bioenergetics Laboratory. Retrieved January 16, 2026, from [Link]

  • Mitochondrial Metabolic Function Assessed In Vivo and In Vitro. (2012). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Biochemistry, Ketogenesis. (2025, December 1). NCBI Bookshelf. Retrieved January 16, 2026, from [Link]

  • Ketone bodies. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Regulatory effects of fatty acids on decarboxylation of leucine and 4-methyl-2-oxopentanoate in the perfused rat heart. (1984). PubMed. Retrieved January 16, 2026, from [Link]

  • How do keto acids fuel the body? (2023, January 5). Reddit. Retrieved January 16, 2026, from [Link]

  • Synthesis of methyl 3-oxopentanoate. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

  • Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. (2021). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. (2024). PubMed. Retrieved January 16, 2026, from [Link]

  • Regulatory effects of fatty acids on decarboxylation of leucine and 4-methyl-2-oxopentanoate in the perfused rat heart. (1984). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Utilizing Stable Isotope Tracers in Preclinical Models of Obesity. (2021). YouTube. Retrieved January 16, 2026, from [Link]

  • The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets. (1979). PubMed. Retrieved January 16, 2026, from [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Fatty Acid Oxidation & Ketogenesis. (2025, December 29). Harper's Illustrated Biochemistry (31st). Retrieved January 16, 2026, from [Link]

  • 4-Hydroxy-4-methyl-3-oxopentanoic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 4-Methyl-3-oxopentanoic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • [Late onset 3-HMG-CoA lyase deficiency: a rare but treatable disorder]. (2009). PubMed. Retrieved January 16, 2026, from [Link]

  • More Than One HMG-CoA Lyase: The Classical Mitochondrial Enzyme Plus the Peroxisomal and the Cytosolic Ones. (2019). MDPI. Retrieved January 16, 2026, from [Link]

  • Showing metabocard for 3-Oxopentanoic acid (HMDB0245963). (2021, September 10). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

  • HMG-CoA lyase deficiency Genetic Testing. (n.d.). Foresight Carrier Screen. Retrieved January 16, 2026, from [Link]

  • HMG-CoA Lyase Deficiency: A Retrospective Study of 62 Saudi Patients. (2021). Frontiers. Retrieved January 16, 2026, from [Link]

  • Molecular genetics of HMG-CoA lyase deficiency. (2007). PubMed. Retrieved January 16, 2026, from [Link]

  • Fate of leucine in the metabolites through 3-methylbutanoic and 2-methylbutanoic acid. (2011). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

Application Notes and Protocols for Enzymatic Assays Involving 4-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Metabolic Significance of 4-Methyl-3-oxopentanoic Acid

4-Methyl-3-oxopentanoic acid, also known as β-ketoisocaproic acid, is a branched-chain β-keto acid that serves as a key intermediate in the metabolic pathway of the essential amino acid, leucine[1]. The catabolism of branched-chain amino acids (BCAAs), including leucine, is fundamental to cellular energy homeostasis, and dysregulation of these pathways has been implicated in various metabolic disorders. Unlike many other amino acids, the initial steps of BCAA breakdown occur primarily in extrahepatic tissues such as skeletal muscle. The resulting branched-chain α-keto acids are then further metabolized, leading to the production of intermediates for the tricarboxylic acid (TCA) cycle and ketone bodies.

The study of enzymes that metabolize 4-methyl-3-oxopentanoic acid is crucial for understanding the nuances of leucine metabolism and its impact on health and disease. These enzymatic assays are vital tools for researchers in drug development and metabolic disease research, enabling the screening of potential therapeutic modulators of these pathways. This document provides a detailed guide to the principles and protocols for conducting enzymatic assays involving 4-methyl-3-oxopentanoic acid.

Principle of the Enzymatic Assay

The enzymatic assay of 4-methyl-3-oxopentanoic acid is a two-step process that mirrors its metabolic fate in vivo. As a β-keto acid, it must first be activated to its coenzyme A (CoA) thioester, 4-methyl-3-oxopentanoyl-CoA. This activation is catalyzed by an acyl-CoA synthetase . Subsequently, the activated thioester undergoes thiolytic cleavage by a 3-oxoacyl-CoA thiolase , yielding acetyl-CoA and isobutyryl-CoA.

The overall activity can be monitored by quantifying the release of free coenzyme A (CoA-SH) during the thiolase reaction. This is achieved using a chromogenic reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. DTNB reacts with the free sulfhydryl group of CoA-SH to produce 2-nitro-5-thiobenzoate (TNB), which has a characteristic yellow color and can be quantified spectrophotometrically by measuring its absorbance at 412 nm.

Metabolic Pathway of 4-Methyl-3-oxopentanoic Acid

The catabolism of 4-methyl-3-oxopentanoic acid involves its conversion into metabolites that can enter central energy-producing pathways. The key enzymatic steps are outlined below.

Metabolic Pathway 4-Methyl-3-oxopentanoic acid 4-Methyl-3-oxopentanoic acid 4-Methyl-3-oxopentanoyl-CoA 4-Methyl-3-oxopentanoyl-CoA 4-Methyl-3-oxopentanoic acid->4-Methyl-3-oxopentanoyl-CoA Acyl-CoA Synthetase (ATP, CoA-SH -> AMP, PPi) Acetyl-CoA + Isobutyryl-CoA Acetyl-CoA + Isobutyryl-CoA 4-Methyl-3-oxopentanoyl-CoA->Acetyl-CoA + Isobutyryl-CoA 3-Oxoacyl-CoA Thiolase (CoA-SH)

Caption: Metabolic activation and cleavage of 4-Methyl-3-oxopentanoic acid.

Experimental Workflow

The experimental procedure involves two sequential enzymatic reactions followed by spectrophotometric detection.

Experimental Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Cleavage and Detection Substrate_Mix Prepare Substrate Mix: 4-Methyl-3-oxopentanoic acid ATP, Coenzyme A Enzyme_1 Add Acyl-CoA Synthetase Substrate_Mix->Enzyme_1 Incubate_1 Incubate to form 4-Methyl-3-oxopentanoyl-CoA Enzyme_1->Incubate_1 Enzyme_2 Add 3-Oxoacyl-CoA Thiolase Incubate_1->Enzyme_2 DTNB_Add Add DTNB Enzyme_2->DTNB_Add Measure Measure Absorbance at 412 nm DTNB_Add->Measure

Caption: Two-step enzymatic assay workflow.

Detailed Protocols

Protocol 1: Enzymatic Synthesis of 4-Methyl-3-oxopentanoyl-CoA

This initial step is crucial as 4-methyl-3-oxopentanoyl-CoA is not readily commercially available. A broad-specificity acyl-CoA synthetase can be utilized for this purpose.

Materials:

  • 4-Methyl-3-oxopentanoic acid

  • Coenzyme A (CoA-SH)

  • Adenosine 5'-triphosphate (ATP)

  • Acyl-CoA Synthetase (a broad-specificity enzyme is recommended)

  • Tris-HCl buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

Procedure:

  • Prepare a reaction buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 50 mM KCl, pH 7.5.

  • Prepare reactant stock solutions:

    • 100 mM 4-Methyl-3-oxopentanoic acid in deionized water.

    • 50 mM ATP in deionized water (neutralized to pH 7.0).

    • 10 mM CoA-SH in deionized water (prepare fresh).

  • Set up the reaction mixture in a microcentrifuge tube:

    Component Volume (µL) Final Concentration
    Reaction Buffer (10x) 10 1x
    100 mM 4-Methyl-3-oxopentanoic acid 10 10 mM
    50 mM ATP 10 5 mM
    10 mM CoA-SH 10 1 mM
    Acyl-CoA Synthetase (e.g., 1 U/µL) 1 0.01 U/µL
    Deionized Water 59 -

    | Total Volume | 100 | |

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them via HPLC to confirm the formation of 4-methyl-3-oxopentanoyl-CoA.

  • Store the synthesized 4-methyl-3-oxopentanoyl-CoA at -80°C for use in the thiolase assay.

Protocol 2: Spectrophotometric Assay of 3-Oxoacyl-CoA Thiolase Activity

This protocol details the measurement of 3-oxoacyl-CoA thiolase activity using the synthesized 4-methyl-3-oxopentanoyl-CoA as the substrate. The enzyme of choice would ideally be sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase) , which has been shown to be active on branched-chain 3-oxoacyl-CoAs[2][3]. If SCP-2/thiolase is not available, a commercially available broad-specificity 3-oxoacyl-CoA thiolase can be used for initial screening.

Materials:

  • Synthesized 4-methyl-3-oxopentanoyl-CoA

  • 3-Oxoacyl-CoA Thiolase (e.g., from bovine liver or recombinant)

  • Coenzyme A (CoA-SH)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • EDTA

Procedure:

  • Prepare Assay Buffer: 100 mM Tris-HCl, 1 mM EDTA, pH 8.0.

  • Prepare Reagent Stock Solutions:

    • 10 mM 4-methyl-3-oxopentanoyl-CoA in deionized water (from Protocol 1).

    • 10 mM CoA-SH in deionized water (prepare fresh).

    • 2 mM DTNB in Assay Buffer (prepare fresh and protect from light).

  • Set up the assay in a 96-well microplate:

    Component Volume (µL) for Sample Volume (µL) for Blank
    Assay Buffer 150 160
    10 mM 4-methyl-3-oxopentanoyl-CoA 10 10
    10 mM CoA-SH 10 10
    2 mM DTNB 10 10
    Deionized Water 0 0
    3-Oxoacyl-CoA Thiolase (appropriately diluted) 10 0

    | Total Volume | 190 | 190 |

  • Initiate the reaction by adding the enzyme to the sample wells.

  • Immediately begin monitoring the increase in absorbance at 412 nm using a microplate reader at 30-second intervals for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA₄₁₂/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the enzyme activity.

    • Enzyme Activity (U/mL) = (ΔA₄₁₂/min * Total Volume (mL)) / (14.15 * Light Path (cm) * Enzyme Volume (mL))

      • One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute under the specified conditions.

Data Presentation: Quantitative Summary

ParameterProtocol 1: SynthesisProtocol 2: Thiolase Assay
Substrate 4-Methyl-3-oxopentanoic acid4-Methyl-3-oxopentanoyl-CoA
Key Enzyme Acyl-CoA Synthetase3-Oxoacyl-CoA Thiolase
Cofactors ATP, CoA-SH, Mg²⁺, K⁺CoA-SH
Detection Method HPLC (synthesis confirmation)Spectrophotometry (412 nm)
Detection Reagent -DTNB
pH 7.58.0
Temperature 37°CRoom Temperature or 37°C

Causality Behind Experimental Choices

  • Two-Step Assay Design: 4-Methyl-3-oxopentanoic acid is not a direct substrate for thiolase; it requires activation to its CoA ester. This necessitates a two-step approach for a complete in vitro assay starting from the free acid.

  • Choice of Thiolase: SCP-2/thiolase is the most biologically relevant enzyme for the cleavage of branched-chain 3-oxoacyl-CoAs[2][3]. Using this specific thiolase increases the physiological relevance of the assay.

  • DTNB for Detection: The DTNB assay is a well-established, sensitive, and continuous method for quantifying free sulfhydryl groups, making it ideal for monitoring the release of CoA-SH in the thiolase reaction[4][5].

  • pH Optimization: The pH of the assay buffers is optimized for the respective enzyme activities. Acyl-CoA synthetases generally function optimally around pH 7.5, while thiolase activity is often assayed at a slightly more alkaline pH of 8.0 to facilitate the reaction of DTNB with the thiol group.

Self-Validating System and Trustworthiness

To ensure the reliability of the assay, several controls should be included:

  • No-Enzyme Control: A reaction mixture without the thiolase should show no significant increase in absorbance at 412 nm, confirming that the observed activity is enzyme-dependent.

  • No-Substrate Control: A reaction mixture without 4-methyl-3-oxopentanoyl-CoA should not yield a signal, verifying that the enzyme is acting on the intended substrate.

  • Positive Control: If available, a known substrate for the thiolase (e.g., a straight-chain 3-oxoacyl-CoA) can be used to confirm the enzyme is active.

  • Linearity of the Reaction: The reaction rate should be linear over the initial measurement period, indicating that the substrate is not being depleted and the enzyme is not being inhibited by product accumulation.

By incorporating these controls, the assay becomes a self-validating system, providing trustworthy and reproducible data for researchers.

References

  • Antonenkov, V. D., Van Veldhoven, P. P., Waelkens, E., & Mannaerts, G. P. (1997). Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates. The Journal of biological chemistry, 272(41), 26023–26031. [Link]

  • Seedorf, U., Brysch, P., Engel, T., Schrage, K., & Assmann, G. (1994). Sterol carrier protein X is peroxisomal 3-oxoacyl coenzyme A thiolase with intrinsic sterol carrier and lipid transfer activity. The Journal of biological chemistry, 269(33), 21277–21283. [Link]

  • Creative BioMart. (n.d.). DTNB-Thiols Assay Kit. Retrieved from [Link]

  • Kaschabek, S. R., Kuhn, B., Müller, D., Schmidt, E., & Reineke, W. (2002). Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: purification and characterization of 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and 3-oxoadipyl-CoA thiolase. Journal of bacteriology, 184(1), 207–215. [Link]

  • He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical biochemistry, 180(1), 105–109. [Link]

  • Wikipedia. (2023). Acyl-CoA synthetase. Retrieved from [Link]

  • Wikipedia. (2023). β-Ketoisocaproic acid. Retrieved from [Link]

  • G. L. Ellman. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. [Link]

Sources

derivatization of 4-Methyl-3-oxopentanoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: GC-MS Analysis of 4-Methyl-3-oxopentanoic Acid

A Robust Two-Step Derivatization Protocol for Enhanced Volatility and Stability

Introduction: The Analytical Challenge

4-Methyl-3-oxopentanoic acid, a beta-keto acid, presents significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Its inherent chemical properties—high polarity due to the carboxylic acid group and the presence of a reactive keto group—result in low volatility and thermal instability.[1] Direct injection into a heated GC inlet can lead to thermal degradation, such as decarboxylation, and poor chromatographic performance, characterized by broad, tailing peaks due to interactions with active sites in the GC system.[1] Furthermore, the keto group can exist in equilibrium with its enol tautomer, which can lead to the formation of multiple derivative products and complicate quantification.[1][2][3]

To overcome these obstacles, a chemical derivatization strategy is essential. This application note provides a detailed, field-proven protocol for the derivatization of 4-Methyl-3-oxopentanoic acid using a two-step methoximation and silylation procedure. This method effectively "caps" the reactive functional groups, rendering the molecule volatile, thermally stable, and suitable for sensitive and reproducible GC-MS analysis.

The Derivatization Strategy: Oximation Followed by Silylation

The most robust and widely adopted method for derivatizing keto acids is a sequential, two-step process.[1] This strategy addresses the two problematic functional groups independently, ensuring a complete and uniform derivatization.

Step 1: Methoximation of the Carbonyl Group The initial step involves protecting the keto group by converting it into a methoxime. This is achieved by reacting the analyte with methoxyamine hydrochloride (MeOx).[1][3] This reaction is critical for several reasons:

  • Prevents Tautomerization: It "locks" the carbonyl group in place, preventing keto-enol tautomerism and the subsequent formation of multiple silylated derivatives from a single analyte.[1][2]

  • Increases Stability: It stabilizes the molecule, particularly alpha- and beta-keto acids, preventing decarboxylation at high temperatures.[2][3]

Step 2: Silylation of the Carboxyl Group Following oximation, the polar carboxylic acid group is targeted. Silylation replaces the active hydrogen on the carboxyl group with a nonpolar trimethylsilyl (TMS) group.[4][5] This transformation:

  • Increases Volatility: The TMS derivative is significantly less polar and more volatile, allowing it to readily transition into the gas phase required for GC analysis.[1][2][3]

  • Enhances Thermal Stability: The resulting TMS ester is more stable than the free carboxylic acid at elevated temperatures.[1]

  • Improves Chromatography: By eliminating the polar -COOH group, interactions with the GC column are minimized, resulting in sharp, symmetrical peaks.[1]

Workflow Overview

DerivatizationWorkflow cluster_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_analysis Analysis Sample Analyte Sample (e.g., in solution) DrySample Dried Analyte Residue Sample->DrySample Evaporate solvent (e.g., under N2 stream) Oximation Step 1: Oximation DrySample->Oximation Add MeOx in Pyridine Incubate (e.g., 37°C, 90 min) Silylation Step 2: Silylation Oximation->Silylation Add MSTFA + 1% TMCS Incubate (e.g., 37°C, 30 min) GCMS GC-MS Injection & Analysis Silylation->GCMS Inject supernatant

Caption: General workflow for the two-step derivatization of 4-Methyl-3-oxopentanoic acid.

Reagent Selection and Rationale

The choice of derivatizing agents is critical for reaction efficiency and the quality of the final analytical result.

Reagent ClassRecommended AgentRationale
Oximation Methoxyamine HCl (MeOx) in PyridineStandard and highly effective for protecting keto and aldehyde groups. Pyridine acts as a solvent and acid scavenger.[1][3]
Silylation MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)A powerful and versatile TMS donor. Its byproducts are highly volatile, leading to less chromatographic interference compared to other reagents.[3][4][6]
Silylation Catalyst 1% TMCS (Trimethylchlorosilane) in MSTFATMCS acts as a catalyst to increase the reactivity of MSTFA, ensuring complete derivatization, especially for hindered or less reactive groups.[1][6]

While N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is also a strong silylating agent and can be used, MSTFA is often preferred as it is considered one of the most volatile and potent TMS reagents available.[3][6][7]

Detailed Derivatization Protocol

Materials:

  • Dried sample containing 4-Methyl-3-oxopentanoic acid in a 2 mL GC vial with a PTFE-lined cap.

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine).

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS).

  • Heating block or oven.

  • Vortex mixer.

  • Nitrogen gas supply for drying.

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry in the GC vial. If the sample is in an aqueous or volatile organic solvent, evaporate it to complete dryness under a gentle stream of nitrogen. The absence of moisture is critical as silylating reagents are highly water-sensitive.[1][2]

  • Step 1: Methoximation

    • Add 50 µL of the MeOx solution (20 mg/mL in pyridine) to the dried sample residue.[1]

    • Cap the vial tightly and vortex for 30-60 seconds to ensure the residue is fully dissolved.

    • Incubate the vial in a heating block at 37°C for 90 minutes .[1][2][3] This provides sufficient time and energy for the oximation reaction to proceed to completion.

    • After incubation, allow the vial to cool to room temperature.

  • Step 2: Silylation

    • Add 80-100 µL of MSTFA + 1% TMCS to the vial containing the methoximated sample.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 37°C for 30 minutes .[2][3] While many organic acids silylate rapidly, this incubation ensures the reaction is complete.[7]

    • After incubation, cool the sample to room temperature.

  • Analysis:

    • The sample is now derivatized and ready for analysis. Inject 1-2 µL of the supernatant into the GC-MS system.

Chemical Transformation

Caption: Reaction scheme for the two-step derivatization of 4-Methyl-3-oxopentanoic acid.

Troubleshooting and Validation

A successful derivatization protocol is self-validating through consistent and reproducible results. Below are common issues and their solutions.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Analyte Peak Incomplete Reaction: Insufficient reagent, time, or temperature.Ensure a molar excess of derivatizing reagents (at least 2:1 ratio to active hydrogens).[8] Verify incubation times and temperatures.
Moisture Contamination: Water hydrolyzes silylating reagents and derivatives.Ensure the sample is completely dry before adding reagents. Use anhydrous solvents and handle reagents under dry conditions.[1][2]
Analyte Degradation: The underivatized keto acid is thermally unstable.The oximation step is crucial for stability.[1] Minimize sample handling time and keep samples cool when not being heated for reaction.
Active Sites in GC System: Polar derivatives can adsorb to the inlet liner or column.Use a deactivated inlet liner and a high-quality, inert GC column to minimize active sites.[1]
Multiple Peaks for Analyte Incomplete Oximation: Leads to keto-enol tautomerism and multiple silylated products.Ensure the oximation step (time and temperature) is completed fully before adding the silylation reagent.
Incomplete Silylation: Both the derivatized and partially derivatized forms are present.Increase silylation time, temperature, or use a catalyst (TMCS). Ensure no moisture is present.
Formation of E/Z Isomers: Oximation can sometimes result in E/Z geometric isomers, which may separate chromatographically.This is an inherent property of the reaction.[1] If peaks are well-resolved, they can be integrated together for quantification. Adjusting GC temperature programming may help co-elute them.
Poor Peak Shape (Tailing) Active Sites in System: Residual polar sites in the inlet or column interact with the analyte.Perform inlet maintenance, replace the septum and liner, and condition the column.
Incomplete Derivatization: The presence of underivatized polar groups causes tailing.Re-optimize the derivatization protocol to ensure the reaction goes to completion.

Conclusion

The analysis of 4-Methyl-3-oxopentanoic acid by GC-MS is not feasible without effective derivatization. The described two-step protocol, involving methoximation with MeOx followed by silylation with MSTFA + 1% TMCS, provides a reliable and robust method to convert this non-volatile keto acid into a thermally stable derivative. This procedure enhances volatility, improves chromatographic peak shape, and prevents the formation of unwanted byproducts, enabling accurate and sensitive quantification for researchers, scientists, and drug development professionals.

References

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from [Link]

  • Bibel Labs. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • adis international. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • ResearchGate. (2017). Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 4-Methyl-3-oxopentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 4-methyl-3-oxopentanoic acid. This molecule is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals.[1] The most common and versatile route to this and related keto-acids is the acetoacetic ester synthesis, a powerful method for forming substituted ketones.[2][3] This process, while robust, involves several critical steps: enolate formation, alkylation, ester hydrolysis (saponification), and decarboxylation. Each stage presents unique challenges that can significantly impact the overall yield and purity of the final product.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and systematically improve your experimental outcomes.

Core Synthesis Workflow: Acetoacetic Ester Pathway

The synthesis of 4-methyl-3-oxopentanoic acid from a β-keto ester like ethyl acetoacetate proceeds through a well-defined sequence. The overall transformation involves alkylating the α-carbon and then removing the ester group.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis (Saponification) cluster_3 Step 4: Acidification & Decarboxylation A Ethyl Acetoacetate B Enolate Intermediate A->B  Base (e.g., NaOEt) C Alkylated β-Keto Ester (Ethyl 2-isopropylacetoacetate) B->C  Alkyl Halide (e.g., 2-Bromopropane) D β-Keto Carboxylate Salt C->D  Base (e.g., aq. NaOH), Heat E β-Keto Acid Intermediate D->E  Acid (e.g., H3O+) F 4-Methyl-3-oxopentanoic Acid (Final Product) E->F  Heat, -CO2 G cluster_0 Decarboxylation Mechanism A β-Keto Acid B [ Six-Membered   Transition State ] A->B Heat C Enol + CO₂ B->C Concerted Reaction D Ketone (Final Product) C->D Tautomerization

Caption: Pericyclic mechanism of β-keto acid decarboxylation.

If this reaction is sluggish, consider these points:

  • Insufficient Temperature: The reaction has an activation energy barrier that must be overcome. [4]Gentle reflux is often required. Ensure your heating apparatus is reaching and maintaining the target temperature.

  • Solvent Effects: While the reaction can occur neat, the choice of solvent can play a role. Protic solvents can sometimes interfere with the internal hydrogen bonding that facilitates the cyclic transition state. [4]Performing the decarboxylation in a higher-boiling, non-polar solvent after acidification and workup can sometimes improve efficiency.

MethodConditionsProsCons
Basic Saponification 1. aq. NaOH, reflux2. H₃O⁺, gentle heatHigh yield, generally clean.Two distinct steps required. Potential for base-mediated side reactions.
Acidic Hydrolysis aq. H₂SO₄ or HCl, refluxOne-pot procedure.Can require harsher conditions and longer times.

Table 2: Comparison of Hydrolysis and Decarboxylation Methods.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material: ethyl acetoacetate or ethyl isobutyrylacetate? A1: For the synthesis of 4-methyl-3-oxopentanoic acid, the ideal starting material is ethyl isobutyrylacetate (also known as ethyl 4-methyl-3-oxopentanoate). [5][6]This molecule already contains the required isobutyryl group. The synthesis would then involve deprotonation at the α-carbon, reaction with a one-carbon electrophile (like methyl iodide), followed by hydrolysis and decarboxylation. However, the more common and general acetoacetic ester synthesis starts with ethyl acetoacetate . In this case, you would perform the alkylation with an isopropyl halide (e.g., 2-bromopropane) to introduce the necessary carbon skeleton. Both routes are viable, but the choice depends on the commercial availability and cost of the starting materials.

Q2: Are there milder methods for decarboxylation if my molecule is sensitive to heat or strong acid? A2: Yes. While thermal decarboxylation is standard, other methods exist for sensitive substrates. The Krapcho decarboxylation is a notable example, which involves heating a β-keto ester (often a methyl ester) with a salt (like NaCl or LiCl) in a polar aprotic solvent such as DMSO. [7]This reaction proceeds under neutral conditions via an Sₙ2-type dealkylation followed by decarboxylation and is particularly useful for substrates that are sensitive to harsh acidic or basic conditions. [7] Q3: How do I purify the final 4-methyl-3-oxopentanoic acid product? A3: The final product is a carboxylic acid, which allows for straightforward purification. After the reaction, a standard aqueous workup is performed. The crude product can be extracted into an organic solvent like diethyl ether or ethyl acetate. To purify it from neutral byproducts (like any unreacted ester or dialkylated ketone), you can perform an acid-base extraction. Dissolve the crude mixture in ether, extract with a weak base like aqueous sodium bicarbonate to form the water-soluble carboxylate salt, wash the aqueous layer with fresh ether to remove neutral impurities, and then re-acidify the aqueous layer and extract the pure carboxylic acid back into an organic solvent. Final purification can often be achieved by distillation under reduced pressure.

Experimental Protocols

Protocol 1: Alkylation of Ethyl Acetoacetate

Objective: To synthesize ethyl 2-isopropylacetoacetate.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • 2-Bromopropane

  • Diethyl ether

  • Saturated aq. NH₄Cl

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • In the flask, dissolve sodium ethoxide (1.05 eq.) in anhydrous ethanol.

  • Cool the solution to 0 °C using an ice bath.

  • Add ethyl acetoacetate (1.00 eq.) dropwise to the cooled ethoxide solution over 15 minutes. Allow the mixture to stir for 1 hour at room temperature to ensure complete enolate formation.

  • Add 2-bromopropane (1.00 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 30 °C.

  • After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the layers and wash the organic layer with saturated aq. NH₄Cl and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ethyl 2-isopropylacetoacetate, which can be purified by vacuum distillation.

Protocol 2: Saponification and Decarboxylation

Objective: To synthesize 4-methyl-3-oxopentanoic acid from the alkylated ester.

Materials:

  • Ethyl 2-isopropylacetoacetate (from Protocol 1)

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine the crude ethyl 2-isopropylacetoacetate with a 10% aqueous solution of sodium hydroxide (2.5 eq.).

  • Heat the mixture to reflux with vigorous stirring for 2-3 hours until the organic layer is fully consumed and a homogeneous solution is formed (saponification is complete).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully acidify the solution by adding concentrated HCl dropwise until the pH is ~1-2. Vigorous gas evolution (CO₂) will occur.

  • Once the gas evolution subsides, gently warm the mixture to 50 °C for 30 minutes to ensure complete decarboxylation.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure to yield the crude 4-methyl-3-oxopentanoic acid. Purify by vacuum distillation.

References

  • Vertex AI Search Result:[1] Methyl 4-methyl-3-oxopentanoate: A Versatile Chemical Compound. (Provides context on the use of the related ester as a building block in pharmaceuticals).

  • AK Lectures:[8] Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (Outlines the overall synthetic strategy).

  • PrepChem.com:[5] Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate. (Shows use of ethyl isobutyrylacetate as a starting material).

  • Chemistry LibreTexts:[9] 9.4: β-Ketoacids Decarboxylate. (Details the mechanism of decarboxylation).

  • AK Lectures:[10] Hydrolysis and Decarboxylation of ß-Keto Ester Example. (Provides a mechanistic overview of the final steps).

  • Master Organic Chemistry:[2] The Malonic Ester and Acetoacetic Ester Synthesis. (A comprehensive guide to the core reaction).

  • BenchChem:[4] Technical Support Center: Decarboxylation of Substituted β-Keto Esters. (Discusses reasons for incomplete decarboxylation).

  • YouTube:[11] Acetoacetic Ester Synthesis of Methyl Ketones. (Explains the saponification and decarboxylation steps).

  • Chemistry Steps:[12] Acetoacetic Ester Synthesis. (Highlights the importance of matching the alkoxide base to the ester).

  • BenchChem:[13] Technical Support Center: Acetoacetic Ester Synthesis Decarboxylation. (Discusses side reactions like self-condensation and transesterification).

  • Wikipedia:[14] Claisen condensation. (Explains the requirement for stoichiometric base).

  • PubChem:[6] Ethyl isobutyrylacetate. (Provides properties of a key starting material).

  • csbsju.edu:[15] Reactivity: Decarboxylation. (Illustrates the pericyclic mechanism of decarboxylation).

  • University of Calgary: Ch21: Acetoacetic esters. (Details the steps of the synthesis including the use of ethoxide).

  • Wikipedia:[7] Krapcho decarboxylation. (Describes an alternative, milder decarboxylation method).

  • BenchChem:[16] A Comparative Guide to Carboxylic Acid Synthesis: Grignard vs. Malonic Ester Methods. (Mentions dialkylation as a potential side reaction).

  • Chemistry LibreTexts:[17] 20.5: Preparing Carboxylic Acids. (General methods for carboxylic acid synthesis).

  • Chemistry Steps:[3] Acetoacetic Ester Enolates Practice Problems. (Provides examples of the synthesis).

  • Master Organic Chemistry:[18] Claisen Condensation and Dieckmann Condensation. (Further details on ester enolate reactions).

  • Organic Chemistry Portal:[19] Claisen Condensation. (Information on reaction conditions).

  • PubChem:[20] 4-Methyl-3-oxopentanoic acid. (Properties of the target molecule).

  • PubChem:[21] 4-Methyl-3-oxopentanoic acid CID 440024. (Additional information on the target molecule).

  • Transformation Tutoring:[22] Synthesis And Reactions Of Carboxylic Acids. (General synthesis information).

Sources

Technical Support Center: Synthesis of 4-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-3-oxopentanoic acid. This document is intended for researchers, chemists, and drug development professionals who are working with this versatile β-keto acid. As a molecule prone to specific side reactions and degradation, its synthesis requires careful control of reaction parameters. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Section 1: Understanding the Core Challenges

The synthesis of 4-Methyl-3-oxopentanoic acid typically proceeds via a two-stage process: (1) Formation of a β-keto ester, such as methyl 4-methyl-3-oxopentanoate, through a Claisen condensation reaction, and (2) Subsequent hydrolysis of the ester to yield the target carboxylic acid. The primary challenges arise from the inherent instability of β-keto acids and competing reactions during the condensation step.

Diagram: General Synthesis Pathway

G cluster_0 Stage 1: Claisen Condensation cluster_1 Stage 2: Hydrolysis Ester_1 Isobutyrate Ester (e.g., Methyl Isobutyrate) Beta_Keto_Ester Methyl 4-methyl-3-oxopentanoate Ester_1->Beta_Keto_Ester Ester_2 Acetate Ester (e.g., Methyl Acetate) Ester_2->Beta_Keto_Ester Base Strong Base (e.g., NaOMe) Base->Beta_Keto_Ester Catalyst Hydrolysis 1. NaOH (aq) 2. H3O+ Workup Beta_Keto_Ester->Hydrolysis Final_Product 4-Methyl-3-oxopentanoic Acid Hydrolysis->Final_Product Decarboxylation Unintended Decarboxylation (Side Reaction) Final_Product->Decarboxylation Heat or Acid G Beta_Keto_Acid 4-Methyl-3-oxopentanoic Acid Transition_State Cyclic Transition State Beta_Keto_Acid->Transition_State Heat / H+ Enol_Intermediate Enol Intermediate Transition_State->Enol_Intermediate CO2 CO₂ Transition_State->CO2 Ketone_Product 4-Methyl-2-pentanone (Byproduct) Enol_Intermediate->Ketone_Product Tautomerization

Caption: The decarboxylation pathway of the target acid, a major side reaction.

Question 2: My isolated product is an oily or waxy solid that is difficult to handle. Is this normal?

Answer: Yes, this is a known characteristic of this compound. Alkyl-substituted β-keto acids are often low-melting solids and can be hygroscopic, readily absorbing moisture from the atmosphere to become oily or waxy. [1]This makes handling and accurate weighing challenging.

Troubleshooting Steps:

  • Drying: Ensure the final product is thoroughly dried after extraction. Use a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.

  • Storage: Store the compound in a tightly sealed container, preferably in a desiccator or freezer at -20°C or lower to maintain its integrity. [2]

Part B: Side Reactions During β-Keto Ester Formation (Claisen Condensation)
Question 3: My reaction has produced a complex mixture of different esters, not just the desired methyl 4-methyl-3-oxopentanoate. Why?

Answer: This issue likely stems from one of two common side reactions during the Claisen condensation: transesterification or self-condensation .

  • Transesterification: This occurs if the alkoxide base used does not match the alkyl group of your reacting esters. [3][4]For example, using sodium ethoxide (NaOEt) with methyl ester reactants will lead to a mixture of methyl and ethyl esters, complicating the reaction and purification.

  • Self-Condensation: The enolate of one of your starting esters can react with another molecule of the same ester instead of performing the desired "crossed" reaction. [3]For instance, the enolate of methyl acetate can react with another molecule of methyl acetate to form methyl acetoacetate.

Troubleshooting Steps:

  • Match Base to Ester: Always use an alkoxide base that corresponds to the alcohol portion of your ester (e.g., use sodium methoxide (NaOMe) for methyl esters). [4]This prevents transesterification because even if the alkoxide attacks the ester carbonyl, the leaving group is identical to the nucleophile, resulting in no net reaction.

  • Control Reagent Addition: To favor the crossed Claisen condensation, a common strategy is to slowly add the ester that can self-condense (e.g., methyl acetate) to a mixture of the other ester (e.g., methyl isobutyrate) and the base. Alternatively, using a non-nucleophilic base like lithium diisopropylamide (LDA) can provide better control over which ester forms the enolate. [5]3. Temperature Management: Running the reaction at a lower temperature can help minimize the rate of self-condensation side reactions. [3]

    Issue Probable Cause Recommended Solution
    Mixture of ethyl and methyl esters Using NaOEt with methyl esters Use NaOMe as the base for methyl esters.
    Presence of methyl acetoacetate Self-condensation of methyl acetate Slowly add methyl acetate to the reaction mixture.

    | Dimeric byproducts | Uncontrolled enolate reaction | Maintain low reaction temperatures; control addition rate. |

Question 4: The overall yield of my Claisen condensation is poor, and I have a lot of unreacted starting material.

Answer: A poor conversion in a Claisen condensation is often related to the choice and stoichiometry of the base or the presence of water.

Causality:

  • Base Stoichiometry: The Claisen condensation is thermodynamically driven by the final deprotonation of the product, the β-keto ester. [5][6]The α-protons of a β-keto ester are significantly more acidic (pKa ≈ 11) than those of a simple ester (pKa ≈ 25). [7]Therefore, a full stoichiometric equivalent of base (not a catalytic amount) is required to deprotonate the product and drive the equilibrium forward. [5][6]2. Presence of Water: The reaction must be conducted under strictly anhydrous conditions. [8]Any moisture will react with the alkoxide base or the enolate intermediate, quenching the reaction. It can also cause saponification (hydrolysis) of the ester starting materials. [9] Troubleshooting Steps:

  • Use a Full Equivalent of Base: Ensure you are using at least one full molar equivalent of the alkoxide base relative to the limiting ester reagent.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and freshly opened or properly stored reagents. Perform the reaction under an inert atmosphere.

Section 3: Experimental Protocols

Protocol 1: Hydrolysis of Methyl 4-methyl-3-oxopentanoate

This protocol is adapted from general procedures for the hydrolysis of β-keto esters. [1] Objective: To hydrolyze the ester to the target carboxylic acid while minimizing decarboxylation.

Materials:

  • Methyl 4-methyl-3-oxopentanoate

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Sulfuric Acid (H₂SO₄) solution (pre-chilled to 0-5 °C)

  • Methyl t-butyl ether (MTBE) or Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve the β-keto ester (1 equivalent) in 1 M NaOH solution (1.5-2 equivalents) at room temperature.

  • Stir the mixture overnight at room temperature to ensure complete saponification.

  • Transfer the solution to a separatory funnel and wash with MTBE (2 x 20 mL) to remove any unreacted ester. Discard the organic layers.

  • Place the aqueous solution in an ice bath and cool to 0-5 °C.

  • Slowly add the pre-chilled 1 M H₂SO₄ with stirring, monitoring the pH until it reaches ~2. Crucially, do not let the temperature rise above 10 °C during acidification.

  • Immediately extract the acidified aqueous solution with cold MTBE or diethyl ether (3-4 times). The number of extractions may need to be high to ensure full recovery. [1]7. Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator with the water bath temperature set at or below 30 °C.

  • The resulting product should be stored immediately under inert gas in a freezer.

References

  • Vertex AI Search. (2025).
  • AK Lectures.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2022).
  • Chemistry Steps. Acetoacetic Ester Synthesis.
  • Google Patents. Prepn. of 3-oxo-pentanoic-acid-alkyl ester(s).
  • Wikipedia.
  • Pearson. (2024).
  • Pearson.
  • Chemistry Steps.
  • Fiveable. Synthesis of β-keto acids Definition.
  • Chemistry LibreTexts. (2024). 23.
  • University of Calgary. Ch21: Acetoacetic esters.
  • Master Organic Chemistry. (2020).
  • ACS Publications. (2021).
  • BenchChem. preventing decarboxylation of beta-keto acids during analysis.
  • RSC Publishing. (2021).

Sources

Technical Support Center: Purification of 4-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers and Drug Development Professionals. This guide is designed to provide expert-level technical support for the unique challenges encountered during the purification of 4-Methyl-3-oxopentanoic acid. As a β-keto acid, this compound presents specific stability and separation issues that require careful consideration. This document offers troubleshooting solutions and foundational knowledge to help you achieve high purity and yield in your experiments.

Part 1: Core Principles & Foundational Knowledge

Understanding the Challenge: The Instability of β-Keto Acids

4-Methyl-3-oxopentanoic acid belongs to the class of β-keto acids, which are notoriously unstable. The primary challenge in its purification is preventing thermal decarboxylation. The presence of a ketone group at the β-position relative to the carboxylic acid facilitates the loss of carbon dioxide (CO₂), especially when heated.[1][2] This degradation pathway proceeds through a six-membered cyclic transition state, leading to the formation of an enol intermediate that quickly tautomerizes to the more stable ketone, 4-methyl-2-pentanone.[1][3]

Understanding this inherent instability is critical, as it informs every decision in the purification process, from solvent selection to the choice of chromatography conditions and storage temperature.

Diagram: The Decarboxylation Pathway

The following diagram illustrates the mechanism of decarboxylation, the primary degradation route for 4-Methyl-3-oxopentanoic acid.

Caption: Mechanism of β-keto acid decarboxylation.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the purification of 4-Methyl-3-oxopentanoic acid.

Q1: My yield is consistently low after purification, and I detect the smell of acetone. What is happening?

A1: This is a classic sign of decarboxylation. The "acetone" smell is likely from the degradation product, 4-methyl-2-pentanone. The β-keto acid structure of your target compound makes it highly susceptible to losing CO₂ when heated.[1][3]

Causality & Solution:

  • Problem: You are likely using excessive heat during solvent removal (rotary evaporation) or during chromatography.

  • Solution:

    • Low-Temperature Rotary Evaporation: Concentrate your fractions under reduced pressure at a bath temperature no higher than 30-35°C.

    • Avoid High Temperatures: Do not heat the compound unnecessarily at any stage. If dissolving for recrystallization, use the minimum heat required.

    • pH Control: The decarboxylation rate is pH-dependent. Acidic conditions can accelerate the process.[1] Maintaining a neutral pH when possible can help improve stability.

Q2: I am running a silica gel column, but my compound is either not eluting or is smearing badly across many fractions.

A2: This is a common issue when purifying acidic compounds on standard silica gel.[4] The acidic protons on the silica surface can interact strongly with your carboxylic acid, leading to irreversible binding or significant band broadening (tailing).

Causality & Solution:

  • Problem: Strong ionic interactions between the carboxylic acid and the silanol groups (Si-OH) of the stationary phase.

  • Solutions:

    • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1% to 1% v/v), to your eluent system. The added acid protonates the silanol groups and your compound, reducing the strong ionic interactions and allowing for much sharper elution.

    • Use a Different Stationary Phase: Consider using a less acidic or end-capped stationary phase. For reverse-phase chromatography (like C18), which is often better for polar molecules, specialized columns designed for polar acidic compounds can offer superior performance.[5]

    • Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. For silica gel, a gradient of ethyl acetate in hexanes is common. The increasing polarity of the mobile phase will more effectively compete for binding sites on the silica, helping to elute your compound.[6]

Q3: My NMR analysis shows my product is pure, but it's an oil. I was expecting a solid. How can I crystallize it?

A3: The physical state of a compound can be highly dependent on trace impurities. While NMR may not detect minor impurities that inhibit crystallization, it is also possible that 4-Methyl-3-oxopentanoic acid is a low-melting solid or a persistent oil at room temperature, especially if any residual solvent is present.

Causality & Solution:

  • Problem: The presence of minor impurities or residual solvent is preventing the formation of a crystal lattice. The compound itself may also have a low melting point.

  • Solution: Recrystallization Protocol

    • Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7][8] Test small amounts in solvents like heptane, diethyl ether, or mixtures thereof.

    • Detailed Protocol:

      • Dissolve the oily product in a minimal amount of a suitable solvent with good solubility (e.g., a small amount of diethyl ether).

      • Slowly add a less-polar "anti-solvent" (e.g., cold heptane) until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

      • Gently warm the mixture until it becomes clear again.

      • Allow the solution to cool slowly to room temperature, then transfer to a freezer at -15°C to -20°C for several hours to induce crystallization.[9]

      • If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites or add a "seed crystal" if available.[7]

    • Drying: Ensure all solvent is removed under high vacuum, as residual solvent can depress the melting point and make the solid appear as an oil.

Q4: How can I effectively remove the unreacted starting materials from my crude product?

A4: The best method depends on the starting materials. Assuming a common synthesis route like the acetoacetic ester synthesis, you might have unreacted esters or alkyl halides. An acid-base liquid-liquid extraction is a powerful first-pass purification step.

Causality & Solution:

  • Problem: Neutral organic impurities (esters, alkyl halides) are mixed with your acidic product.

  • Solution: Acid-Base Extraction Workflow

ExtractionWorkflow cluster_0 Aqueous Layer cluster_1 Organic Layer start Crude Product (in Diethyl Ether) bicarb Wash with sat. NaHCO3 (aq) start->bicarb separate1 Separate Layers bicarb->separate1 aq1 Product as Sodium Salt (Sodium 4-methyl-3-oxopentanoate) separate1->aq1 Product moves to aq. org1 Neutral Impurities (e.g., esters, unreacted substrates) separate1->org1 Impurities stay in org. acidify Acidify with cold 1M HCl to pH ~2-3 aq1->acidify extract Extract with Ethyl Acetate (3x) acidify->extract combine Combine Organic Layers extract->combine dry Dry (Na2SO4), Filter, Concentrate combine->dry final_product Purified Acidic Product dry->final_product discard Discard org1->discard

Caption: Acid-base extraction workflow for purification.

Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Your acidic product will be deprotonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.

  • Separate the layers. Discard the organic layer containing the impurities.

  • Cool the aqueous layer in an ice bath and carefully re-acidify it with cold 1M HCl until the pH is around 2-3. Your product will precipitate out or form an oil.

  • Extract the acidified aqueous layer multiple times with fresh ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure to yield the purified acid.

Part 3: Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for purified 4-Methyl-3-oxopentanoic acid? A: Due to its thermal instability, the compound should be stored at low temperatures. For long-term storage, -20°C or ideally -80°C is recommended to significantly slow down the rate of decarboxylation.[1] Store in a tightly sealed container to prevent moisture absorption, as the compound can be hygroscopic.[9]

Q: Which analytical techniques are best to confirm the purity of my final product? A: A combination of techniques is always best for a comprehensive assessment of purity.[]

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can identify major impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting trace-level impurities and confirming the molecular weight of the target compound. HPLC methods using C18 columns are often suitable for analyzing keto acids.[11]

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups (C=O of the ketone and acid, broad O-H of the acid).

  • Melting Point Analysis: For a solid product, a sharp melting point range close to the literature value indicates high purity.[7]

Q: What are the expected chemical properties of 4-Methyl-3-oxopentanoic acid?

A: Having key physical and chemical data on hand is crucial for planning purification steps.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[12]
Molecular Weight 130.14 g/mol [13]
Functional Groups Carboxylic Acid, Ketone[14]
Key Challenge Susceptible to Decarboxylation[1]

References

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Study.com. (n.d.). Beta-keto acids are unusually unstable and will lose the carboxylate group under certain conditions. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (n.d.). Why are beta ketoacids instable and easily decarboxylate? r/chemistry. Retrieved from [Link]

  • Laskin, J., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds. Science Spotlight - Episode 2. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • JoVE. (2023, April 30). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Retrieved from [Link]

  • Wang, Y., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. National Institutes of Health. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • McArdle, B. (1952). Separation and estimation of blood keto acids by paper chromatography. National Institutes of Health. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Methyl-3-oxopentanoic Acid. Retrieved from [Link]

  • Chem Simplified. (2023, February 20). Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • ResearchGate. (2011). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

  • ACS Publications. (n.d.). A new preparation of ethyl 3-oxo-4-pentenoate: a useful annelating reagent. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Conditions for 4-Methyl-3-oxopentanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the analysis of 4-Methyl-3-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible HPLC results.

Section 1: Analyte Characteristics and Initial Considerations

Before developing an HPLC method, it is crucial to understand the physicochemical properties of the analyte. 4-Methyl-3-oxopentanoic acid, also known as β-ketoisocaproic acid, is a small, polar organic acid. Its structure presents specific challenges for reversed-phase chromatography.

PropertyValue / CharacteristicImplication for HPLC Analysis
Molecular Formula C6H10O3Low molecular weight (~130.14 g/mol ).
Structure CC(C)C(=O)CC(=O)OContains a carboxylic acid and a ketone group.[1][2]
pKa (estimated) ~3.5 - 4.5The carboxylic acid group is weakly acidic. Mobile phase pH control is critical to ensure the analyte is in a single, un-ionized form for consistent retention and good peak shape.[3][4]
logP (predicted) ~0.7Indicates relatively high polarity, which can lead to poor retention on traditional C18 columns.[1]
UV Absorbance Weak n→π* transitionThe isolated ketone's carbonyl group is the primary chromophore, expected to have a weak absorbance maximum (λmax) around 270-300 nm.[5] The carboxylic acid group does not absorb significantly in the typical UV range.
Stability Prone to DecarboxylationBeta-keto acids are susceptible to degradation (loss of CO2), especially when heated.[4] This necessitates care during sample preparation and storage.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of 4-Methyl-3-oxopentanoic acid and similar organic acids.

Q1: Why is my peak for 4-Methyl-3-oxopentanoic acid showing significant tailing?

Answer: Peak tailing for acidic compounds is a frequent problem in reversed-phase HPLC and typically stems from secondary interactions between the analyte and the stationary phase.[3]

  • Causality: The primary cause is the interaction of the negatively charged carboxylate group (when deprotonated) with residual silanol groups (-Si-OH) on the surface of silica-based stationary phases.[3] These silanols can act as secondary ion-exchange sites, leading to a mixed-mode retention mechanism that results in tailing peaks.

  • Troubleshooting Workflow:

    G start Peak Tailing Observed check_ph Is Mobile Phase pH >= 2 units below pKa (~3.5)? start->check_ph adjust_ph Action: Lower Mobile Phase pH to 2.5 using a buffer (e.g., phosphate or formate). check_ph->adjust_ph No check_column Are you using a standard C18 column? check_ph->check_column Yes success Peak Shape Improved adjust_ph->success change_column Action: Switch to an end-capped, polar-embedded, or polymer-based column. check_column->change_column Yes overload Is the peak shape better at lower concentrations? check_column->overload No change_column->success reduce_load Action: Reduce injection volume or sample concentration. overload->reduce_load Yes overload->success No, problem persists reduce_load->success

    Caption: Troubleshooting decision tree for peak tailing.

Q2: My analyte has very poor or no retention on a C18 column. What can I do?

Answer: This is expected for a polar compound like 4-Methyl-3-oxopentanoic acid. The low hydrophobicity (logP ~0.7) results in weak interaction with the nonpolar C18 stationary phase.

  • Solutions:

    • Use a 100% Aqueous Mobile Phase: To maximize retention, minimize the organic solvent content. However, this can cause "phase collapse" on traditional C18 columns. It is essential to use an aqueous-compatible column (e.g., polar-embedded or AQ-type).[6]

    • Employ a Different Stationary Phase:

      • Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain, which prevents phase collapse and provides alternative selectivity for polar analytes.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[6] It uses a polar stationary phase (like bare silica or a zwitterionic phase) with a high-organic, low-aqueous mobile phase. The elution order is typically the reverse of reversed-phase.

    • Increase Analyte Hydrophobicity (Derivatization): While this adds a step, derivatizing the carboxylic acid can significantly increase retention and improve detection. This is a common strategy, especially for LC-MS analysis.

Q3: I'm seeing a noisy or drifting baseline. What are the likely causes?

Answer: An unstable baseline can compromise sensitivity and integration accuracy. The causes can be chemical or instrumental.

  • Chemical Causes:

    • Poorly Mixed or Degassed Mobile Phase: Ensure solvents are thoroughly mixed and degassed to prevent bubble formation in the pump or detector.[3][7]

    • Contaminated Solvents: Use high-purity, HPLC-grade solvents and reagents to avoid introducing impurities that can cause baseline noise.[3]

    • Lack of Equilibration: The column, especially for HILIC or ion-pairing methods, requires sufficient time to equilibrate with the mobile phase. A drifting baseline is a classic sign of an unequilibrated column.[3]

  • Instrumental Causes:

    • Pump Issues: Leaks or failing pump seals can cause pressure fluctuations that manifest as baseline noise.[8]

    • Detector Lamp Failure: An aging detector lamp can lead to decreased energy and increased noise.[7]

    • Flow Cell Contamination: A dirty flow cell can cause both noise and drift. Flush the system with a strong solvent to clean it.[7]

Q4: My analyte appears as a split or broad peak, even with proper pH control. What else could be the issue?

Answer: Beyond secondary silanol interactions, other phenomena can lead to poor peak shape.

  • Keto-Enol Tautomerism: Beta-keto acids can exist in equilibrium with their enol form. If the interconversion is slow on the chromatographic timescale, it can lead to peak broadening or splitting.

    • Solution: Increasing the column temperature can sometimes accelerate the interconversion, causing the two forms to elute as a single, sharper peak.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., high percentage of organic solvent), it can cause peak distortion.[3]

    • Solution: Ideally, dissolve the sample in the mobile phase itself or in a weaker solvent.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample.

Section 3: Recommended Protocols and Starting Conditions

Protocol 1: Initial Method Development using Reversed-Phase HPLC

This protocol provides a robust starting point for the analysis.

1. Analyte & Standard Preparation:

  • Prepare a stock solution of 4-Methyl-3-oxopentanoic acid in a 50:50 mixture of water and acetonitrile.

  • Prepare working standards by diluting the stock solution with the mobile phase.

  • Note on Stability: Due to the potential for decarboxylation, prepare fresh standards daily and keep samples cool (4°C) in the autosampler.[4]

2. HPLC System & Conditions:

ParameterRecommended Starting ConditionRationale & Key Considerations
Column Polar-embedded C18 (e.g., Agilent Polaris C18-A) or Aqueous C18 (AQ-type), 150 x 4.6 mm, 3.5 µmResists phase collapse with highly aqueous mobile phases and offers better retention for polar analytes.[6]
Mobile Phase A 20 mM Potassium Phosphate in Water, pH adjusted to 2.5 with Phosphoric AcidLow pH ensures the carboxylic acid is fully protonated (neutral), preventing ionic interactions and peak tailing.[3] A buffer is essential for pH stability.
Mobile Phase B AcetonitrileA common organic modifier. Methanol is an alternative and can offer different selectivity.
Gradient 5% B for 2 min, ramp to 50% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 5 min.Start with a shallow gradient to scout for the analyte's retention time. Adjust as needed.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility. Can be increased (e.g., to 40-50°C) to potentially improve peak shape if tautomerism is an issue.
Detector UV-Vis DetectorWavelength: 275 nm (for n→π* transition of the ketone). A full UV scan of a concentrated standard is recommended to determine the optimal wavelength.
Injection Volume 10 µLAdjust based on analyte concentration and detector sensitivity.

3. Optimization Workflow:

Caption: Workflow for HPLC method optimization.

Section 4: Alternative & Advanced Methods

Hydrophilic Interaction Liquid Chromatography (HILIC)

For very poor retention in reversed-phase, HILIC is a powerful alternative.

  • Principle: HILIC separates compounds based on their partitioning between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[6]

  • Typical Conditions:

    • Column: Bare silica, zwitterionic, or amide-bonded phase.

    • Mobile Phase: High concentration of acetonitrile (e.g., 95-80%) with an aqueous buffer (e.g., ammonium formate or ammonium acetate).

LC-MS/MS Analysis

For high sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the preferred method.

  • Considerations:

    • Ionization: Electrospray ionization (ESI) in negative mode is typically used for acidic compounds.

    • Derivatization: While direct analysis is possible, derivatization of the carboxylic acid is often employed to enhance retention on reversed-phase columns and improve ionization efficiency.[9][10]

    • Mobile Phase: Volatile buffers like formic acid or ammonium formate are required to be compatible with MS detection.

References

  • BenchChem Technical Support Team. (2025). common HPLC problems and solutions for organic acid analysis. BenchChem.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Anonymous. HPLC Troubleshooting Guide.
  • ResearchGate. (2014). Can anyone help with a problem with organic acid analysis using HPLC?.
  • Semantic Scholar. (2016). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study.
  • BenchChem. (2025). preventing decarboxylation of beta-keto acids during analysis.
  • Smolecule. 2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester.
  • The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls.
  • ResearchGate. (2012).
  • ACS Publications. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids.
  • Anonymous. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY.
  • ResearchGate. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study.
  • PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • NIST. Pentanoic acid, 4-methyl-3-oxo-, ethyl ester.
  • National Center for Biotechnology Information. 4-Methyl-3-oxopentanoic acid. PubChem.
  • EMBL-EBI. (2024). 4-methyl-3-oxopentanoic acid (CHEBI:29024).
  • Semantic Scholar. (2012).
  • National Center for Biotechnology Information. 4-Hydroxy-4-methyl-3-oxopentanoic acid. PubChem.
  • Pharmaffiliates. CAS No : 5650-76-0 | Product Name : 4-Methyl-3-oxopentanoic Acid.
  • BLD Pharm. 5650-76-0|4-Methyl-3-oxopentanoic acid.
  • Chromatography Forum. (2013). HPLC method development for aldehydes and ketones.
  • National Center for Biotechnology Information.

Sources

Technical Support Center: Preventing Degradation of 4-Methyl-3-oxopentanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-3-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this valuable compound in solution. Here, you will find comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples, leading to more accurate and reproducible experimental outcomes.

Introduction

4-Methyl-3-oxopentanoic acid, a branched-chain beta-keto acid, is a key chemical intermediate in various synthetic pathways.[1][2] However, like other β-keto acids, it is susceptible to degradation, primarily through decarboxylation.[3][4][5] This inherent instability can pose significant challenges during experimental procedures and storage, potentially leading to inaccurate results and compromised product quality. This guide provides a thorough understanding of the degradation mechanisms and offers practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-Methyl-3-oxopentanoic acid?

The main degradation pathway for 4-Methyl-3-oxopentanoic acid, a β-keto acid, is decarboxylation.[3] This reaction involves the loss of the carboxyl group as carbon dioxide (CO2), particularly when heated.[4][6] The mechanism proceeds through a cyclic six-membered transition state, leading to the formation of an enol intermediate that subsequently tautomerizes to a more stable ketone.[5][7]

Q2: What are the key factors that influence the stability of 4-Methyl-3-oxopentanoic acid in solution?

Several factors can significantly impact the stability of 4-Methyl-3-oxopentanoic acid in solution:

  • Temperature: Elevated temperatures accelerate the rate of decarboxylation.[3][8]

  • pH: The stability of β-keto acids is pH-dependent. Acidic conditions promote the protonated form, which is more susceptible to decarboxylation, while neutral to slightly alkaline conditions favor the more stable deprotonated carboxylate anion.[3]

  • Solvent: The choice of solvent can influence the equilibrium between the keto and enol tautomers, which can affect stability.[9][10]

  • Presence of Metal Ions: Certain metal ions can catalyze the degradation of keto acids.[8]

Q3: How should I store solutions of 4-Methyl-3-oxopentanoic acid to minimize degradation?

To ensure the long-term stability of 4-Methyl-3-oxopentanoic acid solutions, it is crucial to control the storage conditions. Based on studies of similar β-keto acids, storage at ultra-low temperatures is highly recommended.[3]

Storage TemperatureExpected Stability
Room TemperatureProne to rapid degradation.
4°CShort-term storage (hours to a few days) may be acceptable, but degradation is still likely.
-20°CSignificant degradation can occur within a week.[3]
-80°CThis is the recommended temperature for long-term storage to significantly slow down the degradation process.[3]

A supplier of 4-Methyl-3-oxopentanoic acid recommends storage at 2-8°C, likely for the solid compound.[11] However, for solutions, colder temperatures are advisable.

Q4: Can the choice of solvent impact the stability of 4-Methyl-3-oxopentanoic acid?

Yes, the solvent can influence the keto-enol tautomerism, which in turn can affect the degradation rate.[9][12] Polar solvents tend to stabilize the generally more stable keto form.[9] For experimental work, it is advisable to use high-purity, degassed solvents to minimize potential contaminants that could catalyze degradation.

Troubleshooting Guide

This section addresses common issues encountered when working with 4-Methyl-3-oxopentanoic acid and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or inconsistent analytical signal (e.g., in HPLC or GC-MS) Analyte Degradation: The compound is degrading in the sample vial, during sample preparation, or in the instrument.• Prepare samples fresh and analyze them as quickly as possible.• Use a cooled autosampler if available.[3]• For GC-MS, derivatization is often necessary to increase thermal stability and volatility.[3]
Inappropriate pH: The pH of the sample or mobile phase is promoting decarboxylation.• Adjust the pH of your solutions to a neutral or slightly alkaline range (pH 7-8).• Buffer your mobile phase if using HPLC.
Appearance of unexpected peaks in chromatograms Degradation Products: The new peaks correspond to the degradation products of 4-Methyl-3-oxopentanoic acid.• Confirm the identity of the degradation products using mass spectrometry (MS). The expected primary degradation product is 4-methyl-2-pentanone.• Implement the stability-enhancing measures outlined in this guide.
Poor reproducibility of experimental results Inconsistent Sample Handling: Variations in storage time, temperature, or pH between sample preparations.• Standardize your entire workflow, from sample thawing to analysis.• Prepare a batch of stock solution under optimal conditions and aliquot for single use to avoid repeated freeze-thaw cycles.
Contaminated Solvents or Reagents: Presence of metal ions or other impurities that catalyze degradation.• Use high-purity solvents and reagents.• Consider adding a chelating agent like EDTA to your buffers if metal ion contamination is suspected and it does not interfere with your experiment.[8]
Visualizing the Degradation Pathway

The primary degradation pathway for 4-Methyl-3-oxopentanoic acid is decarboxylation, which is facilitated by a cyclic transition state.

G cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis storage Store aliquots at -80°C thaw Thaw sample on ice storage->thaw dilute Perform dilutions in pre-chilled buffer (pH 7-7.5) thaw->dilute derivatize Derivatize if necessary (for GC-MS) dilute->derivatize Optional autosampler Use cooled autosampler (e.g., 4°C) dilute->autosampler derivatize->autosampler inject Inject immediately autosampler->inject

Caption: Recommended workflow for handling 4-Methyl-3-oxopentanoic acid samples.

By implementing these guidelines and protocols, researchers can significantly improve the stability of 4-Methyl-3-oxopentanoic acid in solution, leading to more reliable and accurate experimental data.

References

  • JoVE. (2023, April 30). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • askIITians. (2014, November 16). Explain in detail about the factors affecting keto enol tautomerism. [Link]

  • Quora. (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism?[Link]

  • Pharmaffiliates. (n.d.). 4-Methyl-3-oxopentanoic Acid. [Link]

  • ResearchGate. (1983, January). Synthesis and properties of the α-keto acids. [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. [Link]

  • ACS Publications. (n.d.). THE KETONIC DECOMPOSITION OF BETA-KETO CARBOXYLIC ACIDS. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-oxo-pentanoate, 98%. [Link]

  • Autech. (n.d.). Exploring 4-Methyl-3-oxopentanoic Acid Anilide: Properties and Applications. [Link]

  • Semantic Scholar. (n.d.). THE KETONIC DECOMPOSITION OF BETA-KETO CARBOXYLIC ACIDS. [Link]

  • ACS Publications. (n.d.). The Decarboxylation of β-Keto Acids. II. An Investigation of the Bredt Rule in Bicyclo[3.2.1]octane Systems. [Link]

  • Chemsrc. (2025, August 27). 4-methyl-3-oxopentanoic acid. [Link]

  • Autech. (2025, March 5). Methyl 4-methyl-3-oxopentanoate: A Versatile Chemical Compound. [Link]

  • YouTube. (2011, September 22). Decarboxylation of beta-Carbonyl Acids. [Link]

  • PubChem. (n.d.). 4-Methyl-3-oxopentanoic acid. [Link]

  • EMBL-EBI. (n.d.). 4-methyl-3-oxopentanoic acid (CHEBI:29024). [Link]

  • PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. [Link]

  • Pharmaffiliates. (n.d.). Methyl 4-methyl-3-oxopentanoate. [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. [Link]

Sources

Technical Support Center: Troubleshooting Poor Cell Viability with 4-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for experiments involving 4-Methyl-3-oxopentanoic acid. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to help you navigate challenges and achieve robust, reproducible results. This guide is structured as a series of frequently asked questions that directly address common issues, particularly poor cell viability, that researchers may encounter.

Compound Overview: 4-Methyl-3-oxopentanoic Acid

4-Methyl-3-oxopentanoic acid, also known as β-Ketoisocaproic acid, is a branched-chain keto acid.[1][2] In biological systems, it serves as an intermediate in the metabolism of the essential amino acid leucine.[1] Its structure places it within the broader family of ketone bodies, which are pivotal alternative energy sources and signaling molecules in mammalian physiology.[3] While ketone bodies like beta-hydroxybutyrate (β-HB) are often associated with protective cellular effects, the introduction of any exogenous small molecule into a cell culture system requires careful optimization to avoid unintended cytotoxicity.

Frequently Asked Questions & Troubleshooting Guides
Q1: My cells are showing poor viability or dying after treatment with 4-Methyl-3-oxopentanoic acid. Is this an expected outcome?

This is a common and critical observation when working with a new small molecule. While not always "expected," it is a potential outcome that must be systematically investigated. The viability of your cells post-treatment is dependent on several factors:

  • Concentration-Dependent Effects: Virtually any compound can become toxic at high enough concentrations. The primary goal is to find a therapeutic or experimental window where the desired biological effect is observed without significant cell death. Some ketone bodies have been shown to inhibit the proliferation of cancer cells in a dose-dependent manner while not affecting normal cells.[4] However, this selectivity and the threshold for general cytotoxicity can vary dramatically between cell lines.

  • Cell Line Specific Sensitivity: Different cell lines have unique metabolic profiles and sensitivities. A concentration that is benign to one cell line (e.g., a primary hepatocyte) could be cytotoxic to another (e.g., a cancer cell line or a sensitive neuronal line).[5]

  • Compound Purity and Stability: Impurities from synthesis or degradation products from improper storage can introduce unexpected toxicity.

  • Underlying Mechanism: As a metabolic intermediate, introducing high levels of 4-Methyl-3-oxopentanoic acid could potentially overload downstream metabolic pathways or alter the cellular redox state. For instance, the related ketone body acetoacetate has been observed to increase reactive oxygen species (ROS) in certain cell types, which can lead to oxidative stress and cell death.[3]

Your first step is not to assume the compound is unusable, but to determine its specific cytotoxic profile in your experimental model. This is achieved by performing a dose-response analysis to determine the EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values.

Q2: What is the recommended starting concentration for 4-Methyl-3-oxopentanoic acid in my cell culture experiments?

There is no universal starting concentration. The optimal concentration is highly dependent on your specific cell line and experimental endpoint. Therefore, a dose-response experiment is mandatory to determine the appropriate concentration range for your studies.

A logical approach is to test a wide range of concentrations, typically spanning several orders of magnitude. For a compound like this, starting with a high concentration in the millimolar (mM) range and performing serial dilutions down to the micromolar (µM) range is a robust strategy. Studies with other ketone bodies have explored concentrations from low µM to >40 mM.[4]

Experimental Protocol: Dose-Response Curve Setup

This protocol outlines a standard method using a 96-well plate and a colorimetric viability assay like MTT.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase at the time of treatment.[6] Allow cells to adhere and recover for 24 hours.

  • Compound Preparation: Prepare a 2X concentrated stock of your highest desired concentration of 4-Methyl-3-oxopentanoic acid in your complete cell culture medium.

  • Serial Dilutions: Perform serial dilutions across the plate to create a concentration gradient.

  • Treatment: Carefully remove the old medium from the cells and add the medium containing the various concentrations of your compound. Be sure to include "untreated" and "vehicle control" wells.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.[5]

Data Presentation: Example Dose-Response Plate Layout

Well RowsCol 1-3Col 4Col 5Col 6Col 7Col 8Col 9Col 10Col 11Col 12
A-C Vehicle Control10 µM25 µM50 µM100 µM250 µM500 µM1 mM5 mM10 mM
D-F Untreated10 µM25 µM50 µM100 µM250 µM500 µM1 mM5 mM10 mM
G-H Media Only

This table represents a typical layout with triplicate wells for robust statistical analysis.

Q3: How should I properly dissolve and prepare 4-Methyl-3-oxopentanoic acid for my experiments?

Improper solubilization is a frequent source of experimental variability and can be mistaken for compound-induced cytotoxicity.[7]

Step-by-Step Preparation Protocol:

  • Choose the Right Solvent: The first step is to determine the best solvent. While 4-Methyl-3-oxopentanoic acid is an acid and should have some solubility in aqueous buffers like PBS or directly in culture medium, using a sterile, high-purity solvent to create a concentrated stock is best practice.

    • Primary Recommendation: Start with Dimethyl Sulfoxide (DMSO). It is a powerful solvent for most small molecules used in cell culture.[7]

    • Alternative: If your experimental system is intolerant to DMSO, you can attempt to dissolve the compound in sterile PBS. You may need to adjust the pH to 7.2-7.4 to fully dissolve the acidic form.

  • Prepare a High-Concentration Stock Solution:

    • Calculate the amount of compound needed to make a highly concentrated stock solution (e.g., 100 mM or 1 M) in your chosen solvent. Preparing a high-concentration stock minimizes the volume of solvent added to your final culture, reducing the risk of solvent toxicity.[7]

    • For example, to make 1 mL of a 100 mM stock of 4-Methyl-3-oxopentanoic acid (Molar Mass: 130.14 g/mol ), you would dissolve 13.01 mg in 1 mL of DMSO.

  • Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, gentle warming in a 37°C water bath can aid dissolution. Ensure no precipitate is visible.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube. This is critical to prevent bacterial or fungal contamination.[8]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.

  • Preparing Working Solutions: Dilute your stock solution directly into pre-warmed complete culture medium immediately before adding it to your cells. Never add a cold, concentrated stock directly to cells. Perform a final dilution step to achieve your target concentration. For example, to make a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).

Critical Consideration: Solvent Toxicity Always run a vehicle control . This means treating a set of cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment. If the vehicle control shows toxicity, you must reduce the final solvent concentration, which may require creating a more concentrated stock solution. Typically, DMSO concentrations should be kept below 0.5% (v/v).

Q4: I've optimized the concentration, but cell viability is still poor. Could other aspects of my experimental setup be the cause?

Absolutely. If you've ruled out direct, high-dose toxicity, the next step is to scrutinize your overall cell culture and experimental workflow. Seemingly minor details can have a significant impact on cell health.[9][10]

Troubleshooting Workflow: Experimental & Environmental Factors

A logical workflow for troubleshooting poor cell viability.

Key Areas to Investigate:

  • Cell Health and Confluency: Only use cells that are healthy, showing normal morphology, and are in the logarithmic phase of growth. Over-confluent or stressed cells are highly susceptible to any additional insult.[6][11]

  • Basal Media and Serum: Ensure your media is not expired and has been stored correctly. Some small molecules can bind to proteins in fetal bovine serum (FBS), reducing their effective concentration or, conversely, creating toxic complexes. Consider testing your compound in reduced-serum or serum-free media if your cell line can tolerate it.[12]

  • Incubator Environment: Inconsistent temperature or CO₂ levels can cause significant cellular stress, amplifying the toxic effects of a compound.[9] Ensure your incubator is properly calibrated and maintained.

  • Contamination: Low-level, non-obvious contamination, particularly from mycoplasma, can severely alter cellular metabolism and response to stimuli. Regular testing for mycoplasma is a cornerstone of good cell culture practice.[8]

  • pH of Culture Medium: The addition of an acidic compound like 4-Methyl-3-oxopentanoic acid, especially at high millimolar concentrations, could potentially lower the pH of your culture medium outside the optimal physiological range (typically 7.2-7.4).[12] Check the pH of the medium after adding the compound. If a significant shift occurs, you may need to buffer your medium with HEPES or adjust the compound's pH before addition.

Q5: How can I design a definitive experiment to systematically identify the source of cytotoxicity?

To conclusively determine the cause of poor cell viability, you need a multi-factorial experiment that includes all the necessary controls. The following workflow combines a dose-response and time-course analysis.

Systematic Troubleshooting Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Incubation cluster_analysis Phase 3: Analysis A Seed Cells in 96-well Plates (Optimal Density) D Treat Cells According to Plate Map (Compound, Vehicle, Untreated) A->D B Prepare Serial Dilutions of Compound (e.g., 10 mM to 1 µM) B->D C Prepare Vehicle Control (Highest DMSO %) C->D E Incubate Plates for Different Durations (Plate 1: 24h, Plate 2: 48h, Plate 3: 72h) D->E F Assess Viability (MTT/MTS Assay) Read Absorbance E->F G Microscopic Examination (Note Morphology Changes) E->G H Analyze Data: - Plot Dose-Response Curves - Compare to Vehicle Control - Determine IC50 at each time point F->H G->H

A comprehensive experimental workflow to define toxicity.

Detailed Steps for the Workflow:

  • Preparation (Phase 1):

    • Seed three identical 96-well plates with your cells.

    • Prepare a master plate or tubes with serial dilutions of 4-Methyl-3-oxopentanoic acid in complete medium. Also prepare a vehicle control medium.

  • Execution (Phase 2):

    • Treat all three plates simultaneously.

    • Return the plates to the incubator. You will analyze one plate at 24 hours, the second at 48 hours, and the third at 72 hours. This time-course analysis will reveal if the cytotoxicity is acute or develops over time.

  • Analysis (Phase 3):

    • At each time point, before adding the viability reagent, carefully examine the cells under a microscope. Note any changes in morphology, such as cell rounding, detachment, or the presence of debris.

    • Perform your viability assay and read the plate.

    • Plot the results as % Viability vs. Log[Concentration]. This will give you a clear picture of the dose-response relationship at each time point and allow you to calculate a precise IC50 value.

By comparing the viability of compound-treated cells to both untreated and vehicle-treated cells, you can definitively determine if the observed effect is due to the compound itself, the solvent, or another experimental artifact.

References
  • Puchalska, P., & Crawford, P. A. (2021). Ketone bodies in cell physiology and cancer. American Journal of Physiology-Cell Physiology, 322(4), C591-C603. [Link]

  • Bocompharm. (2025). Methyl 4-methyl-3-oxopentanoate: A Versatile Chemical Compound. Bocompharm. [Link]

  • Wikipedia. (n.d.). β-Ketoisocaproic acid. Wikipedia. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. [Link]

  • Scheck, A. C., et al. (2023). Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Effect of anticancer-agents on ketone body-treated cells. ResearchGate. [Link]

  • Bocompharm. (n.d.). Exploring 4-Methyl-3-oxopentanoic Acid Anilide: Properties and Applications. Bocompharm. [Link]

  • DDW. (2025). Keto diet-linked metabolite may boost the effectiveness of CAR-T cancer therapy, study finds. Drug Discovery World. [Link]

  • Dahlin, A., et al. (2021). Mechanism of Action of Ketogenic Diet Treatment: Impact of Decanoic Acid and Beta—Hydroxybutyrate on Sirtuins and Energy Metabolism in Hippocampal Murine Neurons. MDPI. [Link]

  • REPROCELL. (n.d.). Video: Using Small Molecules For Stem Cell Research. REPROCELL. [Link]

  • JoVE. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. Journal of Visualized Experiments. [Link]

  • PubMed Central. (n.d.). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. National Institutes of Health. [Link]

  • PubChem. (n.d.). 4-Methyl-3-oxopentanoic acid. National Institutes of Health. [Link]

  • PubChem. (n.d.). 4-Methyl-3-oxopentanoate. National Institutes of Health. [Link]

  • VistaLab Technologies. (2022). 8 Ways to Optimize Cell Cultures. VistaLab Technologies. [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wikidata. (n.d.). 4-methyl-3-oxopentanoic acid. Wikidata. [Link]

  • National Institutes of Health. (n.d.). Cell culture and cell analysis. NCBI Bookshelf. [Link]

  • Drug Discovery and Development. (2016). Avoiding Contamination in Cell Cultures. Drug Discovery and Development. [Link]

  • PubChem. (n.d.). 4-Hydroxy-4-methyl-3-oxopentanoic acid. National Institutes of Health. [Link]

  • MDPI. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. MDPI. [Link]

  • Cell and Gene. (2021). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Cell and Gene. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Pharmaffiliates. (n.d.). 4-Methyl-3-oxopentanoic Acid. Pharmaffiliates. [Link]

  • Chemsrc. (2025). 4-methyl-3-oxopentanoic acid. Chemsrc. [Link]

  • EMBL-EBI. (n.d.). 4-methyl-3-oxopentanoic acid. EMBL-EBI. [Link]

  • PubMed Central. (n.d.). In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. National Institutes of Health. [Link]

  • MDPI. (2023). The Effect of Oleanolic Acid and Its Four New Semisynthetic Derivatives on Human MeWo and A375 Melanoma Cell Lines. MDPI. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing for 4-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chromatography Division

Welcome to the technical support guide for resolving chromatographic issues with 4-Methyl-3-oxopentanoic acid. This document provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to help you diagnose and solve the common problem of peak tailing. As a polar keto-acid, this analyte presents unique challenges that require a systematic and chemically-informed approach to method development.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles behind the peak tailing observed with 4-Methyl-3-oxopentanoic acid.

Q1: What are the primary reasons my peak for 4-Methyl-3-oxopentanoic acid is tailing?

Peak tailing for this analyte typically stems from multiple, simultaneous retention mechanisms occurring on the column.[1] The ideal chromatographic separation relies on a single, uniform interaction (hydrophobic interaction in reversed-phase). When secondary, undesirable interactions occur, some analyte molecules are retained longer, causing the peak to tail. For 4-Methyl-3-oxopentanoic acid, the main culprits are:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the silica surface of the stationary phase can interact with your polar analyte.[2]

  • Chelation with Trace Metals: The β-keto acid structure of your molecule makes it an effective chelating agent for trace metal contaminants within the silica matrix or from system hardware (e.g., stainless steel frits).[3][4] This strong interaction is a significant cause of tailing.

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the analyte's pKa (estimated to be ~4.5), the molecule will exist in both its neutral (protonated) and anionic (deprotonated) forms.[5] These two forms have different affinities for the stationary phase, leading to a distorted, tailing peak.[6][7]

Q2: How exactly does mobile phase pH control the peak shape for an acidic analyte like this?

Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[8] The key is the concept of ion suppression .

  • Analyte State: 4-Methyl-3-oxopentanoic acid is a carboxylic acid. At a pH well below its pKa, it is fully protonated (R-COOH) and electrically neutral. At a pH above its pKa, it is deprotonated (R-COO⁻) and carries a negative charge.

  • Retention Behavior: In its neutral form, the analyte is more hydrophobic and interacts well with the C18 stationary phase, leading to good retention.[9] In its anionic form, it is more polar and has less affinity for the stationary phase, resulting in earlier elution.[8]

  • The "Tailing Zone": When the mobile phase pH is within ~1.5 pH units of the analyte's pKa, a mixture of both forms exists.[5][10] The constant shifting between these two states on the column causes significant peak broadening and tailing.

  • The Solution: To achieve a sharp, symmetrical peak, you must force the analyte into a single ionic state. For an acid in reversed-phase, this is best achieved by lowering the mobile phase pH to at least 2 units below the pKa (e.g., pH 2.5).[11] This ensures the analyte is fully protonated (ion-suppressed), promoting a single, consistent hydrophobic retention mechanism.[4]

Q3: I'm using a modern, end-capped column. Why would silanol groups still be a problem?

Even on high-quality, end-capped columns, some residual silanol groups are unavoidable due to steric hindrance during the manufacturing process.[1][12] These silanols come in different forms, with free silanols being the most acidic and problematic.[1] While end-capping significantly reduces their number, it doesn't eliminate them.[12] These remaining active sites can still engage in hydrogen bonding with the polar ketone and carboxylic acid groups of your analyte, creating a secondary retention mechanism that contributes to peak tailing.[13] Using columns packed with high-purity Type B silica, which has lower metal content and less acidic silanols, is a crucial first step in minimizing these effects.[1]

Q4: Could my HPLC system hardware be contributing to the peak tailing?

Absolutely. This is known as the extra-column effect . Peak broadening and tailing can be introduced by any non-ideal volume within the flow path outside of the column itself.[6] Key areas to check include:

  • Tubing: Excessively long or wide-bore tubing between the injector, column, and detector.[3]

  • Fittings: Improperly seated ferrules or the use of mismatched fittings that create small voids (dead volumes).[2]

  • Detector Flow Cell: Using a flow cell with a volume that is too large for the peak volumes being generated, particularly in UHPLC.

Section 2: Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve peak tailing for 4-Methyl-3-oxopentanoic acid. Start with the simplest checks and proceed to method modifications.

Workflow: From Initial Assessment to Final Optimization

Caption: A step-by-step troubleshooting workflow for peak tailing.

Step 1: Initial System & Sample Assessment (The Non-Chemical Checks)

Before modifying your method chemistry, rule out common system-level and sample-related issues.

  • Check for Extra-Column Volume: Ensure all tubing is as short and narrow-bore as possible. Verify that all fittings are correctly installed and tightened to prevent dead volume.[3] See Protocol 2 for a diagnostic test.

  • Test for Column Overload: Prepare a sample that is 10-fold more dilute than your current sample. If the peak shape improves significantly, you are likely experiencing mass overload.[14] Reduce your sample concentration or injection volume.

  • Verify Mobile Phase Preparation: Inconsistently prepared mobile phases, especially buffered ones, can cause fluctuating retention times and poor peak shapes. Always measure pH on the aqueous portion before mixing with the organic solvent.[4]

Step 2: Addressing Chemical Interactions via Mobile Phase Optimization

This is the most critical step for an ionizable, chelating analyte.

  • Primary Strategy: Implement Ion Suppression: The goal is to force your analyte into a single, neutral state.

    • Action: Adjust your mobile phase to a pH between 2.5 and 3.0. This is well below the estimated pKa of the carboxylic acid group, ensuring it remains fully protonated (neutral).[4][11]

    • How: The simplest way to achieve this is by adding 0.1% (v/v) of an acid modifier to your aqueous mobile phase component.

      • Formic Acid: Excellent for LC-MS compatibility and generally effective.[14]

      • Trifluoroacetic Acid (TFA): A stronger acid that is also very effective at masking silanol interactions but can cause ion suppression in MS detectors.[15]

    • Rationale: By neutralizing the analyte, you enhance its hydrophobicity, leading to more predictable retention on a C18 column and eliminating the peak distortion caused by mixed ionic states.[9] This low pH also protonates the surface silanol groups, reducing their ability to interact with the analyte.[12][16]

Step 3: Evaluating and Optimizing the Stationary Phase

If pH optimization alone is insufficient, the interaction with the stationary phase itself is the likely problem.

  • Use a High-Quality Column: Ensure you are using a modern column packed with high-purity, Type B silica and robust end-capping. These columns have lower trace metal content and fewer active silanols, inherently reducing the sites for unwanted secondary interactions.[1]

  • Consider Alternative Stationary Phases: If tailing persists on a standard C18, the polarity of your analyte may warrant a different column chemistry.

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This helps to shield residual silanols and provides alternative selectivity for polar compounds.[6]

    • Phenyl Phases (e.g., Phenyl-Hexyl): These phases can offer unique selectivity for compounds with polar functional groups and are resistant to dewetting in highly aqueous mobile phases.[17]

  • Evaluate Metal-Free Systems: The beta-keto acid moiety is a strong metal chelator. Interactions with stainless steel components in the HPLC system (especially the column frit) can cause tailing.[3] If this is suspected, using columns with PEEK-lined hardware or specialized columns designed to minimize metal interactions (e.g., Waters MaxPeak Premier columns) can dramatically improve peak shape.[18]

Section 3: Key Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol details the steps to find the optimal mobile phase pH for ion suppression.

  • Objective: To demonstrate the effect of pH on the peak shape of 4-Methyl-3-oxopentanoic acid and identify a pH that provides optimal symmetry.

  • Materials:

    • Your HPLC system and column (e.g., C18, 2.7 µm, 4.6 x 100 mm).

    • Mobile Phase A1: Water with 0.1% Formic Acid (pH ~2.7).

    • Mobile Phase A2: 10 mM Ammonium Acetate in Water, pH 4.5 (near the pKa).

    • Mobile Phase A3: 10 mM Ammonium Acetate in Water, pH 6.5 (analyte fully ionized).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Analyte standard prepared in a 90:10 Water:Organic mix.

  • Methodology:

    • Equilibrate the column with your standard gradient (e.g., 5-95% B over 10 minutes) using Mobile Phase A2 (pH 4.5).

    • Inject the analyte standard and record the chromatogram. Note the peak tailing factor.

    • Thoroughly flush the system and re-equilibrate with the same gradient method, but using Mobile Phase A1 (0.1% Formic Acid).

    • Inject the analyte standard and record the chromatogram.

    • (Optional) Repeat the process using Mobile Phase A3 (pH 6.5) to observe the behavior when the analyte is fully ionized.

  • Expected Outcome: You should observe a significant improvement in peak symmetry (a tailing factor closer to 1.0) when using the low pH mobile phase (A1). The peak at pH 4.5 will likely be broad and tailing, while the peak at pH 6.5 may be sharper than at 4.5 but elute very early with poor retention. This experiment validates that ion suppression is the key to good peak shape.

Protocol 2: Diagnosing Extra-Column Volume

  • Objective: To determine if system dead volume is contributing significantly to peak broadening.

  • Methodology:

    • Replace your analytical column with a zero-dead-volume union (e.g., a ZDV union).

    • Set the mobile phase to your typical starting conditions (e.g., 95% A, 5% B) at a standard flow rate (e.g., 0.5 mL/min).

    • Set the detector to acquire data.

    • Inject a very small volume (e.g., 0.2 µL) of a concentrated tracer compound (e.g., Uracil or Acetone).

    • Observe the resulting peak.

  • Interpretation: In a perfectly optimized system, the peak should be extremely sharp and narrow. If you observe a broad or tailing peak, it is a direct indication of significant extra-column volume in your system. Check all fittings and tubing between the injector and detector.[3]

Section 4: Summary of Troubleshooting Strategies
Symptom Probable Cause(s) Recommended Solution(s)
Severe Peak Tailing Mobile phase pH is near the analyte's pKa (~4.5).Primary Action: Lower mobile phase pH to 2.5-3.0 using 0.1% formic acid or TFA.[4]
Moderate Tailing at Low pH Secondary interactions with residual silanols or trace metals.Use a modern, high-purity, fully end-capped column.[14] Consider columns with alternative chemistry (polar-embedded) or PEEK-lined hardware.[6][18]
All Peaks in Chromatogram Tailing Extra-column volume (dead volume) in the system.Replace column with a ZDV union and inject a tracer to diagnose. Shorten/replace tubing and check all fittings.[3]
Peak Shape Worsens Over Time Column contamination or degradation (void formation).Flush the column with a strong solvent. If a void is suspected (sudden drop in pressure and poor peak shape), replace the column.[12][14]
Tailing at High Concentration Only Mass overload.Dilute the sample by a factor of 10 and re-inject. If peak shape improves, reduce sample concentration.[14]
Section 5: Visualizing the Mechanisms

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how ion suppression resolves the issue.

Caption: Effect of pH on analyte interaction with the stationary phase.

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]

  • Agilent Technologies. (n.d.). Managing pH with mobile phase modifiers. [Link]

  • ChemBK. (2024). 4-Methyl-3-oxopentanoic acid anilide. [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]

  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • ResearchGate. (2019). How can i prevent the peak tailing in HPLC?[Link]

  • Wikipedia. (n.d.). β-Ketoisocaproic acid. [Link]

Sources

Technical Support Center: Analysis of 4-Methyl-3-oxopentanoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of 4-Methyl-3-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common analytical challenges, ensuring the integrity and reproducibility of your results.

Analyte at a Glance: 4-Methyl-3-oxopentanoic Acid

Understanding the physicochemical properties of your analyte is the first step toward a robust analytical method. 4-Methyl-3-oxopentanoic acid is a β-keto acid, a class of compounds known for specific analytical behaviors.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[1][2][3]
Molecular Weight 130.14 g/mol [1][2][3]
Exact Mass 130.06299 Da[1]
Predicted Ionization (Negative Mode) [M-H]⁻ at m/z 129.055[4]
Predicted Ionization (Positive Mode) [M+H]⁺ at m/z 131.071
Key Structural Features Carboxylic acid, Ketone (β-position), Branched alkyl chain[5]

The presence of both a ketone and a carboxylic acid group makes the molecule relatively polar and prone to decarboxylation, especially at elevated temperatures. This inherent instability is a critical factor to consider during sample preparation and analysis.

Troubleshooting Guide: From Sample to Signal

This section addresses specific issues you may encounter during the LC-MS/MS analysis of 4-Methyl-3-oxopentanoic acid. Each problem is followed by a systematic approach to diagnosis and resolution.

Question 1: I am observing very low or no signal for my analyte. What are the likely causes and how can I fix it?

Low sensitivity is a frequent challenge, often rooted in the analyte's instability or suboptimal analytical conditions.

Causality: 4-Methyl-3-oxopentanoic acid, as a β-keto acid, is susceptible to thermal degradation and decarboxylation in the sample preparation stage, the LC system, or the MS ion source. Additionally, its polarity can lead to poor retention on standard reversed-phase columns, causing it to elute in the void volume where ion suppression from the sample matrix is often most severe.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low analyte signal.

Solutions in Detail:

  • Chemical Stabilization via Derivatization:

    • Rationale: Derivatizing the keto group is a highly effective strategy to prevent decarboxylation and improve chromatographic behavior.[6][7][8]

    • Protocol: PFBHA Derivatization: A method successfully used for various keto acids involves derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[7]

      • To 100 µL of your sample (e.g., plasma, cell lysate), add an internal standard.

      • Add 50 µL of 50 mM PFBHA in a suitable buffer (e.g., phosphate buffer, pH 7).

      • Vortex and incubate at a controlled temperature (e.g., 60 °C) for 30-60 minutes. The mild conditions are crucial to prevent degradation of the underivatized acid.[7]

      • After incubation, proceed with sample cleanup (e.g., protein precipitation or SPE).

    • Protocol: OPD Derivatization: For α-keto acids, o-phenylenediamine (OPD) is a common derivatizing agent that forms stable quinoxalinol products.[6] While 4-Methyl-3-oxopentanoic acid is a β-keto acid, this reagent is worth considering if PFBHA derivatization is not successful.

  • Chromatographic Optimization:

    • Column Selection: If derivatization is not desired, avoid standard C18 columns where retention will be minimal. Consider:

      • Mixed-Mode Columns: These columns, such as those with both reversed-phase and anion-exchange properties, can provide better retention for polar acidic compounds.[9]

      • HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for retaining polar analytes.

    • Mobile Phase: Ensure the mobile phase pH is appropriate to maintain the analyte in its desired ionic state (typically deprotonated for negative mode ESI). A mobile phase containing a weak acid like 0.1% formic acid is a good starting point.[10][11]

  • Advanced Sample Preparation:

    • Rationale: Biological matrices contain high concentrations of phospholipids and proteins that can co-elute with your analyte and suppress its ionization.[1][4]

    • Recommended Protocol: HybridSPE®-Phospholipid:

      • Precipitate proteins by adding 3 parts of acetonitrile to 1 part of plasma.

      • Vortex and centrifuge.

      • Pass the supernatant through a HybridSPE®-Phospholipid plate/cartridge. The specialized zirconia-coated silica packing selectively removes phospholipids.

      • The collected eluate is ready for LC-MS/MS analysis.

Question 2: My chromatogram shows a correct m/z, but the peak is at the wrong retention time, or I see multiple peaks for the same transition. What could be the issue?

This problem often points to isobaric or isomeric interference, a common challenge in complex sample analysis.[5]

Causality: An interfering compound may have the same nominal mass as your target analyte (isobaric) or even the same exact mass and fragmentation pattern (isomeric).[5][12] Without adequate chromatographic separation, the mass spectrometer cannot distinguish between the two.

Troubleshooting Workflow:

Caption: Strategy for resolving isobaric/isomeric interference.

Solutions in Detail:

  • Enhance Chromatographic Selectivity:

    • Gradient Modification: Lengthen the gradient time or decrease the slope of the organic mobile phase. This provides more time for closely eluting compounds to separate.

    • Column Change: If gradient optimization fails, switch to a column with a different stationary phase chemistry. For example, if you are using a C18 column, try a phenyl-hexyl or a pentafluorophenyl (PFP) column. These offer different selectivity based on aromaticity and dipole-dipole interactions.

  • Confirm with High-Resolution Mass Spectrometry (HRMS):

    • If available, analyze the sample on a Q-TOF or Orbitrap instrument. The high mass accuracy can often distinguish between your analyte and an isobaric interferent that has a slightly different exact mass.

  • Investigate In-Source Fragmentation:

    • Sometimes, a labile metabolite can fragment in the ion source before mass selection in the first quadrupole. This fragment may have the same m/z as your target analyte.

    • Test: Gradually reduce the fragmentor or cone voltage. If the interfering peak decreases in intensity relative to your analyte peak, it is likely an in-source fragment.

Frequently Asked Questions (FAQs)

  • Q1: What are the best MS/MS transitions (MRM) for 4-Methyl-3-oxopentanoic acid?

    • A1: Without experimental data, we must predict fragmentation based on the structure. For the deprotonated molecule ([M-H]⁻ at m/z 129.055), likely fragmentations include the neutral loss of CO₂ (44 Da) or H₂O (18 Da).

      • Predicted Precursor Ion: m/z 129.1

      • Potential Product Ions: m/z 85.1 (loss of CO₂), m/z 111.1 (loss of H₂O).

    • Self-Validation: These transitions must be empirically optimized by infusing a pure standard of 4-Methyl-3-oxopentanoic acid and performing a product ion scan to identify the most intense and stable fragments.

  • Q2: Should I use positive or negative ionization mode?

    • A2: Due to the presence of the carboxylic acid group, 4-Methyl-3-oxopentanoic acid will readily deprotonate. Negative ion mode (ESI-) is strongly recommended as it will provide a much more robust and sensitive signal for the [M-H]⁻ ion.[11]

  • Q3: How can I effectively remove matrix effects?

    • A3: Matrix effects are a major source of irreproducibility.[4] A multi-pronged approach is best:

      • Optimize Chromatography: Separate your analyte from the bulk of matrix components.

      • Effective Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simple protein precipitation.[4]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS (e.g., ¹³C₆-4-Methyl-3-oxopentanoic acid) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.

  • Q4: My analyte appears to be degrading in the autosampler. How can I prevent this?

    • A4: The instability of β-keto acids is a known issue.[8]

      • Temperature Control: Keep the autosampler temperature low, typically at 4 °C.

      • Limit Residence Time: Prepare samples in smaller batches and analyze them promptly. Avoid letting samples sit in the autosampler for extended periods (e.g., overnight).

      • Derivatization: As mentioned previously, derivatization is the most robust solution to prevent degradation.[7][8]

References

  • Pharmaffiliates. 4-Methyl-3-oxopentanoic Acid. Available from: [Link]

  • Zheng, J. et al. (2012). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 429(2), 112-118. Available from: [Link]

  • Kwon, H. et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of the Korean Chemical Society, 60(3), 205-212. Available from: [Link]

  • PubChem. 4-methyl-3-oxopentanoate. National Center for Biotechnology Information. Available from: [Link]

  • Zimmermann, M., Sauer, U., & Zamboni, N. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(7), 3232–3237. Available from: [Link]

  • LookChem. 4-Methyl-3-oxopentanoic acid. Available from: [Link]

  • Bibel, M. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available from: [Link]

  • Mochel, J. P., & Nadanaciva, S. (2017). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B, 1061–1062, 331–339. Available from: [Link]

  • Semantic Scholar. Indonesian Journal of Multidisciplinary Research. Available from: [Link]

  • Yan, Z. et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry, 22(13), 2021-2028. Available from: [Link]

  • Bregy, L., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Research Collection. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Bregy, L., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 33(7), 1236–1243. Available from: [Link]

  • ResearchGate. MS fragmentation patterns of (A) 1 and (B) 3. Available from: [Link]

  • Mochel, J. P., & Nadanaciva, S. (2017). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B, 1061–1062, 331–339. Available from: [Link]

  • Spectroscopy Online. Reducing the Effects of Interferences in Quadrupole ICP-MS. Available from: [Link]

  • Agilent Technologies. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Application Note. Available from: [Link]

  • Hussey, E., et al. (2020). Correction of Isobaric Overlap Resulting from Sodiated Ions in Lipidomics. Analytical Chemistry, 92(16), 10966–10970. Available from: [Link]

  • Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Application Note. Available from: [Link]

  • MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Available from: [Link]

Sources

stability issues of 4-Methyl-3-oxopentanoic acid in long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Methyl-3-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols related to the stability challenges encountered during the long-term storage and experimental use of this compound.

Introduction

4-Methyl-3-oxopentanoic acid, a beta-keto acid, is a valuable building block in organic synthesis. However, its inherent structural features present significant stability challenges. The presence of a ketone group at the beta-position relative to the carboxylic acid makes the molecule susceptible to degradation, primarily through decarboxylation.[1] Understanding and mitigating these stability issues are crucial for ensuring the integrity of experimental results and the quality of synthesized products.

This guide provides a comprehensive overview of the stability profile of 4-Methyl-3-oxopentanoic acid, practical solutions for its long-term storage, and detailed troubleshooting for common experimental issues arising from its instability.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of 4-Methyl-3-oxopentanoic acid.

Q1: What is the primary degradation pathway for 4-Methyl-3-oxopentanoic acid?

The principal degradation pathway for 4-Methyl-3-oxopentanoic acid, like other beta-keto acids, is decarboxylation.[1] This reaction is primarily facilitated by heat and involves the loss of the carboxylic acid group as carbon dioxide (CO₂), resulting in the formation of 4-methyl-2-pentanone. The reaction proceeds through a cyclic, concerted transition state, leading to an enol intermediate that tautomerizes to the more stable ketone.[1][2]

Q2: What are the optimal storage conditions for long-term stability?

To ensure the long-term stability of 4-Methyl-3-oxopentanoic acid, it is crucial to control the storage environment. Based on data for similar beta-keto acids and general principles for organic acids, the following conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C to -80°CLow temperatures significantly slow down the rate of decarboxylation. Studies on other beta-keto acids have shown substantial degradation at -20°C over weeks, while storage at -80°C shows minimal loss over the same period.[1]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Minimizes the risk of oxidative degradation, although decarboxylation is the primary concern.
Container Tightly sealed, amber glass vials with PTFE-lined capsAmber glass protects the compound from light, which can potentially catalyze degradation. Tightly sealed containers prevent exposure to moisture and air. PTFE liners are recommended for their chemical inertness.
Form Solid (crystalline) form is generally more stable than solutionsIf supplied as a solid, it is best to store it in that form. If in solution, use an anhydrous, aprotic solvent if possible and store at low temperatures.

Q3: How does pH affect the stability of 4-Methyl-3-oxopentanoic acid in solution?

The stability of 4-Methyl-3-oxopentanoic acid in solution is pH-dependent. The protonated carboxylic acid form is more susceptible to decarboxylation than its conjugate base, the carboxylate anion.[1] Therefore, maintaining a neutral to slightly alkaline pH can enhance stability by keeping the compound in its deprotonated state. Acidic conditions will accelerate degradation.[1]

Q4: What are the visible signs of degradation?

While 4-Methyl-3-oxopentanoic acid is typically an off-white or white crystalline powder, visual inspection alone is not a reliable indicator of purity.[3] The primary degradation product, 4-methyl-2-pentanone, is a volatile liquid, and its formation might not be visually apparent. The most definitive way to assess stability is through analytical techniques such as HPLC or GC-MS.

Q5: Is it necessary to derivatize 4-Methyl-3-oxopentanoic acid for GC-MS analysis?

Yes, derivatization is highly recommended for the GC-MS analysis of 4-Methyl-3-oxopentanoic acid. The primary reasons are:

  • To enhance thermal stability: The high temperatures of the GC injector port can cause rapid decarboxylation of the underivatized acid, leading to inaccurate quantification.[1]

  • To increase volatility: Derivatization of the polar carboxylic acid and ketone groups into less polar and more volatile derivatives improves chromatographic performance. Common derivatization methods include silylation (e.g., with MSTFA) and methoximation followed by silylation.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of 4-Methyl-3-oxopentanoic acid.

Inconsistent Experimental Results

Problem: I am observing significant variability in my experimental outcomes when using 4-Methyl-3-oxopentanoic acid from the same batch.

Possible Cause & Solution:

  • Degradation during storage or handling: Even under recommended storage conditions, some degradation can occur over time, especially if the container is frequently opened and closed.

    • Solution: Aliquot the compound into smaller, single-use vials upon receipt to minimize freeze-thaw cycles and exposure to atmospheric moisture and oxygen. Always handle the compound quickly and return it to cold storage promptly.

  • Degradation in solution: The compound may be degrading in your reaction or analytical solvent.

    • Solution: Prepare solutions fresh for each experiment. If you must store solutions, keep them at -80°C and for the shortest possible time. Be mindful of the pH of your solution; avoid acidic conditions if possible.[1]

Appearance of Unexpected Peaks in Chromatograms

Problem: I am seeing an unexpected peak in my HPLC or GC-MS analysis that grows over time.

Possible Cause & Solution:

  • Decarboxylation: The most likely unexpected peak is the decarboxylation product, 4-methyl-2-pentanone.

    • Solution: To confirm, you can analyze a standard of 4-methyl-2-pentanone. If the retention times match, you have confirmed the degradation product. To mitigate this, ensure your analytical method avoids high temperatures (for HPLC) or that you are using an appropriate derivatization technique for GC-MS.[1] If analyzing by HPLC, use a cooled autosampler to prevent degradation of samples waiting for injection.[1]

Low Analyte Signal or Poor Peak Shape

Problem: I am getting a low signal or significant peak tailing for 4-Methyl-3-oxopentanoic acid in my analysis.

Possible Cause & Solution:

  • Analyte Degradation: As mentioned, degradation in the vial, during sample preparation, or in the analytical instrument can lead to a lower concentration of the target analyte.

    • Solution: Follow the handling and storage recommendations meticulously. For GC-MS, ensure your derivatization is complete.

  • Active sites in the analytical system: For GC-MS, free silanol groups on the column or liner can interact with the analyte, causing poor peak shape.[1]

    • Solution: Use a high-quality, deactivated (silanized) GC column and liner. Regularly condition your column according to the manufacturer's instructions.[1]

  • Adsorption to container surfaces: Carboxylic acids can adsorb to certain surfaces, especially if stored in plastic containers.

    • Solution: Use glass or PTFE containers for storage and sample preparation whenever possible.

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-Methyl-3-oxopentanoic Acid

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. The extent of degradation should ideally be between 5-20%.[4][5]

1. Sample Preparation:

  • Prepare a stock solution of 4-Methyl-3-oxopentanoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 minutes, 2, 8 hours). Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 2, 8, 24 hours).

  • Thermal Degradation: Place the solid compound in a 60°C oven for a specified time. Also, heat the stock solution at 60°C.

  • Photolytic Degradation: Expose the stock solution and solid compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4]

3. Sample Analysis:

  • Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (see Protocol 2).

Protocol 2: Proposed Stability-Indicating HPLC-UV Method

This method is a starting point for the analysis of 4-Methyl-3-oxopentanoic acid and its degradation products. Method optimization and validation are required.

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A starting point could be 10% B, increasing to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm (or scan for optimal wavelength)
Injection Volume 10 µL

Visualizations

Degradation Pathway

A 4-Methyl-3-oxopentanoic acid B [Cyclic Transition State] A->B Heat C Enol Intermediate B->C E Carbon Dioxide (CO2) B->E D 4-Methyl-2-pentanone C->D Tautomerization

Caption: Decarboxylation of 4-Methyl-3-oxopentanoic acid.

Forced Degradation Workflow

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Start 4-Methyl-3-oxopentanoic acid (Stock Solution & Solid) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Control Unstressed Control Start->Control Control->HPLC

Caption: Workflow for a forced degradation study.

Troubleshooting Decision Tree

Start Inconsistent Results or Unexpected Peaks? CheckStorage Review Storage Conditions (-20°C to -80°C, inert atm, sealed vial?) Start->CheckStorage CheckHandling Review Handling Procedures (Aliquotting, fresh solutions?) CheckStorage->CheckHandling Yes ImproveStorage Implement Recommended Storage CheckStorage->ImproveStorage No ImproveHandling Implement Recommended Handling CheckHandling->ImproveHandling No AnalyticalIssue Investigate Analytical Method (Cooled autosampler, derivatization?) CheckHandling->AnalyticalIssue Yes Success Problem Resolved ImproveStorage->Success ImproveHandling->Success OptimizeMethod Optimize Analytical Method AnalyticalIssue->OptimizeMethod No AnalyticalIssue->Success Yes OptimizeMethod->Success

Caption: Decision tree for troubleshooting stability issues.

References

  • Choudhary, A. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Methyl-3-oxopentanoic Acid Anilide: Properties and Applications. Retrieved from [Link]

  • Kawai, S., & Kawamata, K. (2025, August 10). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. ResearchGate. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Pedersen, K. (1934). THE KETONIC DECOMPOSITION OF BETA-KETO CARBOXYLIC ACIDS. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-oxo-pentanoate, 98%. Retrieved from [Link]

  • ACS Omega. (2023, April 11). Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-methyl-3-oxopentanoic acid. Retrieved from [Link]

  • LookChem. (n.d.). 4-Methyl-3-oxopentanoic acid. Retrieved from [Link]

  • Scribd. (n.d.). Chemical Plant Troubleshooting Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • YouTube. (2024, April 11). β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. Retrieved from [Link]

  • MDPI. (2022, September 12). Effect of Carboxylic Acids on Corrosion of Type 410 Stainless Steel in Pyrolysis Bio-Oil. Retrieved from [Link]

  • Wikipedia. (n.d.). Citric acid cycle. Retrieved from [Link]

  • Just Measure it. (n.d.). Comprehensive Guide to Maintenance and Troubleshooting of Chemical Process Instrumentation. Retrieved from [Link]

  • University of Waterloo. (2022, October). Organic Acids Chemical Storage Fact Sheet. Retrieved from [Link]

  • Semantic Scholar. (n.d.). THE KETONIC DECOMPOSITION OF BETA-KETO CARBOXYLIC ACIDS. Retrieved from [Link]

  • EMBL-EBI. (n.d.). 4-methyl-3-oxopentanoic acid (CHEBI:29024). Retrieved from [Link]

  • PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Retrieved from [Link]

  • Wiley Online Library. (n.d.). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Methyl-3-oxopentanoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in pharmaceutical development and fine chemical synthesis, the efficient production of key intermediates is paramount. 4-Methyl-3-oxopentanoic acid, a branched-chain β-keto acid, serves as a valuable building block in the synthesis of various complex molecules. This guide provides an in-depth comparison of three distinct synthetic methodologies for this target compound, offering insights into the rationale behind procedural choices and presenting supporting data to inform your selection of the most suitable route for your research needs.

Introduction to 4-Methyl-3-oxopentanoic Acid

4-Methyl-3-oxopentanoic acid (CAS 5650-76-0) is a C6 branched-chain fatty acid with a ketone functionality at the beta position relative to the carboxylic acid. This structural motif makes it a versatile precursor in organic synthesis. Its derivatives, such as methyl 4-methyl-3-oxopentanoate, are utilized in the synthesis of compounds like 3-hydroxy-4-methylpentanoic acid, which has been isolated from Turkish tobacco leaves and is a precursor for the preparation of 1,3-polyol arrays.

This guide will explore and compare the following synthetic pathways to 4-Methyl-3-oxopentanoic acid:

  • Saponification of Ethyl 4-methyl-3-oxopentanoate

  • Acylation of Bis(trimethylsilyl) Malonate with Isobutyryl Chloride

  • Oxidation of 3-Hydroxy-4-methylpentanoic Acid

Each method will be evaluated based on yield, reaction conditions, and the nature of the starting materials.

Comparative Analysis of Synthesis Methods

MethodKey TransformationReported YieldStarting MaterialsKey Considerations
Method 1: Saponification Ester Hydrolysis~95%Ethyl 4-methyl-3-oxopentanoateHigh-yielding and straightforward; requires access to the starting ester.
Method 2: Acylation of Silylated Malonate C-C Bond Formation~85%Bis(trimethylsilyl) malonate, Isobutyryl chlorideUtilizes readily available starting materials; requires anhydrous conditions.
Method 3: Oxidation Alcohol OxidationVariable3-Hydroxy-4-methylpentanoic acidSuitable if the hydroxy acid is readily available; choice of oxidant is critical to avoid side reactions.

Method 1: Saponification of Ethyl 4-methyl-3-oxopentanoate

This method represents a classic and high-yielding approach to obtaining the target carboxylic acid from its corresponding ester. The underlying principle is the base-catalyzed hydrolysis (saponification) of the ester, which is an irreversible process that drives the reaction to completion.

Reaction Principle

The saponification of ethyl 4-methyl-3-oxopentanoate involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to the carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the desired 4-methyl-3-oxopentanoic acid.

Saponification Workflow

Saponification start Ethyl 4-methyl-3-oxopentanoate reagents NaOH, H₂O/MeOH intermediate Sodium 4-methyl-3-oxopentanoate start->intermediate Saponification acidification HCl (aq) product 4-Methyl-3-oxopentanoic acid intermediate->product Acidification Acylation start1 Bis(trimethylsilyl) malonate intermediate Acylated malonate intermediate start1->intermediate start2 Isobutyryl chloride start2->intermediate reagents Et₃N, MgCl₂ or LiCl product 4-Methyl-3-oxopentanoic acid intermediate->product Hydrolysis & Decarboxylation workup Aqueous workup Oxidation start 3-Hydroxy-4-methylpentanoic acid reagents PCC or Dess-Martin Periodinane product 4-Methyl-3-oxopentanoic acid start->product Oxidation

A Tale of Two Keto Acids: A Comparative Analysis of 4-Methyl-3-oxopentanoic Acid and 3-Oxopentanoic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular metabolism, the structural similarity of molecules can often belie vastly different biological activities. This guide provides an in-depth comparative analysis of two such molecules: 4-Methyl-3-oxopentanoic acid and 3-oxopentanoic acid. While both are keto acids, their metabolic origins, pathways, and cellular impacts diverge significantly. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of these compounds in health and disease.

Introduction: Structurally Similar, Functionally Distinct

4-Methyl-3-oxopentanoic acid, also known as β-ketoisocaproic acid, is a branched-chain keto acid derived from the essential amino acid leucine.[1] In contrast, 3-oxopentanoic acid, or β-ketopentanoate, is a straight-chain 5-carbon ketone body produced from the metabolism of odd-carbon fatty acids in the liver.[2][3] This fundamental difference in their metabolic precursors sets the stage for their distinct biological activities. While 3-oxopentanoic acid is increasingly recognized for its beneficial roles as an alternative energy source and signaling molecule, elevated levels of 4-Methyl-3-oxopentanoic acid are often associated with metabolic dysregulation and cellular stress.[4][5][6]

Comparative Analysis of Biological Activities

The biological activities of these two keto acids are best understood by examining their effects on key physiological processes: energy metabolism, neuronal function, insulin signaling, and inflammation.

Biological Activity4-Methyl-3-oxopentanoic Acid (β-Ketoisocaproic Acid)3-Oxopentanoic Acid (β-Ketopentanoate)
Metabolic Role Intermediate in leucine metabolism.[1] Can be further metabolized to acetyl-CoA and acetoacetate.[7]A 5-carbon ketone body, serving as an alternative energy source for the brain and other tissues.[2][8]
Anaplerotic Potential Not a primary anaplerotic substrate.Anaplerotic, meaning it can replenish tricarboxylic acid (TCA) cycle intermediates.[3]
Neuronal Effects At high concentrations, associated with neurotoxicity, oxidative stress, and neuronal cell death.[6][9][10] May contribute to the neuropathology of Maple Syrup Urine Disease (MSUD).[6]Exhibits neuroprotective effects by improving mitochondrial function and reducing oxidative stress.[1][4][11][12]
Insulin Signaling High levels are linked to insulin resistance by suppressing insulin-stimulated glucose transport in muscle cells.[5][13]May modulate insulin secretion, with some studies suggesting a stimulatory effect while others indicate a potential for β-cell exhaustion with chronic exposure.[2][14][15] Can improve insulin sensitivity by promoting glucose uptake.[16]
Inflammatory Response Can contribute to inflammatory responses, particularly in the context of metabolic stress.[5]Generally considered to have anti-inflammatory properties, potentially through the inhibition of the NLRP3 inflammasome.[17][18][19]

Delving into the Metabolic Pathways

The divergent biological activities of these two keto acids are rooted in their distinct metabolic pathways.

Metabolism of 4-Methyl-3-oxopentanoic Acid

4-Methyl-3-oxopentanoic acid is a key intermediate in the catabolism of the branched-chain amino acid leucine.[1] The pathway involves the transamination of leucine to form 4-methyl-3-oxopentanoic acid, which is then oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKD) complex to isovaleryl-CoA.[20] Isovaleryl-CoA is further metabolized to acetyl-CoA and acetoacetate, which can enter the TCA cycle for energy production.[7]

Leucine Leucine BCAT Branched-Chain Amino Acid Transaminase Leucine->BCAT KIC 4-Methyl-3-oxopentanoic Acid (β-Ketoisocaproic Acid) BCAT->KIC BCKD Branched-Chain α-Ketoacid Dehydrogenase Complex KIC->BCKD Isovaleryl_CoA Isovaleryl-CoA BCKD->Isovaleryl_CoA Metabolites Acetyl-CoA + Acetoacetate Isovaleryl_CoA->Metabolites TCA TCA Cycle Metabolites->TCA

Metabolic pathway of 4-Methyl-3-oxopentanoic acid.
Metabolism of 3-Oxopentanoic Acid

3-Oxopentanoic acid is a five-carbon ketone body produced in the liver from the β-oxidation of odd-chain fatty acids.[3][21] Its CoA ester undergoes thiolysis to yield acetyl-CoA and propionyl-CoA.[21] Propionyl-CoA can then be converted to succinyl-CoA, a TCA cycle intermediate, highlighting the anaplerotic nature of 3-oxopentanoic acid.[21]

Odd_Chain_Fatty_Acids Odd_Chain_Fatty_Acids Beta_Oxidation β-Oxidation (Liver) Odd_Chain_Fatty_Acids->Beta_Oxidation Oxopentanoic_Acid 3-Oxopentanoic Acid (β-Ketopentanoate) Beta_Oxidation->Oxopentanoic_Acid Thiolysis Thiolysis Oxopentanoic_Acid->Thiolysis Metabolites Acetyl-CoA + Propionyl-CoA Thiolysis->Metabolites Succinyl_CoA Succinyl-CoA Metabolites->Succinyl_CoA via Methylmalonyl-CoA pathway TCA TCA Cycle Succinyl_CoA->TCA

Metabolic pathway of 3-Oxopentanoic acid.

Experimental Protocols for Comparative Analysis

To empirically validate the distinct biological activities of these two keto acids, a series of well-defined experimental protocols are proposed.

Assessment of Cellular Viability and Metabolism

a. MTT Assay for Cell Viability:

This colorimetric assay assesses cell metabolic activity as an indicator of viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells (e.g., neuronal cell line SH-SY5Y or muscle cell line L6) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of 4-Methyl-3-oxopentanoic acid and 3-oxopentanoic acid for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS-HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

b. Seahorse XF Analyzer for Cellular Respiration:

This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis in real-time.

  • Principle: The analyzer creates a transient microchamber to measure changes in oxygen and proton concentrations in the media surrounding adherent cells.

  • Protocol:

    • Seed cells in a Seahorse XF cell culture microplate.

    • Treat cells with the keto acids for a specified duration.

    • Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, and maximal respiration.

Evaluation of Neuroprotective and Neurotoxic Effects

a. In Vitro Neuroprotection Assay:

This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult.

  • Principle: Induce neuronal cell death using a neurotoxin (e.g., glutamate or H₂O₂) and assess the protective effect of the test compounds by measuring cell viability.

  • Protocol:

    • Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells).

    • Pre-treat the cells with different concentrations of 3-oxopentanoic acid or 4-Methyl-3-oxopentanoic acid for a designated time.

    • Expose the cells to a neurotoxin.

    • Assess cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

Investigation of Insulin Secretion and Action

a. Glucose-Stimulated Insulin Secretion (GSIS) Assay:

This assay measures the amount of insulin secreted by pancreatic β-cells in response to glucose.

  • Principle: Pancreatic β-cells (e.g., INS-1 or MIN6 cell lines) are stimulated with glucose in the presence or absence of the test compounds, and the secreted insulin is quantified.

  • Protocol:

    • Culture pancreatic β-cells.

    • Pre-incubate the cells in a low-glucose buffer.

    • Stimulate the cells with a high-glucose buffer containing various concentrations of the keto acids.

    • Collect the supernatant and measure the insulin concentration using an ELISA kit.

Assessment of Anti-inflammatory Properties

a. Lipopolysaccharide (LPS)-Induced Inflammatory Response Assay:

This assay measures the ability of a compound to suppress the inflammatory response induced by LPS in immune cells.

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates immune cells (e.g., RAW 264.7 macrophages) to produce pro-inflammatory cytokines like TNF-α and IL-6.

  • Protocol:

    • Culture RAW 264.7 macrophages.

    • Pre-treat the cells with the keto acids.

    • Stimulate the cells with LPS.

    • Measure the levels of TNF-α and IL-6 in the culture supernatant using ELISA.

cluster_viability Cellular Viability & Metabolism cluster_neuro Neuronal Effects cluster_insulin Insulin Signaling cluster_inflammation Inflammatory Response MTT MTT Assay Seahorse Seahorse XF Analyzer Neuroprotection Neuroprotection Assay GSIS GSIS Assay LPS_Assay LPS-Induced Inflammation Assay Compound1 4-Methyl-3-oxopentanoic Acid Compound1->MTT Compound1->Seahorse Compound1->Neuroprotection Compound1->GSIS Compound1->LPS_Assay Compound2 3-Oxopentanoic Acid Compound2->MTT Compound2->Seahorse Compound2->Neuroprotection Compound2->GSIS Compound2->LPS_Assay

Experimental workflow for comparative analysis.

Conclusion: Implications for Research and Drug Development

The comparative analysis of 4-Methyl-3-oxopentanoic acid and 3-oxopentanoic acid underscores the critical importance of understanding the specific metabolic context and cellular impact of even closely related molecules. 3-Oxopentanoic acid, as a beneficial ketone body, holds therapeutic potential for conditions characterized by energy deficits and neuroinflammation. Conversely, the accumulation of 4-Methyl-3-oxopentanoic acid is a hallmark of metabolic disease and represents a potential target for therapeutic intervention. The experimental framework provided in this guide offers a robust starting point for researchers to further elucidate the distinct biological roles of these two keto acids and to explore their potential as therapeutic targets or agents.

References

  • Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases. (2023). MDPI. [Link]

  • Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases. (2023). PubMed. [Link]

  • Ketones and Insulin: A Paradoxical Interplay With Implications for Glucose Metabolism. (2025). Journal of the Endocrine Society. [Link]

  • Ketones and Insulin: A Paradoxical Interplay With Implications for Glucose Metabolism. (2025). Oxford Academic. [Link]

  • Anti-Inflammatory Effects of a Ketogenic Diet: Implications for New Indications. (n.d.). Oxford Academic. [Link]

  • Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms. (2019). Frontiers in Neurology. [Link]

  • The Impact of Ketones on Blood Sugar and Insulin Levels. (2024). BioCare. [Link]

  • Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms. (2019). PubMed. [Link]

  • Neuroprotection by the Ketogenic Diet: Evidence and Controversies. (2021). Frontiers in Nutrition. [Link]

  • Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer's Disease. (2018). Antioxidants. [Link]

  • Ketones and Insulin: A Paradoxical Interplay With Implications for Glucose Metabolism. (2025). ResearchGate. [Link]

  • Effects of ketoisocaproic acid and inflammation on glucose transport in muscle cells. (2021). Physiological Reports. [Link]

  • Ketone bodies as chemical signals for the immune system. (2022). American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • An Introduction to the Neurological Benefits of Ketone Therapy. (2023). Naples Brain Center. [Link]

  • Emerging Pathophysiological Roles of Ketone Bodies. (2023). The Journal of Clinical Investigation. [Link]

  • Ketone body metabolism and cardiovascular disease. (2017). American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Effect of Inflammation on Ketoisocaproic Acid Induced Insulin Resistance In Skeletal Muscle Cells. (2018). YorkSpace. [Link]

  • Interrelations between C4 Ketogenesis, C5 Ketogenesis, and Anaplerosis in the Perfused Rat Liver. (2001). Journal of Biological Chemistry. [Link]

  • Effects of ketone bodies on insulin release and islet-cell metabolism in the rat. (1976). Biochemical Journal. [Link]

  • Effects of ketoisocaproic acid and inflammation on glucose transport in muscle cells. (2021). PubMed. [Link]

  • Mechanism of the insulin-releasing action of -keto acid anions (for... (2004). ResearchGate. [Link]

  • Oxidation of leucine and alpha-ketoisocaproate to beta-hydroxy-beta-methylbutyrate in vivo. (1992). American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • 3-Oxopentanoic acid. (n.d.). Grokipedia. [Link]

  • 3-Oxopentanoic acid. (n.d.). Wikipedia. [Link]

  • Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner. (2017). American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner. (2017). American Physiological Society Journal. [Link]

  • Amino Acid Metabolism, β-Cell Function, and Diabetes. (2006). Diabetes. [Link]

  • Nutritional Regulation of Insulin Secretion: Implications for Diabetes. (2008). Nutrients. [Link]

  • α-Ketoisocaproate-induced hypersecretion of insulin by islets from diabetes-susceptible mice. (2012). American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies. (2025). ResearchGate. [Link]

  • In Vivo Intracerebral Administration of α-Ketoisocaproic Acid to Neonate Rats Disrupts Brain Redox Homeostasis and Promotes Neuronal Death, Glial Reactivity, and Myelination Injury. (2024). Molecular Neurobiology. [Link]

  • Alpha-ketoisocaproic acid increases phosphorylation of intermediate filament proteins from rat cerebral cortex by mechanisms involving Ca2+ and cAMP. (2004). Brain Research. [Link]

  • Efficiency of substitution of 2-ketoisocaproic acid and 2-ketoisovaleric acid in the diet of normal and uremic growing rats. (1986). The American Journal of Clinical Nutrition. [Link]

  • 3-Oxopentanoic acid (HMDB0245963). (2021). Human Metabolome Database. [Link]

  • The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies. (2024). Metabolic Brain Disease. [Link]

  • Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics. (2017). Cell Metabolism. [Link]

  • Intracerebroventricular administration of α-ketoisocaproic acid decreases brain-derived neurotrophic factor and nerve growth factor levels in brain of young rats. (2016). Metabolic Brain Disease. [Link]

  • a-Ketoisocaproic Acid. (n.d.). HealthMatters.io. [Link]

  • Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements. (2017). Nutrients. [Link]

  • 3-Oxopentanoic acid. (n.d.). PubChem. [Link]

  • Citric acid cycle. (n.d.). Wikipedia. [Link]

  • Branched-chain amino acids and branched-chain keto acids. (n.d.). ResearchGate. [Link]

  • Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements. (2025). ResearchGate. [Link]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (2018). MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 4-Methyl-3-oxopentanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and defensible validation process grounded in authoritative standards.

Introduction: The Analytical Significance of 4-Methyl-3-oxopentanoic Acid

4-Methyl-3-oxopentanoic acid is a branched-chain keto acid that can be a critical analyte in various scientific contexts.[1] As a metabolite, its quantification in biological matrices can provide insights into metabolic pathways. In pharmaceutical development, it may arise as a process-related impurity or a degradant of a drug substance, necessitating its precise measurement for quality control and safety assessment.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] For 4-Methyl-3-oxopentanoic acid, this means developing a method that is specific, sensitive, accurate, and precise, whether the goal is quantifying trace levels in plasma or ensuring purity in a drug formulation. This guide will compare the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—within the framework of internationally recognized validation guidelines.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is the foundational step in method development and is dictated by the analyte's physicochemical properties and the analytical requirements (e.g., sensitivity, sample matrix). 4-Methyl-3-oxopentanoic acid, being a polar, relatively small molecule with a carboxylic acid and a ketone functional group, presents specific analytical challenges and opportunities.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV) detection, HPLC is a workhorse in many analytical labs. For keto acids, direct UV detection is possible, typically at low wavelengths (~200-210 nm), though this can suffer from interference from other UV-absorbing compounds in the sample matrix.[3] To enhance specificity and sensitivity, derivatization with a UV-absorbing or fluorescent tag is a common strategy.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC requires analytes to be volatile and thermally stable. Carboxylic acids like 4-Methyl-3-oxopentanoic acid are inherently non-volatile and must be chemically modified—or derivatized—prior to analysis.[6][7] Common derivatization approaches include esterification (e.g., methylation) or silylation, which convert the polar carboxyl group into a less polar, more volatile derivative.[6][8] The subsequent mass spectrometric detection provides high specificity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hybrid technique has become the gold standard for quantifying low-level analytes in complex matrices. It combines the separation power of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry. Often, derivatization is not required, simplifying sample preparation.[9] The method can be tailored to be highly selective by monitoring specific precursor-to-product ion transitions.

Below is a diagram illustrating the decision-making process for selecting an appropriate analytical technique.

G cluster_0 start Define Analytical Needs for 4-Methyl-3-oxopentanoic Acid sensitivity High Sensitivity Required? (e.g., biological matrix) start->sensitivity matrix Complex Sample Matrix? sensitivity->matrix No lcms LC-MS/MS sensitivity->lcms Yes equipment Equipment Availability matrix->equipment No matrix->lcms Yes derivatization_q Is Derivatization Acceptable? gcms GC-MS derivatization_q->gcms Yes hplcuv HPLC-UV derivatization_q->hplcuv No equipment->derivatization_q GC-MS Available equipment->hplcuv HPLC-UV Available

Caption: Decision tree for analytical method selection.

In-Depth Method Validation: A Framework Based on ICH Q2(R1)

Method validation provides documented evidence that a procedure is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is also echoed in regulatory documents from bodies like the FDA.[2][10][11][12]

The core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram outlines a typical workflow for analytical method validation.

G cluster_workflow Analytical Method Validation Workflow dev Method Development & Optimization protocol Write Validation Protocol dev->protocol spec Specificity/ Selectivity protocol->spec lin Linearity & Range spec->lin lod LOD & LOQ lin->lod acc Accuracy lod->acc prec Precision (Repeatability, Intermediate) acc->prec rob Robustness prec->rob report Final Validation Report rob->report

Caption: General workflow for analytical method validation.

Comparative Performance Data

The following table summarizes typical performance characteristics for the different analytical techniques discussed. The values are illustrative and derived from published methods for similar organic and keto acids.

Validation ParameterHPLC-UV (with Derivatization)GC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Specificity Moderate to HighVery HighHighest
Linearity (r²) > 0.99[4]> 0.99> 0.998[9]
LOD 0.07–0.2 µg/mL[4]ng/mL range0.01 ng/mL[13] to 0.001 mM[9]
LOQ 0.21–0.6 µg/mL[4]ng/mL range4.2-18 nM[5]
Accuracy (% Recovery) 90-110%85-115%92-120%[9]
Precision (%RSD) < 15%< 15%< 12% (Intra-day)[9]
Throughput ModerateLow to ModerateHigh
Primary Challenge Potential for interferenceMandatory derivatization stepMatrix effects, cost

Detailed Experimental Protocol: A Case Study in LC-MS/MS

This section provides a detailed, step-by-step methodology for the validation of an LC-MS/MS method for 4-Methyl-3-oxopentanoic acid in human plasma, a common and challenging biological matrix.

Objective: To validate a selective and sensitive LC-MS/MS method for the quantification of 4-Methyl-3-oxopentanoic acid in human plasma over a specified concentration range.

Materials:

  • 4-Methyl-3-oxopentanoic acid reference standard

  • Isotopically labeled internal standard (e.g., 4-Methyl-3-oxopentanoic acid-d3)

  • HPLC-grade water, acetonitrile, and formic acid

  • Human plasma (screened for interferences)

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Methodology:

Step 1: Preparation of Stock and Working Solutions

  • Causality: Accurate preparation of stock solutions is paramount as all subsequent calibration and quality control (QC) samples depend on them. An isotopically labeled internal standard (IS) is used to compensate for variability in sample preparation and instrument response.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of 4-Methyl-3-oxopentanoic acid and its IS in methanol.

    • Perform serial dilutions to prepare working solutions for the calibration curve (e.g., 1-1000 ng/mL) and QC samples (low, medium, high concentrations).

Step 2: Sample Preparation (Protein Precipitation)

  • Causality: Proteins in plasma can interfere with chromatography and foul the LC-MS system. Protein precipitation is a rapid and effective method for cleanup.

  • Procedure:

    • To 100 µL of plasma sample, add 20 µL of the IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

Step 3: LC-MS/MS Conditions

  • Causality: Chromatographic conditions are optimized to achieve a sharp, symmetrical peak for the analyte, separated from any matrix components. MS/MS parameters are optimized for maximum sensitivity and specificity.

  • Procedure:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the analyte (e.g., start at 5% B, ramp to 95% B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI Negative.

    • MRM Transitions: Monitor a specific precursor ion to product ion transition for the analyte and its IS. These are determined by infusing the pure compounds into the mass spectrometer.

Step 4: Validation Experiments

  • Procedure:

    • Specificity: Analyze blank plasma from at least six different sources to check for interferences at the retention time of the analyte.

    • Linearity: Prepare and analyze calibration standards in duplicate at 7-8 concentration levels. Plot the peak area ratio (analyte/IS) against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.99.

    • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate days (n=6 at each level per day). Accuracy should be within ±15% of the nominal value (±20% at the LOQ), and precision (%RSD) should not exceed 15% (20% at the LOQ).[11]

    • LOD and LOQ: The LOQ is established as the lowest concentration on the calibration curve that meets the accuracy and precision criteria. The LOD can be determined based on a signal-to-noise ratio of 3:1.

    • Matrix Effect and Recovery: Evaluate by comparing the response of the analyte in post-extraction spiked plasma samples to its response in a neat solution.

    • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

The validation of an analytical method for 4-Methyl-3-oxopentanoic acid is a rigorous process that requires careful consideration of the analyte's properties and the intended application. While HPLC-UV and GC-MS are viable options, particularly when derivatization is employed to enhance performance, LC-MS/MS stands out for its superior sensitivity, specificity, and often simpler sample preparation. By adhering to the principles outlined in the ICH Q2(R1) guideline, researchers can develop and validate robust, reliable, and defensible analytical methods suitable for regulatory submission and advanced scientific research.

References

  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer . PubMed Central. [Link]

  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent . ResearchGate. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection . The Royal Society of Chemistry. [Link]

  • Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards . PubMed Central. [Link]

  • Analysis of α-Ketocarboxylic Acids by Ion Exchange Hplc With UV and Amperometric Detection . Taylor & Francis Online. [Link]

  • Acids: Derivatization for GC Analysis . ScienceDirect. [Link]

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures . ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to 4-Methyl-3-oxopentanoic Acid and Its Esters: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of a building block is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic pathway. Among the versatile class of β-keto esters and their parent acids, 4-Methyl-3-oxopentanoic acid and its derivatives stand out as pivotal intermediates, particularly in the synthesis of complex pharmaceutical agents.[1][2] This guide provides an in-depth comparative analysis of 4-Methyl-3-oxopentanoic acid and its common esters (e.g., methyl, ethyl), moving beyond a simple catalog of properties to explore the causal relationships between structure, reactivity, and application. We will delve into the strategic considerations behind synthetic choices and provide field-proven protocols to empower your research.

Part 1: The Physicochemical Landscape: Structure vs. Functionality

The fundamental difference between 4-Methyl-3-oxopentanoic acid and its esters lies in the terminal carboxylic acid versus ester group. This single modification dramatically alters their physical properties, which in turn dictates their handling, purification, and role in a reaction sequence. The acid's free hydroxyl group allows for hydrogen bonding, leading to a higher boiling point compared to its ester counterparts. Conversely, esterification increases the molecule's lipophilicity (as indicated by a higher LogP value) and volatility, often simplifying purification by distillation.

The most critical distinction, however, is the thermal instability of the β-keto acid. The arrangement of the ketone and carboxylic acid functional groups facilitates facile decarboxylation upon heating, a property not shared by the esters.[2] This makes the esters act as "protected" forms of the β-keto acid, allowing for chemical manipulation at other parts of the molecule, particularly the α-carbon, without the risk of losing the carboxyl functionality as carbon dioxide.

Table 1: Comparative Physicochemical Properties

Property4-Methyl-3-oxopentanoic AcidMethyl 4-Methyl-3-oxopentanoateEthyl 4-Methyl-3-oxopentanoate
CAS Number 5650-76-042558-54-3[3][4]7152-15-0[5][6]
Molecular Formula C₆H₁₀O₃C₇H₁₂O₃[3][4]C₈H₁₄O₃[6]
Molecular Weight 130.14 g/mol 144.17 g/mol [3][4]158.20 g/mol
Boiling Point 236.3°C (Predicted)185.8°C @ 760 mmHg[3]173.1°C @ 760 mmHg (446.2 K)
Melting Point N/A-75°C[3]N/A
Density 1.1 g/cm³ (Predicted)[7]0.993 g/cm³[3]N/A
Appearance N/AColorless to yellowish liquid[3]Clear Liquid[6]
LogP (Predicted) 0.36[7]0.7 (XLogP3-AA)1.2 (XLogP3-AA)

Part 2: Synthesis Strategies: Choosing the Right Path

The selection of a synthetic route depends on the availability of starting materials, desired scale, and the specific target molecule. Both the acid and its esters can be synthesized through several reliable methods.

Synthesis of 4-Methyl-3-oxopentanoic Acid Esters

The esters are typically the primary synthetic targets, serving as stable and versatile intermediates.

  • Fischer Esterification: This is a direct and classical approach where 4-Methyl-3-oxopentanoic acid is reacted with the desired alcohol (e.g., methanol, ethanol) under acid catalysis. It is an equilibrium-driven reaction, often requiring removal of water to achieve high yields. This method is ideal when the parent acid is readily available.[3]

  • Claisen Condensation: A powerful carbon-carbon bond-forming reaction, this method builds the β-keto ester skeleton from simpler precursors. For example, the condensation of an enolate of a ketone with an ester, or the self-condensation of an ester. This is a foundational strategy for creating the core structure when the parent acid is not the starting point.[8]

  • Transesterification: This method is particularly useful for creating a library of different esters from a single, common precursor like the methyl or ethyl ester. It can be catalyzed by acids, bases, or enzymes, such as Candida antarctica lipase B, offering a milder alternative to other methods.[3]

G cluster_0 Synthesis of Esters Acid 4-Methyl-3-oxopentanoic Acid Ester Target Ester (e.g., Methyl Ester) Acid->Ester Fischer Esterification Alcohol Methanol / Ethanol (R-OH) Alcohol->Ester Fischer Esterification Simpler_Precursors Ketones / Esters Simpler_Precursors->Ester Claisen Condensation Common_Ester Available Ester (e.g., Methyl Ester) New_Ester New Target Ester Common_Ester->New_Ester Transesterification New_Alcohol New Alcohol (R'-OH) New_Alcohol->New_Ester Transesterification

Caption: Key synthetic routes to 4-Methyl-3-oxopentanoic acid esters.

Synthesis of 4-Methyl-3-oxopentanoic Acid

The parent acid is most commonly prepared by the hydrolysis of its corresponding ester. This two-step sequence—synthesis of a stable ester followed by hydrolysis—is the most practical approach.

  • Base-Catalyzed Hydrolysis (Saponification): The ester is treated with a strong base like sodium hydroxide or potassium hydroxide to yield the carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the salt to give the final β-keto acid. This method is robust and high-yielding.

G Ester Methyl 4-Methyl-3-oxopentanoate Salt Sodium 4-Methyl-3-oxopentanoate (Carboxylate Salt) Ester->Salt Saponification Base 1. NaOH (aq) 2. Heat Final_Acid 4-Methyl-3-oxopentanoic Acid Salt->Final_Acid Protonation Acid 2. HCl (aq) (Acidification) G cluster_0 Reactivity Pathways Ester β-Keto Ester Enolate Enolate Ester->Enolate + Base Alkylated_Ester α-Alkylated Ester Enolate->Alkylated_Ester + Alkyl Halide Acid β-Keto Acid Alkylated_Ester->Acid Hydrolysis Ketone Ketone + CO₂ Acid->Ketone Heat (Δ) Decarboxylation

Caption: Comparative reactivity of β-keto esters and their parent acids.

Part 4: Applications in Pharmaceutical Development

The structural motif of 4-Methyl-3-oxopentanoic acid is a valuable building block in medicinal chemistry. Its derivatives are crucial intermediates in the synthesis of several blockbuster drugs.

  • Atorvastatin Synthesis: A prominent application is in the production of Atorvastatin, a widely used cholesterol-lowering medication. [9]A derivative, 4-Methyl-3-oxopentanoic acid anilide, serves as a key raw material for constructing the complex core of the drug molecule. [9]The quality and purity of this intermediate are paramount for the efficacy of the final active pharmaceutical ingredient. [9]* Versatile Scaffold: The core structure allows for modifications at multiple positions, making it an excellent scaffold for developing new chemical entities. [3]It is also used in the synthesis of various heterocyclic compounds, such as furans, pyrazolones, and quinolones, which are prevalent in many pharmaceutical and chemical products. [3]

Part 5: Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: Synthesis of Methyl 4-Methyl-3-oxopentanoate via Fischer Esterification
  • Objective: To synthesize the methyl ester from the parent acid, a standard method when the acid is the starting material. [3]* Materials:

    • 4-Methyl-3-oxopentanoic acid (1.0 eq)

    • Methanol (10-20 eq, serves as reagent and solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • Combine 4-Methyl-3-oxopentanoic acid and methanol in the round-bottom flask.

    • Carefully add the catalytic amount of concentrated sulfuric acid while stirring.

    • Attach the reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours.

    • Causality Check: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting acid spot has disappeared. This ensures the reaction has gone to completion.

    • Cool the mixture to room temperature.

    • Remove the bulk of the methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.

    • Validation: The product can be purified by vacuum distillation, and its identity confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Hydrolysis of Methyl 4-Methyl-3-oxopentanoate
  • Objective: To generate the thermally sensitive β-keto acid from its stable ester precursor for immediate use in a subsequent step (e.g., decarboxylation).

  • Materials:

    • Methyl 4-Methyl-3-oxopentanoate (1.0 eq)

    • 1M Sodium Hydroxide (NaOH) solution (1.1 - 1.5 eq)

    • 1M Hydrochloric Acid (HCl) solution

    • Diethyl ether or Ethyl Acetate

    • Round-bottom flask, magnetic stirrer, separatory funnel.

  • Procedure:

    • Dissolve the ester in the 1M NaOH solution in a round-bottom flask.

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours. Monitor the reaction by TLC until the ester is consumed.

    • Causality Check: The use of excess base drives the saponification to completion. The reaction is kept cool to minimize potential side reactions.

    • Cool the reaction mixture in an ice bath.

    • Slowly acidify the solution by adding 1M HCl dropwise with vigorous stirring until the pH is ~1-2.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and carefully remove the solvent under reduced pressure without heating to avoid decarboxylation.

    • Validation: The resulting acid is often used immediately in the next step. Its formation can be confirmed by the disappearance of the ester's -OCH₃ peak and the appearance of a broad -COOH peak in the ¹H NMR spectrum.

Conclusion

4-Methyl-3-oxopentanoic acid and its esters are not interchangeable reagents; they are strategic partners in synthesis. The esters serve as robust, stable building blocks, ideal for constructing molecular complexity around the α-carbon. The acid, in contrast, is a labile intermediate whose utility often lies in its predisposition to decarboxylate, providing a clean entry into substituted ketones. Understanding the distinct physicochemical properties and reactivity profiles of these compounds allows the modern chemist to design more elegant, efficient, and higher-yielding synthetic routes, particularly in the demanding field of drug development.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • BenchChem. (2025).
  • Cheméo. (n.d.). Chemical Properties of Pentanoic acid, 4-methyl-3-oxo-, ethyl ester (CAS 7152-15-0).
  • PubChem. (n.d.).
  • Guidechem. (n.d.). Ácido 4-metil-3-oxopentanoico 5650-76-0 wiki.
  • BenchChem. (2025). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
  • CymitQuimica. (n.d.). 4-Methyl-3-oxo-pentanoic acid ethyl ester.
  • NIST. (n.d.). Pentanoic acid, 4-methyl-3-oxo-, ethyl ester. In NIST Chemistry WebBook.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.

Sources

A Researcher's Guide to Comparing Antibody Cross-Reactivity for 4-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the specific and sensitive detection of small molecules is a frequent analytical challenge. 4-Methyl-3-oxopentanoic acid, a branched-chain keto acid, is one such molecule where precise quantification may be critical. Immunoassays offer a powerful platform for this, but their utility is entirely dependent on the quality of the antibody used. The chief concern is antibody specificity—its ability to bind solely to the target molecule without being deceived by structurally similar compounds, a phenomenon known as cross-reactivity.[1][2]

This guide provides a comprehensive framework for evaluating and comparing antibody performance against 4-Methyl-3-oxopentanoic acid. We will delve into the principles of cross-reactivity, provide a detailed workflow for its assessment using competitive ELISA, and explain how to interpret the resulting data to select the most suitable antibody for your research needs. This is not a catalog of existing antibodies but rather a strategic guide to empower you to perform this comparison and validation in your own laboratory.

Part 1: The Molecular Basis of Antibody Cross-Reactivity

Antibody specificity is the cornerstone of a reliable immunoassay. It describes the ability of an antibody's binding site (paratope) to recognize a unique molecular shape (epitope) on an antigen.[2][3] However, this binding is not always perfectly exclusive. Cross-reactivity occurs when an antibody binds to antigens other than the one that stimulated its production.[3][4] For small molecules like 4-Methyl-3-oxopentanoic acid, this typically happens with compounds that share a high degree of structural similarity.[3]

An antibody raised against 4-Methyl-3-oxopentanoic acid might inadvertently bind to other molecules that share key functional groups or a similar carbon skeleton. This can lead to false-positive signals and inaccurate quantification.[3] Therefore, assessing cross-reactivity is a critical validation step.[3]

Identifying Potential Cross-Reactants

To begin, we must identify molecules that could potentially interfere with the assay. Based on the structure of 4-Methyl-3-oxopentanoic acid (C6H10O3)[5][6], a panel of potential cross-reactants should be assembled.

Structure of 4-Methyl-3-oxopentanoic acid:

Source: PubChem CID 440024[5]

A logical panel of cross-reactants would include:

  • Structural Isomers: Molecules with the same chemical formula but different arrangements (e.g., 3-methyl-4-oxopentanoic acid).

  • Analogs with Minor Modifications: Compounds with slight changes, such as the addition or removal of a methyl group (e.g., 3-oxopentanoic acid) or esterification of the carboxylic acid (e.g., Methyl 4-methyl-3-oxopentanoate).[7]

  • Related Metabolites: Other keto acids or branched-chain fatty acids that may be present in the biological matrix of interest.

The diagram below illustrates the principle of an antibody (paratope) binding specifically to its target hapten while potentially cross-reacting with a structurally similar analog.

Caption: Antibody binding specificity and cross-reactivity.

Part 2: Workflow for Assessing Antibody Performance

A systematic approach is required to generate robust and comparable data for different antibodies. The most common and effective method for quantifying cross-reactivity with small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[8][9]

The workflow involves challenging a limited amount of antibody with either the target molecule (the analyte) or a potential cross-reactant. The amount of antibody that remains free to bind to a plate-coated antigen conjugate is then measured.

Assessment_Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis a1 Synthesize Hapten-Carrier Conjugates (e.g., Target-BSA) a2 Coat ELISA Plate with Conjugate a1->a2 b4 Add Mixture to Coated Plate a2->b4 a3 Select Panel of Potential Cross-Reactants b1 Prepare Standard Curve of Target (e.g., 4-M-3-O-pentanoic acid) b3 Incubate Antibody with Standards or Cross-Reactants b1->b3 b2 Prepare Dilution Series of each Cross-Reactant b2->b3 b3->b4 b5 Wash & Add Secondary Ab-HRP b4->b5 b6 Add TMB Substrate & Stop b5->b6 b7 Read Absorbance (OD) b6->b7 c1 Plot Dose-Response Curves b7->c1 c2 Calculate IC50 for Target and each Cross-Reactant c1->c2 c3 Calculate % Cross-Reactivity c2->c3 c4 Compare Antibody Performance c3->c4

Caption: Experimental workflow for cross-reactivity assessment.

Part 3: Detailed Experimental Protocol - Competitive ELISA

This protocol provides a validated, step-by-step methodology for determining the cross-reactivity of an antibody.

A. Hapten-Protein Conjugation & Plate Coating

Since 4-Methyl-3-oxopentanoic acid is a small molecule (a hapten), it must first be conjugated to a larger carrier protein, like Bovine Serum Albumin (BSA), to immobilize it on the ELISA plate.[10][11][12] This is a critical step, as the antibody will compete for binding between the free hapten in solution and the immobilized hapten on the plate.

  • Conjugation: Couple 4-Methyl-3-oxopentanoic acid to BSA using a standard carbodiimide (EDC/NHS) reaction, which links the carboxylic acid group of the hapten to primary amines on the protein.[9] Purify the resulting conjugate (e.g., Target-BSA) via dialysis.[9]

  • Plate Coating: Dilute the Target-BSA conjugate to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a high-binding 96-well microplate.[13][14]

  • Incubation: Cover the plate and incubate overnight at 4°C.[13]

  • Washing & Blocking: Discard the coating solution. Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20). Block remaining protein-binding sites by adding 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubate for 1-2 hours at 37°C.[13]

B. Competitive Assay Procedure
  • Preparation of Standards and Samples:

    • Prepare a serial dilution of the target molecule (4-Methyl-3-oxopentanoic acid) in Assay Buffer (e.g., Blocking Buffer) to create a standard curve.

    • Prepare a serial dilution for each potential cross-reacting compound in the same manner.

  • Competition Step:

    • In a separate dilution plate, mix 50 µL of each standard or sample dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).[14]

    • Incubate this mixture for 1 hour at 37°C to allow the antibody to bind to the free molecules.[13]

  • Incubation on Coated Plate:

    • Wash the coated and blocked ELISA plate 3 times.

    • Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the coated plate.[14]

    • Incubate for 90 minutes at 37°C.[13] During this step, any antibody not bound to the free analyte in the solution will bind to the Target-BSA conjugate on the plate.

  • Detection:

    • Wash the plate 3 times.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in Assay Buffer.[13] Incubate for 1 hour at 37°C.

    • Wash the plate 5 times.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[14][15]

    • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2M H₂SO₄).[14] The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader within 30 minutes.[14][15]

Part 4: Data Analysis and Interpretation

The output of a competitive ELISA is an inverse relationship: the higher the concentration of the target molecule in the sample, the lower the final OD signal.

Calculating the IC50

For each compound tested (the target and all potential cross-reactants), plot the OD values against the logarithm of the compound's concentration. Use a four-parameter logistic (4PL) curve fit to model the dose-response relationship.[16][17]

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that produces 50% inhibition of the maximum signal.[18] This value is a direct measure of the antibody's binding affinity for that specific compound. A lower IC50 indicates a higher affinity.[9]

Calculating Percent Cross-Reactivity

Once the IC50 is determined for the target molecule and each potential cross-reactant, the percent cross-reactivity (%CR) can be calculated using the following formula:

%CR = (IC50 of Target Molecule / IC50 of Cross-Reactant) x 100

This formula standardizes the binding affinity of the antibody for a given compound relative to its affinity for the primary target.

Comparing Antibody Performance

By performing this complete analysis for several candidate antibodies (Antibody A, Antibody B, etc.), you can generate a comprehensive comparison table.

Compound TestedIC50 (Antibody A)%CR (Antibody A)IC50 (Antibody B)%CR (Antibody B)
4-Methyl-3-oxopentanoic acid 10 ng/mL100% 15 ng/mL100%
Analog 11,000 ng/mL1.0%500 ng/mL3.0%
Analog 25,000 ng/mL0.2%15,000 ng/mL0.1%
Analog 3>100,000 ng/mL<0.01%80,000 ng/mL<0.02%

Interpretation:

  • Sensitivity: Antibody A has a lower IC50 for the target molecule (10 ng/mL vs. 15 ng/mL), indicating it is more sensitive.

  • Specificity: Antibody A shows lower %CR for Analog 1 (1.0% vs. 3.0%), making it more specific and less likely to be affected by the presence of this analog. However, Antibody B is slightly more specific against Analog 2.

  • Overall Performance: Based on this hypothetical data, Antibody A would be the superior choice for most applications due to its higher sensitivity and generally better specificity profile.

Conclusion

The selection of an antibody for a small-molecule immunoassay is a decision that must be backed by rigorous experimental data. A high-quality antibody is not just one that binds the target, but one that specifically binds the target with minimal interference from related compounds. By following the workflow and protocols outlined in this guide—from identifying potential cross-reactants to performing a competitive ELISA and calculating percent cross-reactivity—researchers can objectively compare candidate antibodies. This empirical approach ensures the selection of the most sensitive and specific reagent, leading to trustworthy and reproducible results in the critical work of drug development and scientific research.

References
  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. Cusabio. [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]

  • Biointron. (2024, December 20). What is Antibody Specificity?. Biointron. [Link]

  • Aeonian Biotech. (2021, November 10). Difference between antibody specificity and selectivity. Aeonian Biotech. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Bio-Rad. [Link]

  • Thompson, S. (2003). Small-molecule-protein conjugation procedures. PubMed. [Link]

  • Huang, Z., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 304, 125379. [Link]

  • Darwish, I. A., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS ONE, 14(2), e0212048. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-3-oxopentanoic acid. PubChem. [Link]

  • James, L. C., & Tawfik, D. S. (2003). The specificity of cross-reactivity: Promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness. Protein Science, 12(10), 2183-2193. [Link]

  • ResearchGate. (2013, July 2). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-3-oxopentanoate. PubChem. [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. St John's Laboratory. [Link]

  • Thompson, S. (2003). Small-molecule-protein conjugation procedures. Semantic Scholar. [Link]

  • LookChem. (2025, March 5). Methyl 4-methyl-3-oxopentanoate: A Versatile Chemical Compound. LookChem. [Link]

  • Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation. Bio-Synthesis, Inc. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Science Gateway. [Link]

  • Thompson, S. (2003). Small-Molecule—Protein Conjugation Procedures. Springer Nature Experiments. [Link]

  • Thompson, S. (2003). Small-Molecule-Protein Conjugation Procedures. Springer Nature Experiments. [Link]

  • European Bioinformatics Institute. (n.d.). 4-methyl-3-oxopentanoic acid (CHEBI:29024). EMBL-EBI. [Link]

  • Dr. Sakhi Khan Science Academy. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube. [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]

  • Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]

Sources

A Comparative Guide to the Structural Confirmation of Synthesized 4-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the primary analytical techniques used to confirm the chemical structure of synthesized 4-Methyl-3-oxopentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. We will explore the unique challenges presented by β-keto acids and detail how a multi-faceted analytical strategy, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides unambiguous confirmation.

The Analytical Challenge: Inherent Instability of β-Keto Acids

Before delving into specific analytical techniques, it is crucial to understand the inherent chemical nature of 4-Methyl-3-oxopentanoic acid. As a β-keto acid, its structure features a ketone group at the β-position relative to the carboxylic acid. This arrangement makes the molecule susceptible to two primary chemical behaviors that can complicate analysis:

  • Decarboxylation: β-keto acids are notoriously prone to losing carbon dioxide (CO₂), especially when heated.[1][2] This reaction proceeds through a stable six-membered cyclic transition state, resulting in the formation of an enol which quickly tautomerizes to a ketone.[3][4] For 4-Methyl-3-oxopentanoic acid, this degradation pathway yields 4-methyl-2-pentanone. Any analytical method involving high temperatures, such as standard Gas Chromatography (GC), can inadvertently lead to the analysis of this degradation product, not the target compound.

  • Keto-Enol Tautomerism: Like other carbonyl compounds with α-hydrogens, 4-Methyl-3-oxopentanoic acid exists in equilibrium between its keto and enol forms.[5][6] While the keto form typically predominates, the presence of the enol tautomer can lead to additional, sometimes confusing, signals in spectroscopic analyses.[7] This equilibrium is catalyzed by both acid and base.[8]

Understanding these challenges is paramount, as it informs our choice of analytical methods and the conditions under which they are performed. A self-validating protocol must account for this instability to ensure that the characterized molecule is indeed the intended product.

The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework.

Expertise & Experience: Why NMR is Indispensable

NMR provides unparalleled insight into the precise connectivity of atoms. ¹H NMR reveals the chemical environment and neighboring protons for every hydrogen atom, while ¹³C NMR identifies all unique carbon atoms in the molecule. For a molecule like 4-Methyl-3-oxopentanoic acid, NMR is not just confirmatory; it is the only technique that can definitively distinguish it from structural isomers that would have the identical mass and similar functional groups.

Expected ¹H and ¹³C NMR Data

The expected NMR signals for the keto tautomer of 4-Methyl-3-oxopentanoic acid in a solvent like CDCl₃ are detailed below. The presence of the enol form would result in additional, distinct signals, typically including a vinyl proton (C=CH) and a broader enolic hydroxyl peak.

¹H NMR Data (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Carboxylic Acid Proton~10-12Broad Singlet1H-COOH
Methylene Protons~3.5Singlet2H-C(=O)-CH₂ -COOH
Methine Proton~2.9Septet1H-CH (CH₃)₂
Methyl Protons~1.1Doublet6H-CH(CH₃ )₂
¹³C NMR Data (Predicted) Chemical Shift (δ, ppm) Assignment
Ketone Carbonyl~210C =O (Ketone)
Carboxylic Acid Carbonyl~175C =O (Acid)
Methylene Carbon~48-C H₂-
Methine Carbon~41-C H-
Methyl Carbons~18-C H₃
Comparative Analysis: Distinguishing Isomers

To illustrate the power of NMR, consider a potential isomeric impurity: 3,3-dimethyl-4-oxobutanoic acid . This isomer has the same molecular formula (C₆H₁₀O₃) and would be indistinguishable by low-resolution mass spectrometry. However, its NMR spectrum would be dramatically different.

Technique 4-Methyl-3-oxopentanoic Acid (Target) 3,3-dimethyl-4-oxobutanoic acid (Isomer)
¹H NMR Septet (~2.9 ppm) and Doublet (~1.1 ppm) for isopropyl group.Two singlets for the gem-dimethyl groups and the acetyl methyl group.
¹³C NMR Four distinct signals in the aliphatic region.Fewer signals due to higher symmetry; a quaternary carbon signal.

This clear differentiation underscores the authoritative nature of NMR in structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry synthesized product in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is an essential complementary technique that provides the molecular weight of the synthesized compound and offers structural clues based on its fragmentation patterns.

Expertise & Experience: Choosing the Right MS Approach

Given the thermal lability of β-keto acids, the choice of ionization method is critical.[2]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique, typically coupled with Liquid Chromatography (LC-MS). It imparts minimal energy to the analyte, making it ideal for obtaining an accurate molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) with minimal risk of thermal degradation.[9]

  • Electron Ionization (EI): This is a "hard" ionization technique used with Gas Chromatography (GC-MS). It bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation.[10] Due to the risk of decarboxylation, direct analysis of 4-Methyl-3-oxopentanoic acid by GC-MS is ill-advised. However, chemical derivatization (e.g., silylation) to block the acidic proton and increase volatility can make GC-MS a viable, albeit more complex, option.[2]

For primary confirmation, LC-MS with ESI is the superior choice.

Expected Mass Spectrum Data (ESI, Negative Ion Mode)

The molecular formula C₆H₁₀O₃ gives a molecular weight of 130.06 g/mol .[11]

m/z (Daltons) Proposed Identity Notes
129.05[M-H]⁻Deprotonated molecular ion. This confirms the molecular weight.
85.06[M-H - CO₂]⁻Result of in-source fragmentation (decarboxylation). A characteristic loss of 44 Da for carboxylic acids.[12]
Comparative Analysis: Fragmentation as a Structural Fingerprint

The fragmentation pattern provides a structural fingerprint. While an isomer like 3,3-dimethyl-4-oxobutanoic acid would also show a parent ion at m/z 129, its fragmentation pattern under more energetic conditions (e.g., tandem MS or EI) would differ. For instance, the cleavage of the isopropyl group (loss of 43 Da) is characteristic of our target molecule, whereas the isomer would show losses corresponding to methyl or acetyl groups.[13][14]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.

  • Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This separates the target compound from impurities.

  • Mass Spectrometry: Analyze the column eluent using an ESI source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight). Operate in negative ion scanning mode to detect the [M-H]⁻ ion.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Identify the molecular ion and any significant fragments.

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique used to identify the presence of key functional groups within a molecule.

Expertise & Experience: A Quick and Reliable Check

While not as structurally definitive as NMR, IR provides a quick and reliable confirmation of the expected functional groups. For 4-Methyl-3-oxopentanoic acid, we expect to see characteristic absorptions for a carboxylic acid (O-H and C=O) and a ketone (C=O). The absence of these signals would immediately indicate a failed synthesis or the presence of an incorrect product.

Expected IR Absorption Data
Wavenumber (cm⁻¹) Vibration Type Appearance
2500-3300O-H stretch (Carboxylic Acid)Very broad, strong
~1715C=O stretch (Ketone)Strong, sharp
~1700-1725C=O stretch (Carboxylic Acid)Strong, may overlap with ketone C=O
1210-1320C-O stretch (Carboxylic Acid)Medium to strong

Note: The two carbonyl stretching vibrations are very close in frequency and may appear as a single, broad, and very strong absorption band.[15][16][17]

Comparative Analysis: The Power of Presence and Absence

The diagnostic power of IR is best demonstrated by comparing the expected spectrum to that of its potential decarboxylation product, 4-methyl-2-pentanone.

Functional Group 4-Methyl-3-oxopentanoic Acid (Target) 4-methyl-2-pentanone (Degradation Product)
O-H (Acid) Present (Very broad, 2500-3300 cm⁻¹)Absent
C=O (Acid) Present (~1700 cm⁻¹)Absent
C=O (Ketone) Present (~1715 cm⁻¹)Present (~1715 cm⁻¹)

The presence of the extremely broad O-H stretch is an unmistakable indicator of the carboxylic acid functional group and immediately rules out the decarboxylated product.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small drop of the neat liquid sample (or a few milligrams of a solid sample) directly onto the crystal of the ATR-IR spectrometer.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

  • Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify and label the major absorption bands corresponding to the key functional groups.

A Self-Validating System: The Integrated Analytical Workflow

Relying on a single analytical technique is insufficient for the rigorous confirmation required in scientific research and drug development. True trustworthiness is achieved when multiple, orthogonal techniques provide complementary and corroborating evidence. The workflow below illustrates this self-validating system.

G cluster_0 Synthesis & Purification cluster_1 Initial Screening & Confirmation cluster_2 Definitive Structural Elucidation synthesis Synthesis of 4-Methyl-3-oxopentanoic acid purification Purification (e.g., Chromatography) synthesis->purification ir_spec IR Spectroscopy (Confirm Functional Groups) purification->ir_spec Is product stable? Are functional groups present? lcms LC-MS Analysis (Confirm Molecular Weight) ir_spec->lcms nmr_1h ¹H NMR (Proton Environment & Connectivity) lcms->nmr_1h Is MW correct? nmr_13c ¹³C NMR (Carbon Skeleton) final_confirmation Unambiguous Structural Confirmation nmr_13c->final_confirmation Does all data correlate?

Sources

A Comparative Guide to the Efficacy of 4-Methyl-3-oxopentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the known efficacies and applications of various derivatives of 4-Methyl-3-oxopentanoic acid. While direct comparative studies on the efficacy of these derivatives are not extensively available in current literature, this document synthesizes existing data to offer researchers, scientists, and drug development professionals a clear overview of their established roles and potential therapeutic applications. We will delve into their functions as pivotal intermediates in pharmaceutical synthesis and explore derivatives that have been investigated for their intrinsic biological activities.

Introduction to 4-Methyl-3-oxopentanoic Acid

4-Methyl-3-oxopentanoic acid, also known as β-Ketoisocaproic acid or α-Ketoisocaproic acid (KIC), is a branched-chain keto acid.[1] It is a natural metabolic intermediate in the catabolism of the essential amino acid, leucine.[1] In this pathway, KIC can be further converted into compounds like isovaleryl-CoA, which subsequently can be metabolized to acetyl-CoA and cholesterol.[1] Beyond its metabolic role, the structural backbone of 4-Methyl-3-oxopentanoic acid serves as a versatile scaffold for the synthesis of a range of derivatives with diverse applications, from being crucial building blocks for blockbuster drugs to exhibiting inherent biological activities.

Key Derivatives and Their Primary Roles

The derivatives of 4-Methyl-3-oxopentanoic acid can be broadly categorized based on their primary application: as synthetic intermediates or as biologically active agents.

Synthetic Intermediates in Statin Synthesis

The most prominent application of simple 4-Methyl-3-oxopentanoic acid derivatives is in the synthesis of Atorvastatin, a leading HMG-CoA reductase inhibitor used to lower cholesterol.[2] Two key derivatives in this process are:

  • Methyl 4-methyl-3-oxopentanoate: This methyl ester derivative is a primary starting material.[3][4] Its chemical structure, featuring both an ester and a ketone group, allows for a variety of chemical reactions, making it a valuable building block in organic synthesis.[5][6]

  • 4-Methyl-3-oxopentanoic acid anilide (N-Phenyl Isobutyrylacetamide): This derivative is formed by reacting Methyl 4-methyl-3-oxopentanoate with aniline.[2][3] It serves as a crucial intermediate in the multi-step synthesis of Atorvastatin, particularly in the construction of the central pyrrole ring via the Paal-Knorr synthesis.[3][7][8]

The primary "efficacy" of these derivatives lies in their chemical reactivity and suitability for large-scale pharmaceutical manufacturing, enabling the efficient production of Atorvastatin.[3]

Below is a simplified representation of the initial steps in Atorvastatin synthesis involving these derivatives.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_synthesis Core Synthesis cluster_product Final Product A Methyl 4-methyl-3-oxopentanoate C 4-Methyl-3-oxopentanoic acid anilide A->C Reaction B Aniline B->C Reaction D Further Condensation and Cyclization (Paal-Knorr Pyrrole Synthesis) C->D Multi-step process E Atorvastatin D->E

Caption: Simplified workflow of Atorvastatin synthesis.

Derivatives with Intrinsic Biological Activity

While many derivatives are synthetic tools, some have been specifically designed and evaluated for their biological effects.

Antibacterial Derivatives

A notable study reported the synthesis and antibacterial evaluation of a series of complex derivatives: (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids .[9] These compounds were tested against several strains of Gram-positive bacteria, including multidrug-resistant clinical isolates.

The efficacy of these derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10] The results demonstrated potent antibacterial activity, with some derivatives showing MIC values as low as 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA) strains.[9]

Compound IDSubstitution on Phenylfuran RingMIC (µg/mL) vs. MRSA CCARM 3167MIC (µg/mL) vs. MRSA CCARM 3506
4c 4-F22
4d 4-Cl22
4e 4-Br22
4f 4-CH₃22
Norfloxacin(Control)84
Oxacillin(Control)>64>64
Data synthesized from a study by Pan et al. (2016).[9]

These findings indicate that by incorporating the 4-methyl-3-oxopentanoic acid scaffold into more complex heterocyclic structures, it is possible to develop derivatives with significant and clinically relevant antibacterial efficacy.

Biological Activity of the Parent Acid (KIC)

The parent compound, α-Ketoisocaproic acid (KIC), exhibits its own range of biological effects stemming from its role in leucine metabolism.[1] Studies have shown that KIC can:

  • Modulate Insulin Signaling: High concentrations of KIC have been associated with the suppression of insulin-stimulated glucose transport in skeletal muscle cells.[11][12] It may also promote insulin resistance in preadipocytes.[13]

  • Influence Lipid Metabolism: KIC has been shown to enhance lipid accumulation and the expression of lipogenic proteins in preadipocytes.[13]

  • Reduce Muscle Damage: Supplementation with KIC, often in combination with β-hydroxy-β-methylbutyrate (HMB), has been observed to reduce signs and symptoms of exercise-induced muscle damage.[1]

The metabolic pathway of KIC is illustrated below.

G A Leucine B α-Ketoisocaproic Acid (KIC) (4-Methyl-3-oxopentanoic acid) A->B Catabolism C Isovaleryl-CoA B->C Oxidative Decarboxylation D Acetyl-CoA C->D E Cholesterol & other molecules D->E Mevalonate Pathway

Caption: Metabolic fate of α-Ketoisocaproic Acid (KIC).

Experimental Protocols for Efficacy Assessment

To facilitate further research and direct comparison of novel 4-Methyl-3-oxopentanoic acid derivatives, this section provides detailed, standardized protocols for assessing two key potential therapeutic effects: cholesterol synthesis inhibition and antibacterial activity.

Protocol for HMG-CoA Reductase Activity Assay

This assay is fundamental for screening compounds that may act as cholesterol-lowering agents by inhibiting the rate-limiting enzyme in cholesterol synthesis. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[14][15][16][17]

Materials:

  • HMG-CoA Reductase enzyme

  • HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)

  • NADPH solution

  • HMG-CoA solution (substrate)

  • Test derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Atorvastatin or Pravastatin)

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. Warm the assay buffer to 37°C before use.

  • Plate Setup:

    • Test Inhibitor Wells: Add 2 µL of the test derivative solution and 5 µL of HMG-CoA Reductase enzyme.

    • Enzyme Control (EC) Well: Add 5 µL of HMG-CoA Reductase enzyme and 2 µL of the solvent used for the test derivatives.

    • Positive Control Well: Add 2 µL of the positive control inhibitor solution and 5 µL of HMG-CoA Reductase enzyme.

    • Blank Well: Contains only the assay buffer.

  • Volume Adjustment: Adjust the volume in all wells to a pre-reaction volume (e.g., 10 µL) with the assay buffer.

  • Reaction Initiation: Prepare a reaction mix containing the assay buffer, NADPH, and HMG-CoA. Add this mix to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the 96-well plate in the spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm in a kinetic mode, taking readings every 2-3 minutes for at least 10 minutes.

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in A340) for each well. The percent inhibition for each test derivative can be calculated using the formula: % Inhibition = [(Rate_EC - Rate_Inhibitor) / Rate_EC] * 100

G A Prepare Reagents (Enzyme, Buffer, NADPH, HMG-CoA) B Set up 96-well plate (Test, Enzyme Control, Positive Control) A->B C Add Reaction Mix to initiate B->C D Measure A340 kinetically at 37°C C->D E Calculate Rate of NADPH Consumption D->E F Determine % Inhibition E->F

Caption: Workflow for HMG-CoA Reductase activity assay.

Protocol for Broth Microdilution Assay (MIC Determination)

This method is a gold standard for determining the antibacterial efficacy of a compound by identifying the minimum inhibitory concentration (MIC).[10][18][19][20]

Materials:

  • Test derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth - TSB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized concentration, typically equivalent to a 0.5 McFarland standard, and then further dilute to the final desired inoculum concentration (e.g., 1 x 10⁵ CFU/mL).

  • Serial Dilution: Prepare a stock solution of the test derivative. Perform a two-fold serial dilution of the compound in the growth medium across the wells of the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls:

    • Positive Control: Well with inoculum and growth medium only (no compound).

    • Negative Control: Well with growth medium only (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the derivative where no visible bacterial growth is observed.[21]

G A Prepare Bacterial Inoculum C Inoculate wells with bacteria A->C B Perform 2-fold serial dilution of test derivative in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Assess bacterial growth (Visual or OD600) D->E F Determine MIC value E->F

Sources

The Unseen Scaffold: A Literature Review of 4-Methyl-3-oxopentanoic Acid's Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Building Block

4-Methyl-3-oxopentanoic acid, a branched-chain fatty acid, is a molecule that, while not extensively studied for its own direct biological activity, serves as a pivotal structural foundation in medicinal chemistry.[1] Its true significance in the pharmaceutical landscape emerges from its role as a versatile scaffold for the synthesis of a diverse array of bioactive derivatives. These derivatives have shown promise and application in critical therapeutic areas, ranging from cardiovascular disease management to combating multidrug-resistant bacteria. This guide provides a comprehensive review of the current literature on the bioactivity of key derivatives of 4-methyl-3-oxopentanoic acid, offering insights for researchers, scientists, and professionals in drug development. We will delve into the synthesis, biological evaluation, and structure-activity relationships of these compounds, supported by experimental data and established protocols.

Bioactive Derivatives and Their Therapeutic Applications

The core structure of 4-methyl-3-oxopentanoic acid has been chemically modified to produce derivatives with significant and varied biological activities. The following sections will compare the performance and applications of these key derivatives.

Lipid-Lowering Agents: The Atorvastatin Connection

One of the most significant applications of 4-methyl-3-oxopentanoic acid derivatives is in the synthesis of statins, a class of drugs that are highly effective in lowering cholesterol levels.

  • 4-Methyl-3-oxopentanoic acid anilide , also known as N-Phenyl Isobutyrylacetamide, is a critical intermediate in the production of atorvastatin calcium, a leading drug for managing high cholesterol and reducing cardiovascular risks.[2] The efficacy of atorvastatin is intrinsically linked to the purity and quality of its synthetic precursors, making this anilide derivative indispensable in modern medicine.[2] The synthesis of this key intermediate can start from the methyl ester of 4-methyl-3-oxopentanoic acid, methyl 4-methyl-3-oxopentanoate, which is reacted with an excess of aniline.[1][3]

  • Methyl 4-methyl-3-oxopentanoate itself is a valuable building block in the pharmaceutical industry, particularly for synthesizing cholesterol-lowering drugs.[3] Its chemical structure, featuring both an ester and a ketone group, allows for various modifications, rendering it a versatile component in drug development.[3]

The logical flow from the parent acid to the highly successful drug, atorvastatin, underscores the importance of this chemical family in cardiovascular medicine.

4-Methyl-3-oxopentanoic_acid 4-Methyl-3-oxopentanoic Acid Methyl_ester Methyl 4-methyl-3-oxopentanoate 4-Methyl-3-oxopentanoic_acid->Methyl_ester Esterification Anilide_derivative 4-Methyl-3-oxopentanoic Acid Anilide Methyl_ester->Anilide_derivative Reaction with Aniline Atorvastatin Atorvastatin Calcium Anilide_derivative->Atorvastatin Multi-step Synthesis

Caption: Synthetic pathway from 4-Methyl-3-oxopentanoic acid to Atorvastatin.

Potent Antibacterial Agents

In an era of rising antimicrobial resistance, the development of novel antibacterial agents is a global health priority. Derivatives of 4-methyl-3-oxopentanoic acid have demonstrated significant potential in this area.

  • A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids were synthesized and evaluated for their in-vitro antibacterial activity.[4][5] These compounds exhibited good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates.[4] Notably, some of these derivatives displayed potent activity with minimum inhibitory concentration (MIC) values as low as 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA) strains.[4] Cytotoxicity evaluations have suggested that the promising antibacterial effects of these compounds are not due to general toxicity.[4]

Modulators of Cellular Pathways

Further demonstrating the versatility of the 4-methyl-3-oxopentanoic acid scaffold, its fluorinated derivatives have been explored as potential pharmacological agents.

  • 2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester has been investigated for its ability to interact with specific enzymes and receptors.[6] While the exact mechanisms are still under investigation, its structural features suggest it could modulate metabolic or cellular signaling pathways.[6] The presence of a fluorine atom is a key feature that may enhance its biological activity compared to non-fluorinated analogs.[6] Further research is needed to fully elucidate the specific biological targets and therapeutic potential of this class of derivatives.[6]

Comparative Summary of Bioactivities

Derivative ClassBioactivityKey Findings
Anilide and Ester Derivatives Intermediates for Lipid-Lowering DrugsCrucial for the synthesis of Atorvastatin, a widely used cholesterol-lowering drug.[2][3]
(S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids AntibacterialPotent activity against Gram-positive bacteria, including multidrug-resistant strains (MRSA, QRSA), with MIC values as low as 2 µg/mL.[4][5]
2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester Potential Pharmacological AgentInteracts with enzymes and receptors, suggesting a role in modulating metabolic or cellular signaling pathways.[6] The fluorine atom may enhance bioactivity.[6]

Experimental Protocols: A Closer Look at Synthesis and Evaluation

The generation of robust and reproducible data is paramount in drug discovery. This section details the methodologies employed in the synthesis and evaluation of the bioactive derivatives discussed.

Synthesis of Antibacterial Derivatives via Knoevenagel Condensation

The synthesis of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids is a prime example of applying classic organic reactions to create novel bioactive molecules.[4][5]

Step-by-Step Methodology:

  • Reactant Preparation: A mixture of a 5-substituted phenylfuran-2-carbaldehyde and (S)-2-(4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid is prepared in ethanol.

  • Catalyst Addition: Piperidine and glacial acetic acid are added to the mixture to catalyze the condensation reaction.

  • Reflux: The reaction mixture is refluxed for a specified period, typically around 4 hours, to drive the reaction to completion.

  • Workup and Purification: After cooling, the solvent is removed under reduced pressure. The resulting residue is then purified using silica gel column chromatography to isolate the target compound.

  • Characterization: The structure and purity of the synthesized compounds are confirmed using analytical techniques such as Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).[4][5]

Causality Behind Experimental Choices:

  • Knoevenagel Condensation: This reaction is a reliable method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound, which in this case leads to the formation of the bioactive thiazolidinone derivatives.

  • Piperidine and Acetic Acid: This combination acts as a base-acid catalyst system to facilitate the condensation reaction.

  • Column Chromatography: This is a standard and effective technique for purifying organic compounds based on their polarity, ensuring the isolation of a high-purity product for biological testing.

  • Spectroscopic Characterization: These methods provide definitive structural confirmation of the synthesized molecules, which is essential for establishing structure-activity relationships.

cluster_synthesis Synthesis of Antibacterial Derivatives cluster_evaluation Biological Evaluation Reactants Substituted Aldehyde + Thiazolidinone Derivative Catalysis Add Piperidine & Acetic Acid in Ethanol Reactants->Catalysis Reaction Reflux for 4 hours Catalysis->Reaction Purification Evaporation & Column Chromatography Reaction->Purification Product Purified Antibacterial Compound Purification->Product Characterization IR, ¹H NMR, MS Product->Characterization Antibacterial_Assay In-vitro Antibacterial Testing (MIC determination) Product->Antibacterial_Assay Cytotoxicity_Assay Cytotoxicity Evaluation Antibacterial_Assay->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Antibacterial_Assay->SAR_Analysis

Caption: Workflow for the synthesis and evaluation of antibacterial derivatives.

Conclusion: A Scaffold of Opportunity

While 4-Methyl-3-oxopentanoic acid may not be a bioactive compound in its own right, the literature compellingly demonstrates its immense value as a foundational scaffold in medicinal chemistry. Its derivatives are at the heart of critical therapeutic interventions, from the blockbuster cholesterol-lowering drug atorvastatin to novel antibacterial agents that promise to address the challenge of drug resistance. The ongoing exploration of new derivatives, such as the fluorinated pharmacological agents, suggests that the full potential of this versatile building block is yet to be realized. For researchers in drug development, the 4-methyl-3-oxopentanoic acid core represents a proven and fruitful starting point for the design and synthesis of next-generation therapeutics.

References

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Exploring 4-Methyl-3-oxopentanoic Acid Anilide: Properties and Applications. (n.d.). Retrieved January 16, 2026, from [Link]

  • (5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC - NIH. (2020, April 23). Retrieved January 16, 2026, from [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - MDPI. (2023, January 16). Retrieved January 16, 2026, from [Link]

  • Method for preparing atorvastatin calcium using new intermediates and resulting atorvastatin - Portfólio de Tecnologias - Inova Unicamp. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. (n.d.). Retrieved January 16, 2026, from [Link]

  • Atorvastatin (Lipitor) by MCR - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Methyl 4-methyl-3-oxopentanoate: A Versatile Chemical Compound. (2025, March 5). Retrieved January 16, 2026, from [Link]

  • (PDF) Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (n.d.). Retrieved January 16, 2026, from [Link]

  • (PDF) The synthesis of atorvastatin intermediates - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • 4-Methyl-3-oxopentanoate | C6H9O3- | CID 22019185 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Bioactive compound and their biological activity - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • (E)-2-((4-fluorophenyl)methylene)-4-methyl-3-oxopentanoic acid ethyl ester | Chemsrc. (2025, September 16). Retrieved January 16, 2026, from [Link]

  • Phytochemical profiling of the bioactive principles of Alysicarpus glumaceus (Vahl) DC. aerial parts - DergiPark. (n.d.). Retrieved January 16, 2026, from [Link]

  • Evaluation of bioactive compounds and antioxidant potential of hydroethanolic extract of Moringa oleifera Lam. from Rajasthan, India - PMC - NIH. (2017, January 3). Retrieved January 16, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Methyl-3-oxopentanoic Acid Purity Against Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical reagent is not a matter of triviality—it is the bedrock of reliable, reproducible, and meaningful results. 4-Methyl-3-oxopentanoic acid, a branched-chain keto acid, serves as a vital building block in the synthesis of complex organic molecules and pharmaceuticals.[1][2] Its structural integrity is paramount. This guide provides an in-depth, technically-grounded framework for benchmarking the purity of 4-Methyl-3-oxopentanoic acid, ensuring that your starting material meets the rigorous standards demanded by your research.

This document eschews a one-size-fits-all template. Instead, it offers a multi-faceted analytical approach, rooted in fundamental chemical principles, to provide a comprehensive and validated assessment of purity. We will delve into the "why" behind each experimental choice, empowering you to not only follow a protocol but to understand and adapt it to your specific needs.

The Imperative of Purity: Understanding Potential Contaminants

The synthesis of 4-Methyl-3-oxopentanoic acid can introduce a variety of impurities that can compromise downstream applications. A common synthetic route involves the hydrolysis of its corresponding ester, which itself can be synthesized through various means, including reactions analogous to the Grignard reaction.[3][4] Potential impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions. For instance, in Grignard-type syntheses, side reactions can occur, especially if conditions are not strictly anhydrous.[5][6]

  • Solvents: Residual solvents from the reaction and purification steps.

  • Isomers: Structural isomers that may have similar physical properties but different reactivity or biological activity.

The presence of these impurities can lead to erroneous experimental data, altered pharmacological profiles of synthesized drugs, and a lack of reproducibility. Therefore, a robust, multi-technique approach to purity determination is not just recommended; it is essential.

A Multi-Pronged Analytical Strategy for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the convergence of data from orthogonal methods. For 4-Methyl-3-oxopentanoic acid, we will employ a triad of powerful analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment of non-volatile organic compounds. It excels at separating the target compound from closely related impurities and providing accurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. For carboxylic acids, derivatization is often necessary to improve volatility and chromatographic performance.[7]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[8][9] It provides structural confirmation and can detect impurities that may not be apparent by other techniques.

Below is a visual representation of the comprehensive workflow for purity assessment.

Caption: Workflow for purity benchmarking.

Experimental Protocols

The following protocols are designed to be robust and self-validating. The choice of specific parameters may be adapted based on the available instrumentation and the nature of any suspected impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Rationale: HPLC is the gold standard for purity determination of organic acids.[10] A reversed-phase C18 column with an acidic mobile phase ensures good retention and peak shape for 4-Methyl-3-oxopentanoic acid. UV detection is suitable as the carboxyl group provides sufficient chromophore for detection at low wavelengths.[11]

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). Filter and degas both solvents.

  • Standard Preparation: Accurately weigh a certified reference standard of 4-Methyl-3-oxopentanoic acid to prepare a stock solution of 1 mg/mL in a 50:50 mixture of Solvent A and Solvent B. Prepare a series of dilutions for calibration.

  • Sample Preparation: Prepare the test sample of 4-Methyl-3-oxopentanoic acid at the same concentration as the primary standard stock solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 210 nm.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Data Analysis:

    • Calculate the purity of the test sample by comparing the peak area of the main component to the sum of all peak areas (area percent method).

    • For a more accurate assay, use the calibration curve generated from the reference standard to quantify the concentration of the test sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Rationale: GC-MS is highly sensitive for the detection of volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, derivatization is necessary.[12][13] Silylation is a common and effective method for this purpose.[7]

Step-by-Step Protocol:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard and Sample Preparation:

    • Accurately weigh approximately 1 mg of the reference standard and the test sample into separate vials.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of the BSTFA + 1% TMCS reagent.

    • Seal the vials and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C, hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

    • Quantify impurities by comparing their peak areas to the main component or by using an internal standard if necessary.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

Rationale: qNMR is a powerful primary method for determining the absolute purity of a substance.[14][15] It relies on the principle that the signal intensity is directly proportional to the number of nuclei.[16] By using a certified internal standard, the purity of the analyte can be calculated with high accuracy.[9]

Step-by-Step Protocol:

  • Internal Standard Selection: Choose a high-purity internal standard with a simple ¹H NMR spectrum that has peaks that do not overlap with the analyte's peaks. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh the internal standard (e.g., ~10 mg) and the 4-Methyl-3-oxopentanoic acid test sample (e.g., ~20 mg) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (a long delay of 30-60 seconds is recommended to ensure full relaxation).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis:

    • Integrate a well-resolved peak of the analyte and a well-resolved peak of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Comparative Data Analysis

The following table presents a hypothetical comparison of a test sample of 4-Methyl-3-oxopentanoic acid against a certified reference standard.

Analytical Parameter Reference Standard Test Sample Method Acceptance Criteria
Appearance White to off-white solidConformsVisualConforms to standard
Identity Conforms to structureConforms¹H NMRSpectrum conforms to reference
Purity (HPLC Area %) ≥ 99.5%99.2%HPLC-UV≥ 99.0%
Absolute Purity (qNMR) 99.8 ± 0.2%99.1 ± 0.3%¹H qNMR≥ 99.0%
Individual Impurity (HPLC) < 0.1%Impurity at RRT 1.2: 0.3%HPLC-UV≤ 0.2%
Total Impurities (HPLC) ≤ 0.5%0.8%HPLC-UV≤ 1.0%
Volatile Impurities (GC-MS) Not DetectedAcetone: 0.05%GC-MS≤ 0.1%
Water Content ≤ 0.2%0.15%Karl Fischer≤ 0.5%

Interpretation of Results and Conclusion

The hypothetical data in the table indicates that the test sample meets the overall purity requirements but has a single impurity at a relative retention time (RRT) of 1.2 that is above the acceptance criterion for individual impurities. The GC-MS data also reveals the presence of a residual solvent, acetone, although it is within the acceptable limit. The qNMR and HPLC purity values are in good agreement, providing confidence in the overall assessment.

This multi-faceted approach provides a comprehensive and trustworthy evaluation of the purity of 4-Methyl-3-oxopentanoic acid. By combining chromatographic separation with the structural and quantitative power of NMR, a high degree of confidence in the quality of the material can be achieved. For any scientist or researcher, the adoption of such a rigorous benchmarking strategy is a critical step in ensuring the integrity and validity of their scientific endeavors.

References

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). National Institutes of Health. [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (n.d.). MDPI. [Link]

  • 1H qNMR Purity Analyses and the Implications of ISO 24583. (n.d.). Mettler Toledo. [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. (n.d.). SCION Instruments. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). qNMR Exchange. [Link]

  • Organic Acids : HPLC (Type-IV). (n.d.). OIV. [Link]

  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. (2016). NIST. [Link]

  • Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. (2019). MDPI. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). ACS Publications. [Link]

  • Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. (2016). PubMed. [Link]

  • Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. (2012). PubMed. [Link]

  • Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. (2012). ResearchGate. [Link]

  • 4-Methyl-3-oxopentanoic Acid. (n.d.). Pharmaffiliates. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). LMA leidykla. [Link]

  • GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. (n.d.). ResearchGate. [Link]

  • Prepn. of 3-oxo-pentanoic-acid-alkyl ester(s) - by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester. (n.d.).
  • How do typical impurities arise in the Grignard reaction?. (n.d.). Homework.Study.com. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry. [Link]

  • 4-Methyl-3-oxopentanoic acid. (n.d.). LookChem. [Link]

  • (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2014). ResearchGate. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (n.d.). RSC Publishing. [Link]

  • Separation and estimation of blood keto acids by paper chromatography. (n.d.). PMC - NIH. [Link]

  • HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine. (n.d.). Pakistan Journal of Analytical & Environmental Chemistry. [Link]

  • Synthesis of methyl 3-oxopentanoate. (n.d.). PrepChem.com. [Link]

  • Grignard Reaction - Common Conditions. (n.d.). The Organic Synthesis Archive. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. [Link]

  • Grignard reaction. (n.d.). Wikipedia. [Link]

  • New synthetic reactions. Convenient approach to methyl 3-oxo-4-pentenoate. (n.d.). ACS Publications. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methyl-3-oxopentanoic acid (CAS No. 5650-76-0), a β-keto acid. The procedures outlined herein are grounded in established chemical principles and regulatory guidelines to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Chemistry: Properties and Hazards of 4-Methyl-3-oxopentanoic Acid

4-Methyl-3-oxopentanoic acid is an organic compound characterized by the presence of both a carboxylic acid and a ketone functional group. A key chemical property of β-keto acids is their susceptibility to decarboxylation, particularly when heated.[1][2] This reaction involves the loss of carbon dioxide and is a critical consideration in the handling and disposal of this compound.

Table 1: Chemical and Physical Properties of 4-Methyl-3-oxopentanoic Acid and Related Compounds

Property4-Methyl-3-oxopentanoic acid4-Methylvaleric acid (structural analog)General Organic Acids
CAS Number 5650-76-0[5][6]646-07-1Varies
Molecular Formula C6H10O3[6]C6H12O2Varies
Molecular Weight 130.14 g/mol [6]116.16 g/mol Varies
Primary Hazards Assumed Corrosive, IrritantCauses severe skin burns and eye damage[3]Corrosive, Irritant[7]
Key Reactivity Prone to decarboxylation upon heating[1][2]Reacts with basesReacts exothermically with bases

Hazard Assessment and Personal Protective Equipment (PPE)

Given the corrosive nature of organic acids and the potential for unforeseen reactions, a thorough hazard assessment is paramount before beginning any disposal procedure. The following Personal Protective Equipment (PPE) is mandatory when handling 4-Methyl-3-oxopentanoic acid:

  • Eye and Face Protection: Chemical safety goggles with indirect ventilation are essential. For larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[8]

  • Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Nitrile or butyl rubber gloves are recommended for handling organic acids.[8][9] Always inspect gloves for any signs of degradation before use.

  • Respiratory Protection: While not typically required for small quantities handled in a well-ventilated area, a respirator with an acid gas cartridge may be necessary if there is a risk of inhaling vapors or aerosols.[8]

  • Footwear: Closed-toe shoes are required in all laboratory settings.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial acid spill kit to contain the liquid.[10]

  • Neutralization: Once absorbed, the material should be cautiously neutralized with a weak base, such as sodium bicarbonate, until the effervescence ceases.

  • Collection and Disposal: The neutralized absorbent material should be collected in a clearly labeled, compatible waste container for hazardous materials.[11]

Step-by-Step Disposal Protocol

The primary method for the safe disposal of 4-Methyl-3-oxopentanoic acid is through neutralization. This process converts the corrosive acid into a less hazardous salt that can be managed for final disposal in accordance with local and federal regulations.

Preparation and Dilution

Rationale: Concentrated acids can react violently and exothermically with bases. Dilution in an ice bath helps to control the rate of reaction and dissipate the heat generated.

  • Work in a Fume Hood: All steps of this procedure must be conducted in a certified chemical fume hood to minimize the risk of inhaling any vapors.[12]

  • Prepare an Ice Bath: Place a large beaker or container with ice and water in the fume hood.

  • Dilute the Acid: In a separate beaker, slowly and with constant stirring, add the 4-Methyl-3-oxopentanoic acid to a larger volume of cold water. Always add acid to water, never the other way around. [13] Place this beaker in the ice bath to cool.

Neutralization

Rationale: The addition of a weak base will neutralize the acidic properties of the compound, making it safer to handle and dispose of. Monitoring the pH ensures that the neutralization is complete.

  • Prepare a Weak Base Solution: In a separate beaker, prepare a dilute solution of a weak base such as sodium bicarbonate or sodium carbonate in water.

  • Slow Addition: Slowly and with continuous stirring, add the weak base solution to the diluted acid solution in the ice bath. You will observe gas evolution (carbon dioxide) as the neutralization reaction proceeds.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.[13]

Waste Collection and Labeling

Rationale: Proper labeling and containment are regulatory requirements and are crucial for the safe management of chemical waste.

  • Container Selection: The neutralized solution should be transferred to a clearly labeled, leak-proof, and chemically compatible container.[14] Polyethylene containers are generally suitable for aqueous waste.

  • Labeling: The container must be labeled with a "Hazardous Waste" tag that includes the chemical name of the contents (e.g., "Neutralized 4-Methyl-3-oxopentanoic acid solution"), the date, and the associated hazards.

  • RCRA Waste Code: Based on the corrosive properties of the original material, the likely EPA hazardous waste code is D002 for corrosivity.[15][16] This should be included on the waste manifest.

Final Disposal
  • Consult with EHS: Your institution's Environmental Health and Safety (EHS) department should be consulted for the final collection and disposal of the hazardous waste container.

  • Manifesting: Ensure that all required hazardous waste manifest forms are completed accurately for transportation to a licensed treatment, storage, and disposal facility (TSDF).[14]

Visualizing the Disposal Workflow

The following diagram illustrates the key steps in the safe disposal of 4-Methyl-3-oxopentanoic acid.

cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal prep_start Start: Unused or Waste 4-Methyl-3-oxopentanoic Acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dilution Slowly Add Acid to Cold Water in an Ice Bath fume_hood->dilution add_base Slowly Add Dilute Weak Base (e.g., Sodium Bicarbonate) dilution->add_base monitor_ph Monitor pH (Target: 6.0 - 8.0) add_base->monitor_ph collect_waste Transfer to Labeled Hazardous Waste Container monitor_ph->collect_waste label_waste Affix Hazardous Waste Label (incl. RCRA Code D002) collect_waste->label_waste contact_ehs Contact EHS for Pickup and Final Disposal label_waste->contact_ehs

Caption: Disposal workflow for 4-Methyl-3-oxopentanoic acid.

Conclusion

The responsible disposal of 4-Methyl-3-oxopentanoic acid is a multi-step process that prioritizes safety through a thorough understanding of its chemical properties, the use of appropriate personal protective equipment, and a controlled neutralization procedure. By adhering to these guidelines, researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. [Link]

  • Chemsrc. 4-methyl-3-oxopentanoic acid | CAS#:5650-76-0. [Link]

  • Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways. [Link]

  • University of Georgia Environmental Safety Division. Neutralization Guide. [Link]

  • National Center for Biotechnology Information. (2023, June 6). Neutralization of Acidic Industrial Wastes and Fixation of Trace Element by Oil Shale Ash: Formation of a Green Product. [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. [Link]

  • Digital Analysis Corp. Case Study: Spent Chemical and Waste Acid / Base pH Neutralization System. [Link]

  • University of Washington. Organic Acid Standard Operating Procedure. [Link]

  • Pharmaffiliates. 4-Methyl-3-oxopentanoic Acid | CAS No : 5650-76-0. [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Methyl-2-Oxopentanoic Acid, Sodium Salt. [Link]

  • National Center for Biotechnology Information. 4-Methyl-3-oxopentanoic acid | C6H10O3 | CID 440024 - PubChem. [Link]

  • Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. [Link]

  • Alfred University. EPA Hazardous Waste Codes. [Link]

  • National Center for Biotechnology Information. Methyl 4-methyl-3-oxopentanoate | C7H12O3 | CID 2759969 - PubChem. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • ResearchGate. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]

  • Brigham Young University. Procedures for Disposal of Unwanted Laboratory Material (ULM). [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. [Link]

  • Reddit. (2014, January 17). Disposal of Chemicals from Lab. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]

  • Minnesota Pollution Control Agency. U List of Hazardous Wastes. [Link]

  • National Center for Biotechnology Information. 4-methyl-3-oxopentanoate | C6H9O3- | CID 22019185 - PubChem. [Link]

  • Angene. Exploring 4-Methyl-3-oxopentanoic Acid Anilide: Properties and Applications. [Link]

  • Google Patents. Prepn. of 3-oxo-pentanoic-acid-alkyl ester(s) - by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester.
  • European Bioinformatics Institute. 4-methyl-3-oxopentanoic acid (CHEBI:29024). [Link]

Sources

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for 4-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides essential, field-tested safety protocols for handling 4-Methyl-3-oxopentanoic acid (CAS No: 5650-76-0), a beta-keto acid. As a Senior Application Scientist, my objective is to distill complex safety data into a practical, actionable framework that empowers researchers to work confidently and securely.

The primary hazards associated with compounds structurally similar to 4-Methyl-3-oxopentanoic acid, such as its esters and other keto acids, include skin irritation or corrosion, serious eye damage, and respiratory irritation.[2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

Core Principles of Protection: A Multi-Faceted Approach

Effective protection against chemical hazards relies on a hierarchy of controls, with PPE serving as the crucial final barrier between the researcher and the substance. Our protocol is built on the foundational principle of minimizing all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table summarizes the recommended PPE for various tasks involving 4-Methyl-3-oxopentanoic acid.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<50 mL) in a Fume Hood Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatNot generally required
High-Volume Handling (>50 mL) or Operations Outside a Fume Hood Chemical safety goggles and a face shieldNitrile or neoprene gloves (consider double-gloving)Chemical-resistant apron over a lab coatNIOSH-approved respirator with an organic vapor cartridge
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsNIOSH-approved respirator with an organic vapor cartridge
Waste Disposal Safety glasses with side shields (or goggles if splashing is possible)Nitrile or neoprene glovesStandard lab coatNot generally required if handling sealed containers
Detailed PPE Protocols and Rationale

1. Eye and Face Protection: The First Line of Defense

Given that related compounds can cause severe eye damage, robust eye and face protection is non-negotiable.[2][3]

  • Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn for any task involving this chemical.

  • Splash Hazard: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, chemical safety goggles are required. For maximum protection, a full-face shield should be worn in conjunction with safety goggles.[4][5][6]

2. Hand Protection: Preventing Dermal Exposure

Organic acids can be corrosive to the skin.[4][5] The appropriate selection and use of gloves are critical.

  • Glove Material: Nitrile or neoprene gloves provide adequate protection against incidental contact.[6] Always check the manufacturer's glove compatibility charts for specific breakthrough times if prolonged contact is anticipated.

  • Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning and Doffing: Contaminated gloves should be removed carefully to avoid cross-contamination of skin, surfaces, or personal items. Always wash hands thoroughly after removing gloves.

3. Body Protection: Shielding Against Spills and Splashes

  • Standard Laboratory Attire: A standard, buttoned lab coat is sufficient for low-volume operations within a fume hood.

  • Enhanced Protection: For larger-scale work or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[6] In the event of a large spill, a full chemical-resistant suit may be necessary as part of the emergency response protocol.

4. Respiratory Protection: Safeguarding Against Inhalation Hazards

The vapors of organic acids can cause respiratory irritation.[3]

  • Engineering Controls: The primary method for controlling inhalation exposure is the use of a certified chemical fume hood. All operations involving 4-Methyl-3-oxopentanoic acid should ideally be conducted within a fume hood.

  • Respirator Use: In situations where a fume hood is not available or during a large spill, a NIOSH-approved half-mask or full-face respirator with organic vapor cartridges is required.[6][7] Proper fit-testing and training are essential for effective respirator use.

Operational and Disposal Plans

Step-by-Step PPE Protocol for Safe Handling:

  • Pre-Operation Assessment: Before starting any work, assess the risks of the specific procedure to determine the appropriate level of PPE.

  • Donning PPE: Don PPE in the following order: lab coat, respirator (if required), safety goggles or face shield, and finally, gloves.

  • During Operation: Work within a designated area, preferably a chemical fume hood. Avoid touching your face or personal items while wearing gloves.

  • Doffing PPE: Remove PPE in a manner that minimizes contamination. Typically, this involves removing gloves first, followed by the face shield or goggles, lab coat, and respirator (if used).

  • Hand Hygiene: Immediately wash your hands with soap and water after removing all PPE.

Spill Response and Waste Disposal:

  • Spill Cleanup: In the event of a spill, evacuate the immediate area and alert others. Only trained personnel with the appropriate PPE (as outlined in the table above) should perform cleanup. Use an inert absorbent material to contain the spill.

  • Waste Disposal: 4-Methyl-3-oxopentanoic acid and any contaminated materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Ensure waste containers are properly labeled and sealed.

Visualizing the PPE Selection Process

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 4-Methyl-3-oxopentanoic acid.

PPE_Selection_Workflow PPE Selection Workflow for 4-Methyl-3-oxopentanoic Acid cluster_start Start cluster_volume Volume Handled cluster_location Work Location cluster_ppe_low Low-Risk PPE cluster_ppe_medium Medium-Risk PPE cluster_spill Emergency Scenario start Assess Task spill_check Spill or Emergency? start->spill_check volume_check Volume < 50mL? location_check Inside Fume Hood? volume_check->location_check Yes ppe_medium Goggles & Face Shield Nitrile Gloves (Double) Chem-Resistant Apron Respirator (if needed) volume_check->ppe_medium No ppe_low Safety Glasses Nitrile Gloves Lab Coat location_check->ppe_low Yes location_check->ppe_medium No spill_check->volume_check No ppe_spill Full PPE: Goggles & Face Shield Heavy-Duty Gloves Chem-Resistant Suit Respirator spill_check->ppe_spill Yes

Caption: PPE selection workflow based on task risk assessment.

References

  • denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses. Available from: [Link]

  • DENIOS Inc. Corrosive Substances: Handling & Safety in Businesses. Available from: [Link]

  • PubChem. Methyl 4-methyl-3-oxopentanoate. Available from: [Link]

  • Chemsrc. 4-methyl-3-oxopentanoic acid | CAS#:5650-76-0. Available from: [Link]

  • ACTenviro. How To Effectively Handle and Manage Corrosive Chemicals. Published July 19, 2024. Available from: [Link]

  • LookChem. Cas 5650-76-0,4-Methyl-3-oxopentanoic acid. Available from: [Link]

  • Chemsafe. 10 Tips Working Safely with corrosives. Published October 15, 2025. Available from: [Link]

  • OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. Published January 19, 2024. Available from: [Link]

  • Pharmaffiliates. CAS No : 5650-76-0 | Product Name : 4-Methyl-3-oxopentanoic Acid. Available from: [Link]

  • PubChem. 4-Methyl-3-oxopentanoic acid. Available from: [Link]

  • Amersham Biosciences. Safe handling of radiochemicals. Available from: [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. Published October 31, 2021. Available from: [Link]

  • PubMed. Radioprotective thiazolidines from beta-keto esters. J Med Chem. 1973 Apr;16(4):411-3. Available from: [Link]

  • Princeton University. Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-3-oxopentanoic acid
Reactant of Route 2
4-Methyl-3-oxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.